Product packaging for Dgdg(Cat. No.:)

Dgdg

Cat. No.: B12416303
M. Wt: 937.2 g/mol
InChI Key: KDYAPQVYJXUQNY-OPHDRXFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2-di-(alpha-linolenoyl)-3-[alpha-D-galactosyl-(1->6)-beta-D-galactosyl]-sn-glycerol is a 3-[alpha-D-galactosyl-(1->6)-beta-D-galactosyl]-1,2-diacyl-sn-glycerol in which the 1- and 2-acyl groups are both specified as alpha-linolenoyl. It has a role as a Brassica napus metabolite. It is functionally related to an alpha-linolenic acid.
1-18:3-2-18:3-Digalactosyldiacylglycerol is a natural product found in Phanera vahlii, Carallia brachiata, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H84O15 B12416303 Dgdg

Properties

Molecular Formula

C51H84O15

Molecular Weight

937.2 g/mol

IUPAC Name

[(2S)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C51H84O15/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(53)61-36-39(64-43(54)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)37-62-50-49(60)47(58)45(56)41(66-50)38-63-51-48(59)46(57)44(55)40(35-52)65-51/h5-8,11-14,17-20,39-41,44-52,55-60H,3-4,9-10,15-16,21-38H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-/t39-,40-,41-,44+,45+,46+,47+,48-,49-,50-,51+/m1/s1

InChI Key

KDYAPQVYJXUQNY-OPHDRXFHSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCC=CCC

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of Digalactosyldiacylglycerol (DGDG) in the Structural Integrity and Function of Thylakoid Membranes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The thylakoid membranes within chloroplasts are the site of the light-dependent reactions of photosynthesis. Their unique lipid composition is critical for their structure and function. Among these lipids, the galactolipid digalactosyldiacylglycerol (DGDG) plays a multifaceted and essential role. This technical guide provides a comprehensive overview of the function of this compound in thylakoid membrane architecture, its biophysical properties, and its interplay with other membrane components. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this vital component of the photosynthetic machinery.

Data Presentation: Quantitative Analysis of Thylakoid Lipid Composition

The lipid composition of thylakoid membranes is highly conserved across photosynthetic organisms, with galactolipids being the predominant class. This compound is a major constituent, and its relative abundance, particularly in relation to monogalactosyldiacylglycerol (MGDG), is crucial for membrane stability and function.

Table 1: Molar Composition of Major Lipid Classes in Thylakoid Membranes of Various Photosynthetic Organisms

OrganismMGDG (mol%)This compound (mol%)SQDG (mol%)PG (mol%)MGDG/DGDG RatioReference
Spinacia oleracea (Spinach)5126791.96
Arabidopsis thaliana52259102.08
Chlamydomonas reinhardtii452015102.25
Synechocystis sp. PCC 6803521621113.25

MGDG: Monogalactosyldiacylglycerol, this compound: Digalactosyldiacylglycerol, SQDG: Sulfoquinovosyldiacylglycerol, PG: Phosphatidylglycerol.

Table 2: Biophysical Properties of Lipid Bilayers Containing this compound

ParameterBilayer CompositionValueMethodReference
Bilayer Thickness 100% this compound4.2 nmMolecular Dynamics
MGDG/DGDG (2:1)3.9 nmMolecular Dynamics
Phase Transition Temp. (Tm) 100% this compound-15 °CDSC
Bending Modulus (kc) This compound/MGDG LiposomesHigher than MGDG aloneMicropipette Aspiration
Membrane Fluidity This compound-containing liposomesLower than MGDGFluorescence Anisotropy

DSC: Differential Scanning Calorimetry.

The Structural and Functional Roles of this compound

This compound's role in the thylakoid membrane is not merely structural; it is deeply integrated into the functionality of the photosynthetic apparatus.

Lamellar Phase Stabilization

While MGDG is a non-bilayer-forming lipid that induces negative curvature stress, this compound is a bilayer-forming lipid. The precise ratio of MGDG to this compound is critical for maintaining the lamellar structure of the thylakoid membrane, preventing the formation of non-bilayer hexagonal II phases that would disrupt membrane integrity.

Grana Stacking

Thylakoid membranes are organized into stacked regions (grana) and unstacked regions (stroma lamellae). While the light-harvesting complex II (LHCII) is a primary driver of grana stacking, this compound is also implicated in this process. It is thought to mediate the close apposition of adjacent membranes within the grana stacks.

Stabilization of Photosystem II

X-ray crystallography has revealed that this compound molecules are integral components of the Photosystem II (PSII) complex. They are found in specific binding sites within the PSII core, where they are believed to play a crucial role in the structural stabilization of the complex, particularly the oxygen-evolving complex (OEC). Studies on this compound-deficient mutants have shown impaired PSII function and stability.

Regulation of Membrane Fluidity

The presence of this compound influences the fluidity of the thylakoid membrane. Its cylindrical shape and larger headgroup compared to MGDG lead to tighter packing of the lipid acyl chains, resulting in decreased membrane fluidity. This property is essential for creating a stable platform for the assembly and function of large protein supercomplexes.

Experimental Protocols

A detailed understanding of this compound's role has been made possible through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Isolation of Thylakoid Membranes from Arabidopsis thaliana**

This protocol describes the isolation of crude thylakoid membranes for subsequent biochemical and biophysical analyses.

Materials:

  • Arabidopsis thaliana leaves

  • Grinding Buffer (50 mM HEPES-KOH, pH 7.5, 330 mM sorbitol, 5 mM MgCl₂, 2 mM EDTA, 0.1% (w/v) BSA, 5 mM ascorbic acid)

  • Wash Buffer (50 mM HEPES-KOH, pH 7.5, 330 mM sorbitol, 5 mM MgCl₂)

  • Resuspension Buffer (50 mM HEPES-KOH, pH 7.5, 100 mM sorbitol, 10 mM MgCl₂)

  • Blender, Miracloth, centrifuge, and refrigerated rotor.

Procedure:

  • Harvest 10-20 g of fresh Arabidopsis leaves.

  • Perform all subsequent steps at 4°C.

  • Homogenize the leaves in 100 mL of ice-cold Grinding Buffer using a blender with short bursts (3 x 5 seconds).

  • Filter the homogenate through four layers of Miracloth into a chilled beaker.

  • Transfer the filtrate to centrifuge tubes and centrifuge at 4,000 x g for 10 minutes.

  • Discard the supernatant and gently resuspend the pellet in 10 mL of Wash Buffer.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Repeat the wash step (step 6 and 7) one more time.

  • Resuspend the final pellet in a minimal volume (1-2 mL) of Resuspension Buffer.

  • Determine the chlorophyll concentration spectrophotometrically.

  • Aliquot the thylakoid suspension, flash-freeze in liquid nitrogen, and store at -80°C.

Lipid Extraction from Thylakoid Membranes (Bligh and Dyer Method)

This protocol outlines the extraction of total lipids from isolated thylakoid membranes.

Materials:

  • Thylakoid membrane suspension

  • Chloroform

  • Methanol

  • 0.9% (w/v) NaCl solution

  • Glass centrifuge tubes, vortex mixer, centrifuge.

Procedure:

  • To 1 mL of thylakoid suspension (containing a known amount of chlorophyll), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex vigorously for 1 minute to ensure thorough mixing and membrane disruption.

  • Add 1.25 mL of chloroform and vortex for 30 seconds.

  • Add 1.25 mL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette.

  • Transfer the lipid extract to a clean glass tube and dry it under a stream of nitrogen gas.

  • Store the dried lipid extract at -20°C under a nitrogen atmosphere to prevent oxidation.

Separation of Thylakoid Lipids by Two-Dimensional Thin-Layer Chromatography (2D-TLC)

This method allows for the separation of the major lipid classes from the total lipid extract.

Materials:

  • Silica gel 60 TLC plates (20 x 20 cm)

  • Dried lipid extract

  • Solvent System 1: Chloroform:Methanol:Water (65:25:4, v/v/v)

  • Solvent System 2: Chloroform:Acetone:Methanol:Acetic Acid:Water (100:40:20:20:10, v/v/v/v/v)

  • Iodine vapor tank for visualization

  • TLC developing tanks.

Procedure:

  • Dissolve the dried lipid extract in a small volume of chloroform.

  • Spot the lipid extract onto the bottom left corner of the TLC plate.

  • Place the plate in a developing tank saturated with Solvent System 1 and allow the solvent to ascend to near the top of the plate.

  • Remove the plate and dry it thoroughly in a fume hood.

  • Rotate the plate 90 degrees counter-clockwise so that the separated lipid spots from the first dimension are at the bottom.

  • Place the plate in a developing tank saturated with Solvent System 2 and allow the solvent to ascend.

  • Remove the plate and dry it completely.

  • Visualize the separated lipid spots by placing the plate in a tank containing iodine crystals. The lipids will appear as yellow-brown spots.

  • Circle the spots with a pencil and identify them by comparing their positions to a standard lipid map.

Analysis of Fatty Acid Composition by Gas Chromatography (GC)

This protocol describes the preparation of fatty acid methyl esters (FAMEs) from a specific lipid spot scraped from a TLC plate and their subsequent analysis by GC.

Materials:

  • Separated lipid spot on silica gel

  • 2.5% H₂SO₄ in methanol

  • Hexane

  • Saturated NaCl solution

  • Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-23).

Procedure:

  • Scrape the silica gel containing the desired lipid spot into a screw-cap glass tube.

  • Add 2 mL of 2.5% H₂SO₄ in methanol to the tube.

  • Cap the tube tightly and heat at 80°C for 1 hour to transmethylate the fatty acids.

  • Cool the tube to room temperature and add 1 mL of hexane and 1.5 mL of saturated NaCl solution.

  • Vortex vigorously to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

  • Inject an aliquot of the FAME solution into the gas chromatograph.

  • Identify and quantify the FAMEs by comparing their retention times and peak areas to those of known standards.

Mandatory Visualizations

This compound Biosynthesis Pathway in Arabidopsis thaliana**

The synthesis of this compound in Arabidopsis is primarily catalyzed by two enzymes, DGD1 and DGD2, located in the outer envelope of the chloroplast.

DGDG_Biosynthesis DAG Diacylglycerol (DAG) (in Inner Envelope) MGDG Monogalactosyldiacylglycerol (MGDG) MGD1 MGD1 DAG->MGD1 This compound Digalactosyldiacylglycerol (this compound) DGD1 DGD1 MGDG->DGD1 DGD2 DGD2 (Phosphate starvation) MGDG->DGD2 UDP_Gal UDP-Galactose UDP_Gal->MGD1 UDP_Gal->DGD1 UDP_Gal->DGD2 MGD1->MGDG DGD1->this compound DGD2->this compound Outer_Envelope Outer Chloroplast Envelope

Caption: this compound biosynthesis pathway in Arabidopsis.

Experimental Workflow for Thylakoid Lipid Analysis

This diagram illustrates the logical flow of the experimental procedures described above for the analysis of thylakoid lipids.

Lipid_Analysis_Workflow start Plant Material (e.g., Arabidopsis leaves) isolation Thylakoid Isolation (Differential Centrifugation) start->isolation extraction Total Lipid Extraction (Bligh & Dyer) isolation->extraction separation Lipid Class Separation (2D-TLC) extraction->separation visualization Visualization (Iodine Vapor) separation->visualization identification Lipid Spot Identification visualization->identification scraping Scraping of this compound Spot identification->scraping transmethylation Transmethylation to FAMEs scraping->transmethylation analysis Fatty Acid Analysis (Gas Chromatography) transmethylation->analysis end Fatty Acid Composition of this compound analysis->end

Caption: Experimental workflow for thylakoid lipid analysis.

Conclusion

Digalactosyldiacylglycerol is an indispensable component of the thylakoid membrane, contributing significantly to its structural organization and, consequently, its photosynthetic function. Its role extends from maintaining the fundamental bilayer structure to the fine-tuning of the membrane environment for optimal performance of the photosynthetic protein complexes. A thorough understanding of the biophysical and biochemical properties of this compound, as outlined in this guide, is essential for researchers aiming to unravel the intricate mechanisms of photosynthesis and for professionals exploring novel targets for drug development related to plant metabolism and bioenergetics. The provided experimental protocols serve as a detailed resource for the practical investigation of this crucial lipid.

The Pivotal Role of Digalactosyldiacylglycerol in the Engine of Life: A Technical Guide to its Function in Photosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Digalactosyldiacylglycerol (DGDG), a major lipid component of the thylakoid membranes in chloroplasts, is indispensable for the structural integrity and optimal function of the photosynthetic machinery. This technical guide provides a comprehensive overview of the multifaceted roles of this compound in photosynthesis. It delves into its crucial functions in maintaining the lamellar structure of the thylakoid membrane, stabilizing photosystems I and II (PSI and PSII), and modulating the efficiency of the light-harvesting complex II (LHCII). This document synthesizes quantitative data on lipid composition and the functional consequences of this compound deficiency, presents detailed experimental protocols for the study of galactolipids, and provides visual representations of key pathways and experimental workflows to facilitate a deeper understanding of this vital molecule.

Introduction

Photosynthesis, the process that converts light energy into chemical energy, is fundamentally dependent on the highly organized structure of the thylakoid membranes within chloroplasts. These membranes are unique in their lipid composition, being predominantly composed of galactolipids rather than phospholipids. The two most abundant galactolipids are monogalactosyldiacylglycerol (MGDG) and digalactosyldiacylglycerol (this compound), which together can constitute up to 80% of the total lipid content of the thylakoid membrane.[1][2] While MGDG is a non-bilayer forming lipid, this compound is a bilayer-forming lipid, and the precise ratio of these two is critical for maintaining the structural integrity and fluidity of the membrane, which is essential for the proper assembly and function of the photosynthetic protein complexes embedded within it.[3]

This guide will explore the specific functions of this compound in photosynthesis, highlighting its direct and indirect contributions to the efficiency of light capture, electron transport, and overall photosynthetic performance.

The Structural Role of this compound in the Thylakoid Membrane

The thylakoid membrane is a complex and dynamic structure, and this compound plays a critical role in its organization. As a bilayer-forming lipid, this compound is thought to counterbalance the non-bilayer forming tendencies of MGDG, thereby maintaining the lamellar structure of the thylakoid membrane.[3] This structural role is crucial for preventing membrane fusion and distortion, particularly under conditions of dehydration.[3]

Quantitative Lipid Composition of Thylakoid Membranes

The lipid composition of thylakoid membranes is highly conserved across a wide range of photosynthetic organisms. The following table summarizes the typical molar percentage of the major lipid classes found in the thylakoid membranes of spinach and Arabidopsis thaliana.

Lipid ClassAbbreviationMolar % in Spinach Thylakoids[4]Molar % in Arabidopsis thaliana Thylakoids
MonogalactosyldiacylglycerolMGDG~50%~52%
DigalactosyldiacylglycerolThis compound~26%~27%
SulfoquinovosyldiacylglycerolSQDG~7%~9%
PhosphatidylglycerolPG~9%~12%

The Functional Role of this compound in Photosystem II (PSII)

This compound is an integral component of the Photosystem II (PSII) complex, the site of water oxidation and the initial light-dependent reactions of photosynthesis. X-ray crystallographic studies of PSII from thermophilic cyanobacteria have revealed the presence of several this compound molecules in close association with the protein subunits of the complex.[5]

Functionally, this compound is essential for the stabilization of the oxygen-evolving complex (OEC) of PSII.[5] Studies on this compound-deficient mutants have shown that a lack of this compound leads to impaired donor-side electron transport in PSII.[6] While not directly ligating the manganese cluster of the OEC, this compound's presence is crucial for the proper assembly and stability of the protein subunits that form this critical functional center.

The Functional Role of this compound in Photosystem I (PSI)

This compound is also a key component of the Photosystem I (PSI) complex, which catalyzes the light-driven transfer of electrons from plastocyanin to ferredoxin. The presence of this compound is critical for the stability of the PSI complex. In the Arabidopsis thaliana mutant dgd1, which is deficient in this compound, the amount of PSI core proteins is reduced, and the stromal subunits PsaD and PsaE are less stably associated with the complex.[7][8] This instability leads to acceptor-side limitations in PSI, altering the electron flow through the photosynthetic electron transport chain.[9]

Impact of this compound Deficiency on Photosynthetic Parameters

The deficiency of this compound has profound effects on various photosynthetic parameters. The following table summarizes the quantitative impact of this compound deficiency in the Arabidopsis thaliana dgd1 mutant compared to wild-type plants.

Photosynthetic ParameterWild Typedgd1 MutantPercentage ChangeReference
This compound content (mol %)~27%<10% of wild type>90% reduction[10]
PSI complex abundance100%~50% of wild type~50% reduction[11]
Intersystem electron transport rateNormalSignificantly reduced-[9]
State transition capacityNormalSeverely impaired-[9]

The Role of this compound in the Light-Harvesting Complex II (LHCII)

The major light-harvesting complex II (LHCII) is the primary antenna for PSII, capturing light energy and transferring it to the reaction center. This compound is a significant component of the lipid environment surrounding LHCII trimers. While MGDG has been shown to be important for the structural stabilization of LHCII, this compound also plays a role in the dynamic organization and interactions of LHCII within the thylakoid membrane.[12] Changes in the lipid environment, including the this compound content, can influence the aggregation state of LHCII, which is a key aspect of photoprotective non-photochemical quenching (NPQ).[11]

This compound Biosynthesis Pathway

This compound is synthesized in the chloroplast envelope through a two-step process. First, monogalactosyldiacylglycerol (MGDG) is synthesized from diacylglycerol (DAG) and UDP-galactose by the enzyme MGDG synthase (MGD1 in Arabidopsis). Then, a second galactose molecule is transferred from UDP-galactose to MGDG to form this compound, a reaction catalyzed by this compound synthase (DGD1 and DGD2 in Arabidopsis).[10]

DGDG_Biosynthesis cluster_envelope Chloroplast Envelope UDP_Gal UDP-Galactose MGD_synthase MGDG Synthase (MGD1) UDP_Gal->MGD_synthase DAG Diacylglycerol DAG->MGD_synthase MGDG Monogalactosyldiacylglycerol (MGDG) DGD_synthase This compound Synthase (DGD1, DGD2) MGDG->DGD_synthase This compound Digalactosyldiacylglycerol (this compound) MGD_synthase->MGDG DGD_synthase->this compound UDP_Gal2 UDP-Galactose UDP_Gal2->DGD_synthase

Caption: The this compound biosynthesis pathway in the chloroplast envelope.

Experimental Protocols

Chloroplast Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC) and Gas Chromatography (GC)

Objective: To extract total lipids from chloroplasts and separate and quantify the different lipid classes and their fatty acid composition.

Methodology:

  • Lipid Extraction:

    • Isolate intact chloroplasts from plant tissue (e.g., spinach leaves) by differential centrifugation.

    • Extract total lipids from the isolated chloroplasts using a chloroform:methanol:water (1:2:0.8, v/v/v) mixture, following the method of Bligh and Dyer.

    • After phase separation, collect the lower chloroform phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.[13]

  • Thin-Layer Chromatography (TLC) for Lipid Class Separation:

    • Resuspend the dried lipid extract in a small volume of chloroform.

    • Spot the lipid extract onto a silica gel TLC plate.

    • Develop the TLC plate in a solvent system of chloroform:methanol:acetic acid:water (85:15:10:3.5, v/v/v/v) to separate the polar lipids.

    • Visualize the separated lipid spots by staining with iodine vapor or specific spray reagents (e.g., α-naphthol for glycolipids).

    • Identify the lipid classes (MGDG, this compound, SQDG, PG) by comparing their migration with known standards.[14][15]

  • Gas Chromatography (GC) for Fatty Acid Analysis:

    • Scrape the silica corresponding to each lipid spot from the TLC plate.

    • Transmethylate the fatty acids in the scraped silica by incubation with methanol/HCl to form fatty acid methyl esters (FAMEs).

    • Extract the FAMEs with hexane.

    • Analyze the FAMEs by gas chromatography (GC) equipped with a flame ionization detector (FID).

    • Identify and quantify the individual fatty acids by comparing their retention times and peak areas with those of known standards.[13]

Measurement of Photosystem II Activity using Chlorophyll Fluorescence

Objective: To assess the functional integrity of Photosystem II by measuring key chlorophyll fluorescence parameters.

Methodology:

  • Dark Adaptation: Dark-adapt the plant leaves for at least 30 minutes to ensure that all PSII reaction centers are open.

  • Measurement of F₀: Measure the minimal fluorescence level (F₀) by applying a weak measuring light.

  • Measurement of Fₘ: Apply a short, saturating pulse of high-intensity light to transiently close all PSII reaction centers and measure the maximum fluorescence level (Fₘ).

  • Calculation of Fᵥ/Fₘ: Calculate the maximum quantum yield of PSII photochemistry using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ. A typical value for healthy plants is around 0.83.[7]

  • Light-Adapted Measurements: To measure the effective quantum yield of PSII in the light (ΦPSII), expose the leaf to actinic light and apply saturating pulses to determine the maximum fluorescence in the light-adapted state (Fₘ') and the steady-state fluorescence (Fₛ). Calculate ΦPSII as (Fₘ' - Fₛ) / Fₘ'.[16][17]

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Thylakoid Protein Complex Analysis

Objective: To isolate and analyze the native photosynthetic protein complexes from thylakoid membranes.

Methodology:

  • Thylakoid Isolation: Isolate thylakoid membranes from leaf tissue.

  • Solubilization: Solubilize the thylakoid membranes with a mild non-ionic detergent (e.g., digitonin or β-dodecyl maltoside) to release the protein complexes in their native state.[1][4]

  • BN-PAGE:

    • Load the solubilized protein complexes onto a native polyacrylamide gel containing Coomassie Brilliant Blue G-250. The dye binds to the protein complexes, conferring a negative charge for migration in the electric field.

    • Perform electrophoresis to separate the complexes based on their size and shape.[1][18]

  • Analysis:

    • Visualize the separated complexes directly in the gel.

    • For further analysis of subunit composition, excise the bands corresponding to the different complexes and subject them to a second dimension of SDS-PAGE.[1][4]

Experimental and Logical Workflows

Workflow for Analyzing Photosynthetic Mutants Deficient in this compound

Mutant_Analysis_Workflow cluster_photosynthesis Photosynthetic Analysis start Isolate Mutant with Photosynthetic Phenotype phenotype Characterize Phenotype (Growth, Pigmentation) start->phenotype lipid_analysis Lipid Analysis (TLC, GC) phenotype->lipid_analysis dgdg_deficient Confirm this compound Deficiency lipid_analysis->dgdg_deficient photosynthesis_analysis Analyze Photosynthetic Function dgdg_deficient->photosynthesis_analysis Yes conclusion Elucidate the Role of this compound in Photosynthesis dgdg_deficient->conclusion No (Other Mutation) chlorophyll_fluorescence Chlorophyll Fluorescence (Fv/Fm, ΦPSII) electron_transport Electron Transport Rate Measurement protein_analysis Analyze Protein Complexes (BN-PAGE, Western Blot) photosynthesis_analysis->protein_analysis structural_analysis Structural Analysis of Thylakoids (Electron Microscopy) protein_analysis->structural_analysis structural_analysis->conclusion

Caption: A typical workflow for the analysis of photosynthetic mutants.

Logical Model of this compound Function in Thylakoid Membrane Organization and Photosynthesis

DGDG_Function_Model cluster_membrane Thylakoid Membrane Structure cluster_complexes Photosynthetic Complexes This compound Digalactosyldiacylglycerol (this compound) membrane_stability Maintains Lamellar Structure (Counteracts MGDG) This compound->membrane_stability membrane_fluidity Modulates Membrane Fluidity This compound->membrane_fluidity psii_stability PSII Stability (OEC Function) membrane_stability->psii_stability psi_stability PSI Stability (Subunit Association) membrane_stability->psi_stability lhcii_organization LHCII Organization (Aggregation & NPQ) membrane_fluidity->lhcii_organization photosynthesis Optimal Photosynthetic Efficiency psii_stability->photosynthesis psi_stability->photosynthesis lhcii_organization->photosynthesis

Caption: A logical model illustrating the multifaceted functions of this compound.

Conclusion

Digalactosyldiacylglycerol is far more than a simple structural lipid within the thylakoid membrane. Its unique properties are essential for the correct assembly, stability, and function of the entire photosynthetic apparatus. From maintaining the fundamental bilayer structure of the thylakoid membrane to fine-tuning the performance of individual photosystems and light-harvesting complexes, this compound is a key player in the intricate process of photosynthesis. A thorough understanding of its roles is critical for researchers in plant science, and may also provide insights for the development of novel strategies to enhance photosynthetic efficiency in crops and for the design of artificial photosynthetic systems. The experimental protocols and conceptual models presented in this guide offer a robust framework for further investigation into the vital functions of this indispensable galactolipid.

References

The Core of Chloroplast Membranes: An In-depth Technical Guide to DGDG Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Digalactosyldiacylglycerol (DGDG) biosynthesis pathway in plants, a critical process for the formation and function of chloroplasts. This compound, a major lipid component of thylakoid membranes, plays a vital role in photosynthesis and plant stress responses. This document details the enzymatic steps, subcellular localization, and regulation of this pathway, with a focus on the model organism Arabidopsis thaliana. It also includes detailed experimental protocols for studying this compound biosynthesis and presents quantitative data to facilitate comparative analysis.

The this compound Biosynthesis Pathway: A Two-Step Galactosylation

The synthesis of this compound is a crucial part of the galactolipid production that forms the bulk of the chloroplast's lipid composition. This process primarily occurs in the envelope membranes of the chloroplasts and involves the sequential action of two main enzyme classes: Monogalactosyldiacylglycerol (MGDG) synthases and this compound synthases.

The Eukaryotic and Prokaryotic Pathways

The diacylglycerol (DAG) backbone for galactolipid synthesis is supplied by two distinct pathways: the "eukaryotic" and "prokaryotic" pathways. Fatty acids are synthesized de novo in the chloroplast stroma. In the prokaryotic pathway , these fatty acids are directly used to synthesize phosphatidic acid (PA) within the chloroplast. In the eukaryotic pathway , fatty acids are exported to the endoplasmic reticulum (ER), incorporated into phosphatidylcholine (PC), and then lipid precursors are trafficked back to the chloroplast.[1] The relative contribution of each pathway varies between plant species.

Key Enzymes and Reactions

The final steps of this compound biosynthesis involve two key enzymes that utilize UDP-galactose as the sugar donor:

  • MGDG Synthase (MGD1): Located in the inner envelope membrane of the chloroplast, MGD1 catalyzes the transfer of a galactose molecule from UDP-galactose to DAG, forming MGDG.[2]

  • This compound Synthase (DGD1 and DGD2): These enzymes are located in the outer envelope membrane of the chloroplast. They catalyze the transfer of a second galactose molecule from UDP-galactose to MGDG, yielding this compound.[3][4]

In Arabidopsis, DGD1 is the primary enzyme responsible for the bulk of this compound synthesis under normal conditions.[5] DGD2 is induced under specific conditions, such as phosphate limitation, and contributes to the accumulation of this compound in extraplastidial membranes.[6] A third, UDP-galactose-independent pathway for this compound synthesis exists, catalyzed by a galactolipid:galactolipid galactosyltransferase (GGGT), but its contribution to net this compound synthesis in planta under normal conditions is minimal.[3]

DGDG_Biosynthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Chloroplast Chloroplast cluster_O_Envelope Outer Envelope cluster_I_Envelope Inner Envelope ER_DAG Diacylglycerol (DAG) DAG_substrate DAG ER_DAG->DAG_substrate Lipid Trafficking DGD1 DGD1 DGDG_product This compound DGD1->DGDG_product synthesizes DGD2 DGD2 DGD2->DGDG_product synthesizes (Phosphate Limitation) MGDG_substrate MGDG MGDG_substrate->DGD1 MGDG_substrate->DGD2 MGD1 MGD1 MGD1->MGDG_substrate synthesizes DAG_substrate->MGD1 UDP_Gal_source UDP-Galactose UDP_Gal_source->DGD1 UDP_Gal_source->DGD2 UDP_Gal_source->MGD1

Diagram 1: The core this compound biosynthesis pathway in plant chloroplasts.

Quantitative Analysis of this compound and its Precursors

The lipid composition of chloroplasts is tightly regulated and responds to both developmental cues and environmental stresses. Quantitative analysis of galactolipids in wild-type and mutant plants provides valuable insights into the function of the this compound biosynthesis pathway.

Lipid Composition of Chloroplast Membranes

The chloroplast envelope and thylakoid membranes have distinct lipid compositions. The inner envelope and thylakoid membranes are rich in galactolipids, while the outer envelope contains a significant amount of phosphatidylcholine (PC).

Table 1: Lipid Composition of Chloroplast Membranes in Spinach (mol %)

LipidOuter Envelope[7]Inner Envelope[7]Thylakoids[8]
MGDG1652~50
This compound3026~25-30
SQDG57~5-15
PG99~5-15
PC323-
PI52-
PE31-

Data is presented as mol % of total polar lipids.

Galactolipid Content in Wild-Type and dgd Mutants

Mutations in the DGD1 and DGD2 genes lead to significant alterations in the galactolipid profile of Arabidopsis. The dgd1 mutant shows a dramatic reduction in this compound content, while the dgd1 dgd2 double mutant has only trace amounts.

Table 2: Polar Lipid Composition in Leaves of Wild-Type and dgd Mutants of Arabidopsis thaliana (mol %)

LipidWild Type[3]dgd1[3]dgd2-1[3]dgd1 dgd2-1[3]
MGDG47.9 ± 1.252.1 ± 1.948.2 ± 1.554.3 ± 2.1
This compound16.2 ± 0.81.4 ± 0.316.5 ± 0.90.2 ± 0.1
SQDG5.8 ± 0.46.2 ± 0.55.7 ± 0.36.5 ± 0.6
PG9.7 ± 0.610.1 ± 0.79.5 ± 0.510.3 ± 0.8
PC12.1 ± 0.719.8 ± 1.111.9 ± 0.818.2 ± 1.3
PE5.3 ± 0.37.1 ± 0.65.1 ± 0.47.3 ± 0.7
PI3.0 ± 0.23.3 ± 0.33.1 ± 0.23.2 ± 0.3

Values are means ± SD from at least four independent measurements.

Response to Phosphate Starvation

Under phosphate-limiting conditions, plants remodel their membrane lipid composition, replacing phospholipids with non-phosphorous galactolipids like this compound. This response is mediated in part by the induction of DGD2.

Table 3: Galactolipid Content in Arabidopsis Rosettes under Normal and Phosphate-Starved Conditions (nmol/mg dry weight)

LipidNormal Growth[9]-P (7 days)[9]
MGDG45.3 ± 2.151.7 ± 2.5
This compound33.2 ± 1.850.1 ± 2.9

Values are means ± SD.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Lipid Extraction and Analysis

3.1.1. Total Lipid Extraction from Plant Tissue

This protocol is adapted from established methods for the quantitative extraction of polar lipids from plant leaves.

  • Harvest and Flash-Freeze: Harvest approximately 100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench enzymatic activity.

  • Homogenization: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle or using a bead beater.

  • Solvent Extraction: Add 3 mL of a chloroform:methanol (1:2, v/v) mixture to the powdered tissue. Vortex vigorously for 1 minute.

  • Phase Separation: Add 1 mL of chloroform and 1 mL of water. Vortex again for 1 minute.

  • Centrifugation: Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower, chloroform-rich phase containing the lipids using a glass Pasteur pipette.

  • Drying: Dry the lipid extract under a stream of nitrogen gas.

  • Resuspension: Resuspend the dried lipids in a known volume of chloroform:methanol (2:1, v/v) for further analysis.

3.1.2. Separation of Galactolipids by Thin-Layer Chromatography (TLC)

  • Spotting: Spot the lipid extract onto a silica gel TLC plate.

  • Development: Develop the plate in a TLC chamber with a solvent system of chloroform:methanol:acetic acid:water (85:15:10:3.5, v/v/v/v).

  • Visualization: Visualize the separated lipids by staining with iodine vapor or by spraying with a primuline solution and viewing under UV light. MGDG and this compound will have distinct retention factors (Rf).

3.1.3. Fatty Acid Analysis by Gas Chromatography (GC)

  • Transmethylation: Scrape the silica corresponding to the this compound spot from the TLC plate and transmethylate the fatty acids by incubating with 1 mL of 2.5% (v/v) sulfuric acid in methanol at 80°C for 1 hour.

  • Extraction of FAMEs: Add 1 mL of hexane and 0.5 mL of water, vortex, and collect the upper hexane phase containing the fatty acid methyl esters (FAMEs).

  • GC Analysis: Inject the FAMEs into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-23) to separate and quantify the different fatty acid species.

Lipid_Analysis_Workflow Start Plant Tissue Lipid_Extraction Total Lipid Extraction (Chloroform:Methanol) Start->Lipid_Extraction TLC Thin-Layer Chromatography (TLC) Lipid_Extraction->TLC DGDG_Spot Excise this compound Spot TLC->DGDG_Spot GC Gas Chromatography (GC) Quantification Quantify Fatty Acid Profile GC->Quantification Transmethylation Transmethylation to FAMEs DGDG_Spot->Transmethylation Transmethylation->GC

Diagram 2: Workflow for this compound fatty acid analysis.
This compound Synthase Activity Assay

This assay measures the activity of this compound synthases by quantifying the incorporation of radiolabeled galactose from UDP-[¹⁴C]galactose into this compound.

  • Enzyme Source Preparation: Isolate chloroplasts or microsomes from plant tissue.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM HEPES-KOH, pH 7.5

    • 5 mM MgCl₂

    • 100 µM MGDG (substrate)

    • 10 µM UDP-[¹⁴C]galactose (e.g., 50,000 dpm)

    • 50-100 µg of protein from the enzyme source

  • Incubation: Incubate the reaction mixture at 25°C for 30 minutes.

  • Stopping the Reaction: Stop the reaction by adding 3 mL of chloroform:methanol (1:2, v/v).

  • Lipid Extraction and TLC: Extract the lipids and separate them by TLC as described in section 3.1.

  • Quantification: Scrape the silica corresponding to the this compound spot into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

In Vitro ER-to-Plastid Lipid Trafficking Assay

This assay measures the transfer of lipid precursors from the ER to chloroplasts.[10]

  • Isolate Organelles: Isolate ER microsomes and intact chloroplasts from plant tissue.

  • Labeling: Incubate the isolated ER microsomes with a radiolabeled lipid precursor, such as [¹⁴C]phosphatidylcholine.

  • Co-incubation: Co-incubate the labeled ER microsomes with the isolated chloroplasts in a suitable buffer.

  • Re-isolation of Chloroplasts: Re-isolate the chloroplasts from the incubation mixture by centrifugation through a Percoll gradient.

  • Lipid Analysis: Extract the lipids from the re-isolated chloroplasts and analyze the incorporation of the radiolabel into chloroplast lipids like MGDG and this compound by TLC and autoradiography.

ER_Plastid_Trafficking_Assay Isolate_ER Isolate ER Microsomes Label_ER Label ER with [¹⁴C]Lipid Precursor Isolate_ER->Label_ER Isolate_Chloroplasts Isolate Intact Chloroplasts Co_Incubate Co-incubate Labeled ER and Chloroplasts Isolate_Chloroplasts->Co_Incubate Label_ER->Co_Incubate Re_isolate_Chloroplasts Re-isolate Chloroplasts (Percoll Gradient) Co_Incubate->Re_isolate_Chloroplasts Lipid_Analysis Analyze Radiolabel in Chloroplast Lipids (TLC) Re_isolate_Chloroplasts->Lipid_Analysis Result Quantify Lipid Transfer Lipid_Analysis->Result

References

The Occurrence and Significance of Digalactosyldiacylglycerol (DGDG) in Plant Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalactosyldiacylglycerol (DGDG) is a major glycerolipid found in the photosynthetic membranes of plants and cyanobacteria. As a key component of the thylakoid lipid bilayer, this compound plays a crucial role in the structural integrity and function of the photosynthetic machinery. This technical guide provides a comprehensive overview of the occurrence of this compound across various plant species, details the experimental protocols for its analysis, and illustrates its biosynthetic and signaling pathways. Understanding the distribution and function of this compound is essential for research in plant physiology, stress response, and for the exploration of novel therapeutic agents, given the anti-inflammatory and other health benefits associated with galactolipids.

Data Presentation: this compound Content in Various Plant Species

Plant SpeciesCommon NamePlant TypeThis compound Content (mol % of total lipids)Reference(s)
Arabidopsis thalianaThale cressDicot~15% (in wild type)[1]
Arabidopsis thaliana (dgd1 mutant)Thale cressDicot~1.3%[1]
Spinacia oleraceaSpinachDicot~25-30% of thylakoid lipids[2]
Triticum aestivumWheatMonocotLevels decrease under heat stress[3]
Oryza sativaRiceMonocotGalactolipid composition is significantly affected by cold stress.[4][5]
Hordeum vulgareBarleyMonocotGlycerolipid metabolism is significantly enriched under salt stress.[2]
Glycine maxSoybeanDicotGalactolipid and phospholipid species change under nitrogen deficiency.[6]

Note: The data presented is primarily from leaf tissue under normal growth conditions unless otherwise specified. The values for wheat, rice, barley, and soybean indicate that this compound levels are dynamic and responsive to environmental stressors.

Experimental Protocols

The accurate quantification of this compound requires a multi-step process involving lipid extraction, separation, and analysis. The following are detailed methodologies for these key experiments.

Total Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is a widely used method for extracting total lipids from plant leaf tissue.

Materials:

  • Fresh plant leaf tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Chloroform

  • Methanol

  • 1% KCl solution

  • Centrifuge and glass centrifuge tubes

  • Pasteur pipettes

  • Nitrogen gas stream

Procedure:

  • Harvest and weigh approximately 1 gram of fresh leaf tissue.

  • Immediately freeze the tissue in liquid nitrogen to halt lipid degradation.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a glass centrifuge tube.

  • Add 3 ml of a chloroform:methanol (1:2, v/v) solution and homogenize thoroughly.

  • Centrifuge the mixture at 3,000 rpm for 5 minutes.

  • Carefully transfer the supernatant to a new glass tube.

  • Re-extract the pellet by adding 3 ml of chloroform:methanol (1:2, v/v) and 0.8 ml of 1% KCl, vortexing, and centrifuging again.

  • Combine the second supernatant with the first.

  • To the combined supernatants, add 2 ml of chloroform and 1.2 ml of 1% KCl to induce phase separation.

  • Vortex the mixture and centrifuge at 3,000 rpm for 5 minutes.

  • The lower chloroform phase, containing the total lipids, is carefully collected using a Pasteur pipette.

  • The lipid extract is dried under a gentle stream of nitrogen gas.

  • The dried lipid sample can be weighed and then redissolved in a known volume of chloroform:methanol (2:1, v/v) for storage and further analysis.

Separation of this compound by Thin-Layer Chromatography (TLC)

TLC is a common method for separating different lipid classes from the total lipid extract.

Materials:

  • Total lipid extract (dissolved in chloroform:methanol)

  • Silica gel 60 TLC plates

  • Developing chamber

  • TLC solvent system (e.g., chloroform:methanol:acetic acid:water at 170:20:15:3, v/v/v/v for the second dimension)

  • Primuline spray (0.001% in 80% acetone) or iodine vapor

  • UV light source

Procedure:

  • Activate the silica gel TLC plate by heating it at 110°C for 30-60 minutes. Let it cool down before use.

  • Using a fine capillary tube, spot a small amount of the lipid extract onto the origin line of the TLC plate.

  • Allow the spot to dry completely.

  • Place the TLC plate in a developing chamber containing the appropriate solvent system. Ensure the solvent level is below the origin line.

  • Allow the solvent to ascend the plate until it is about 1-2 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • For two-dimensional TLC, after the first run, the plate is dried, rotated 90 degrees, and then developed in a second solvent system. A common first-dimension solvent is chloroform:methanol:7N ammonia water (120:80:8, v/v/v).

  • Visualize the separated lipid spots by spraying with a primuline solution and viewing under UV light, or by placing the plate in a chamber with iodine vapor.

  • The this compound spot can be identified by comparing its migration with that of a known this compound standard run on the same plate.

Quantification of this compound by Gas Chromatography of Fatty Acid Methyl Esters (GC-FAME)

After separation, the amount of this compound can be quantified by analyzing its fatty acid composition.

Materials:

  • Excised this compound spot from the TLC plate

  • Methanolysis reagent (e.g., 2.5% H₂SO₄ in methanol)

  • Heptane

  • Internal standard (e.g., a fatty acid not present in the sample)

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., a polar capillary column)

Procedure:

  • Scrape the silica gel containing the this compound spot from the TLC plate into a glass tube.

  • Add a known amount of an internal standard.

  • Add the methanolysis reagent and heat the mixture (e.g., at 80°C for 1 hour) to convert the fatty acids in this compound to their methyl esters (FAMEs).

  • After cooling, add heptane and water to extract the FAMEs into the upper heptane phase.

  • Inject an aliquot of the heptane phase into the gas chromatograph.

  • The FAMEs are separated based on their chain length and degree of unsaturation.

  • The area of each FAME peak is integrated and compared to the area of the internal standard to determine the amount of each fatty acid.

  • The total amount of this compound is calculated by summing the amounts of its constituent fatty acids and converting this to a molar amount.

Mandatory Visualization

The following diagrams illustrate key pathways related to this compound in plants.

DGDG_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Plastid Plastid cluster_InnerEnvelope Inner Envelope cluster_OuterEnvelope Outer Envelope DAG_ER Diacylglycerol (DAG) DAG_Plastid Diacylglycerol (DAG) DAG_ER->DAG_Plastid Eukaryotic Pathway MGD1 MGD1 MGDG Monogalactosyldiacylglycerol (MGDG) MGD1->MGDG Galactosylation This compound Digalactosyldiacylglycerol (this compound) MGDG->this compound Galactosylation DGD1 DGD1 DGD1->this compound DAG_Plastid->MGDG Prokaryotic Pathway UDP_Gal UDP-Galactose UDP_Gal->MGD1 UDP_Gal->DGD1

This compound Biosynthesis Pathway in Plants

DGDG_JA_Signaling DGDG_Deficiency This compound Deficiency (e.g., dgd1 mutant) Increased_MGDG_DGDG_Ratio Increased MGDG:this compound Ratio DGDG_Deficiency->Increased_MGDG_DGDG_Ratio PLA Phospholipase A-Iγ3 (At1g51440) Increased_MGDG_DGDG_Ratio->PLA Upregulation LOX 13-Lipoxygenases (LOXs) PLA->LOX Substrate Release AOS_AOC AOS & AOC LOX->AOS_AOC Hydroperoxide Formation OPDA 12-oxo-phytodienoic acid (OPDA) AOS_AOC->OPDA JA Jasmonic Acid (JA) OPDA->JA β-oxidation JA_Responsive_Genes JA-Responsive Gene Expression (e.g., VSP1, PDF1.2) JA->JA_Responsive_Genes Signal Transduction Phenotypes Phenotypes: - Stunted Growth - Lignification JA_Responsive_Genes->Phenotypes

Jasmonic Acid Signaling due to this compound Deficiency

Experimental_Workflow Sample Plant Leaf Tissue Extraction Total Lipid Extraction (Bligh & Dyer) Sample->Extraction TLC Thin-Layer Chromatography (TLC) Extraction->TLC DGDG_Spot This compound Spot Isolation TLC->DGDG_Spot FAMEs Fatty Acid Methyl Ester (FAME) Preparation DGDG_Spot->FAMEs GC Gas Chromatography (GC) Analysis FAMEs->GC Quantification Quantification of this compound GC->Quantification

Experimental Workflow for this compound Analysis

References

An In-Depth Technical Guide to the Physical Properties of Digalactosyldiacylglycerol (DGDG) Lipid Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Digalactosyldiacylglycerol (DGDG) is a crucial galactolipid predominantly found in the thylakoid membranes of plant chloroplasts, playing a vital role in photosynthesis.[1][2][3] Unlike many phospholipids that form the basis of animal cell membranes, this compound possesses unique physical properties that are essential for the structure and function of photosynthetic membranes. This technical guide provides a comprehensive overview of the core physical characteristics of this compound lipid bilayers, details the experimental protocols for their characterization, and visualizes key molecular processes.

Core Physical Properties of this compound Lipid Bilayers

The physical nature of this compound bilayers is fundamental to their biological function. This compound is classified as a bilayer-forming lipid, which, in conjunction with the non-bilayer-forming lipid monogalactosyldiacylglycerol (MGDG), helps maintain the structural integrity and fluidity of the thylakoid membrane.[2][3][4] The equilibrium between this compound and MGDG is critical for the stability of these membranes and the efficiency of the photosynthetic machinery embedded within them.[2]

The following tables summarize key quantitative physical parameters of this compound lipid bilayers derived from both experimental and computational studies. These values can vary based on the specific acyl chain composition, temperature, and hydration level.

ParameterValueExperimental/Computational MethodSource
Area per Lipid (AL) 63 - 78 ŲMolecular Dynamics (MD) Simulations[5]
~75 ŲX-ray Diffraction[5]
Bilayer Thickness (DRR) 3.6 nmMolecular Dynamics (MD) Simulations[6]
41 - 44 ÅMolecular Dynamics (MD) Simulations[5]
41.6 ÅX-ray Diffraction[5]
41 ÅNeutron Diffraction[5]
Hydration 16-19 H₂O molecules/lipidExperimental[5]

Table 1: Key Physical Parameters of this compound Lipid Bilayers. This table provides a consolidated view of the area per lipid, bilayer thickness, and hydration levels of this compound bilayers, highlighting the consistency between different measurement techniques.

Experimental and Computational Protocols

The characterization of lipid bilayer properties relies on a combination of experimental techniques and computational modeling.

  • X-ray and Neutron Diffraction: These scattering techniques are powerful tools for determining the structure of lipid bilayers.[5]

    • Small-Angle X-ray Scattering (SAXS): Provides information on the overall shape and size of lipid assemblies, including bilayer thickness and lamellar repeat spacing.

    • Neutron Diffraction: Often used in conjunction with deuterium labeling to determine the location of specific components, such as water and lipid headgroups, providing detailed structural information.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ²H NMR spectroscopy is particularly useful for investigating the dynamics and structure of lipid bilayers at an atomic level.[7] It can provide information on:

    • Segmental Order Parameters (SCD): Which describe the motional freedom of the acyl chains.

    • Area per Lipid: Can be calculated from the order parameters.[7]

  • Atomic Force Microscopy (AFM): Allows for the direct visualization of the surface of lipid bilayers with high resolution, providing information on phase behavior and domain formation. Temperature-controlled AFM can be used to study phase transitions.[8]

  • Molecular Dynamics (MD) Simulations: This computational technique simulates the interactions of atoms and molecules over time, providing a detailed view of the dynamic behavior of lipid bilayers.[5][9]

    • Protocol for this compound Bilayer Simulation:

      • System Setup: A bilayer of this compound molecules is constructed using software like Packmol.[5] The bilayer is then hydrated with a specific number of water molecules per lipid (e.g., 30 H₂O/lipid).[5]

      • Force Field: An appropriate all-atom or coarse-grained force field is chosen to describe the interactions between the lipid and water molecules.

      • Equilibration: The system is energy minimized and then equilibrated through a series of simulations, typically involving constant temperature and pressure (NPT ensemble), to allow the system to reach a stable state.[5]

      • Production Run: Long simulations are then run to collect data on various physical properties.

      • Analysis: Trajectories from the simulation are analyzed to calculate parameters such as the area per lipid (by dividing the simulation box area by the number of lipids in one leaflet) and the bilayer thickness (often defined as the distance between the centers of mass of the galactose rings in opposing leaflets).[5]

This compound Biosynthesis Pathway

This compound is synthesized from MGDG by the enzyme this compound synthase (DGD1).[10][11] This process is crucial for maintaining the lipid composition of chloroplast membranes, especially under conditions of phosphate limitation where this compound can substitute for phospholipids.[1][3]

DGDG_Biosynthesis MGDG Monogalactosyldiacylglycerol (MGDG) DGD1 This compound Synthase (DGD1) MGDG->DGD1 UDP_Gal UDP-Galactose UDP_Gal->DGD1 This compound Digalactosyldiacylglycerol (this compound) DGD1->this compound UDP UDP DGD1->UDP

Caption: Biosynthesis of this compound from MGDG.

Role in Membrane Stability and Signaling

While this compound is primarily known for its structural role, its biosynthesis is linked to plant stress responses. For instance, a deficiency in this compound can lead to the overproduction of oxylipins and the activation of the jasmonic acid (JA) signaling pathway, indicating a connection between galactolipid metabolism and plant defense signaling.[10] However, a direct signaling role for the this compound molecule itself, akin to lipid second messengers like diacylglycerol, has not been extensively characterized.[12][13]

Conclusion

The physical properties of this compound lipid bilayers are finely tuned to support the unique environment of the thylakoid membrane. The propensity of this compound to form stable bilayers, in concert with the non-bilayer forming MGDG, allows for the high protein density and dynamic membrane curvature required for efficient photosynthesis. The experimental and computational methods outlined in this guide provide a robust framework for the continued investigation of these fascinating and vital biomolecules. A deeper understanding of this compound bilayer properties will not only advance our knowledge of plant biology but may also inform the design of novel drug delivery systems that can harness the unique characteristics of these lipids.[3]

References

DGDG as a Precursor for Other Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digalactosyldiacylglycerol (DGDG) is a major lipid component of photosynthetic membranes in plants and algae, playing a crucial role in the structural integrity and function of chloroplasts. Beyond its structural role, this compound serves as a key precursor for the biosynthesis of other important lipids, particularly oligogalactolipids. This technical guide provides an in-depth overview of the metabolic pathways where this compound acts as a substrate, the enzymes catalyzing these transformations, and the physiological significance of its downstream products. The guide also includes a summary of quantitative data, detailed experimental protocols for the analysis of these lipids, and visualizations of the relevant biochemical pathways and workflows to facilitate a deeper understanding for researchers in lipid biology and drug development.

Introduction

In the intricate world of lipid metabolism, digalactosyldiacylglycerol (this compound) emerges as a pivotal player, particularly within the photosynthetic membranes of plants and various microorganisms. As the second most abundant lipid in thylakoid membranes, its primary role is to provide a stable bilayer structure essential for the optimal functioning of the photosynthetic machinery. However, the significance of this compound extends beyond its structural capacity. Under specific physiological conditions, particularly in response to environmental stress, this compound becomes a crucial precursor for the synthesis of a class of lipids known as oligogalactolipids. This metabolic flexibility highlights a dynamic remodeling of lipid membranes, which is essential for cellular adaptation and survival. Understanding the pathways through which this compound is converted to other lipids is therefore fundamental for a comprehensive grasp of membrane biology and stress response mechanisms in photosynthetic organisms.

This compound as a Precursor in Lipid Metabolism

This compound primarily serves as a precursor for the formation of higher-order galactolipids, namely trigalactosyldiacylglycerol (TGDG) and tetragalactosyldiacylglycerol (TeGDG), collectively known as oligogalactolipids. This conversion is a critical aspect of membrane lipid remodeling, especially under conditions of phosphate limitation. When phosphate is scarce, plant cells remodel their membranes by replacing phospholipids with non-phosphorous galactolipids to conserve phosphate for essential processes like nucleic acid synthesis.

The Galactolipid:Galactolipid Galactosyltransferase (GGGT) Pathway

The primary enzyme responsible for the conversion of this compound to oligogalactolipids is galactolipid:galactolipid galactosyltransferase (GGGT), also known as SENSITIVE TO FREEZING 2 (SFR2). This enzyme catalyzes a transgalactosylation reaction where a galactose moiety is transferred from a donor galactolipid to an acceptor galactolipid.

In the context of oligogalactolipid synthesis from this compound, the reaction can be summarized as follows:

  • This compound + this compound → TGDG + Monogalactosyldiacylglycerol (MGDG)

Here, one molecule of this compound acts as the galactose donor, and another acts as the acceptor, resulting in the formation of TGDG and MGDG. This process can continue, with TGDG then acting as an acceptor to form TeGDG.

The this compound Synthase (DGD) Pathway

While the GGGT pathway is prominent in stress-induced oligogalactolipid synthesis, this compound synthases (DGDs) can also contribute to the elongation of the galactose chain, although their primary role is the synthesis of this compound from MGDG. Some isoforms of DGD synthase have been shown to have the capacity to add further galactose units to this compound, thus forming oligogalactolipids. This pathway is considered to be more constitutive compared to the stress-induced GGGT pathway.

Quantitative Data on this compound Conversion

Precise kinetic parameters for the enzymes involved in this compound conversion are not extensively documented in the literature. However, several studies have quantified the changes in lipid composition under conditions that promote the conversion of this compound to other lipids, such as phosphate deprivation.

Organism/ConditionThis compound Initial Level (% of total glycerolipids)This compound Final Level (% of total glycerolipids)Oligogalactolipid IncreaseReference
Arabidopsis thaliana (phosphate deprivation)< 10%30-35%Not specified[1]
Arabidopsis thaliana dgd1 mutant (phosphate deprivation)1.1 mol%9.5 mol%Not specified[2]

Experimental Protocols

Lipid Extraction from Plant Tissues

This protocol describes a general method for the extraction of total lipids from plant leaves.

Materials:

  • Plant leaf tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Harvest fresh leaf tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue (e.g., 100 mg) to a glass centrifuge tube.

  • Add 3 ml of a chloroform:methanol (1:2, v/v) mixture to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough extraction.

  • Add 1 ml of chloroform to the tube and vortex again for 30 seconds.

  • Add 1.7 ml of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.

  • Centrifuge the tube at 3,000 x g for 10 minutes at 4°C.

  • Three phases will be visible: an upper aqueous phase, a lower organic phase (containing the lipids), and a proteinaceous interface.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

  • Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for further analysis.

Separation of Galactolipids by Thin-Layer Chromatography (TLC)

This protocol allows for the separation of this compound and its oligogalactolipid derivatives.

Materials:

  • Total lipid extract (from Protocol 4.1)

  • Silica gel 60 TLC plates (20 x 20 cm)

  • TLC developing tank

  • Chloroform

  • Methanol

  • Acetic acid

  • Acetone

  • Toluene

  • Water

  • Primuline spray reagent (0.05% in 80% acetone) or iodine vapor

  • UV transilluminator

Procedure:

  • Activate the silica gel TLC plate by heating it at 110°C for 1 hour. Let it cool to room temperature in a desiccator.

  • Prepare the developing solvent system. For separating galactolipids, a common solvent system is chloroform:methanol:acetic acid:water (85:15:10:3.5, v/v/v/v). For better separation of oligogalactolipids, a two-dimensional TLC system might be necessary. A first dimension could be chloroform:methanol:water (65:25:4, v/v/v) and a second dimension could be chloroform:acetone:methanol:acetic acid:water (10:4:2:2:1, v/v/v/v/v).

  • Pour the developing solvent into the TLC tank to a depth of about 1 cm. Place a piece of filter paper inside to saturate the tank atmosphere with solvent vapor. Close the tank and let it equilibrate for at least 30 minutes.

  • Using a capillary tube or a microsyringe, carefully spot the lipid extract onto the origin line of the TLC plate (about 1.5 cm from the bottom). Keep the spots small and concentrated.

  • Allow the spotting solvent to evaporate completely.

  • Place the TLC plate in the developing tank, ensuring the origin line is above the solvent level. Close the tank.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the tank and mark the solvent front with a pencil.

  • Dry the plate in a fume hood.

  • Visualize the lipid spots by either placing the plate in a sealed tank with a few crystals of iodine (lipids will appear as brown spots) or by spraying with primuline reagent and viewing under UV light (lipids will fluoresce).

  • The different galactolipids (MGDG, this compound, TGDG, TeGDG) will separate based on their polarity, with MGDG being the least polar and TeGDG being the most polar among them.

Enzyme Assay for Galactolipid:Galactolipid Galactosyltransferase (GGGT)

This protocol provides a general framework for assaying GGGT activity. The specific conditions may need to be optimized depending on the enzyme source.

Principle:

The activity of GGGT is measured by monitoring the formation of radiolabeled TGDG from radiolabeled this compound.

Materials:

  • Enzyme source (e.g., isolated chloroplast envelope membranes)

  • [¹⁴C]-DGDG (radiolabeled substrate)

  • Unlabeled this compound

  • Reaction buffer (e.g., 50 mM HEPES-KOH, pH 7.6)

  • TLC materials (as in Protocol 4.2)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube. A typical reaction mixture (e.g., 100 µl) may contain:

    • 50 mM HEPES-KOH, pH 7.6

    • Enzyme preparation (e.g., 20-50 µg of protein)

    • A mixture of unlabeled this compound and [¹⁴C]-DGDG (to achieve a desired specific activity and final concentration, e.g., 100 µM).

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25-30°C) for a specific time period (e.g., 15-60 minutes). The reaction time should be within the linear range of product formation.

  • Stop the reaction by adding 375 µl of chloroform:methanol (1:2, v/v).

  • Perform a lipid extraction as described in Protocol 4.1 (steps 6-10).

  • Spot the resulting lipid extract onto a TLC plate and separate the lipids as described in Protocol 4.2.

  • Visualize the lipid spots (e.g., with iodine vapor).

  • Identify the spot corresponding to TGDG based on its migration relative to standards.

  • Scrape the silica gel containing the TGDG spot into a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the amount of TGDG formed based on the specific activity of the [¹⁴C]-DGDG substrate. The enzyme activity can be expressed as nmol of product formed per minute per mg of protein.

Mandatory Visualizations

DGDG_Metabolic_Pathway cluster_synthesis This compound Synthesis cluster_conversion This compound as Precursor MGDG Monogalactosyldiacylglycerol (MGDG) This compound Digalactosyldiacylglycerol (this compound) MGDG->this compound This compound Synthase (DGD) + UDP-Gal This compound->MGDG GGGT (SFR2) TGDG Trigalactosyldiacylglycerol (TGDG) This compound->TGDG GGGT (SFR2) + this compound TeGDG Tetragalactosyldiacylglycerol (TeGDG) TGDG->TeGDG GGGT (SFR2) + this compound UDP_Gal UDP-Galactose DAG Diacylglycerol (DAG) DAG->MGDG MGDG Synthase + UDP-Gal

Caption: Metabolic pathways showing this compound synthesis and its role as a precursor for oligogalactolipids.

Experimental_Workflow start Plant Tissue extraction Lipid Extraction (Chloroform:Methanol) start->extraction tlc Thin-Layer Chromatography (TLC) extraction->tlc enzyme_assay Enzyme Assay (e.g., GGGT activity) extraction->enzyme_assay quantification Quantification (e.g., GC-MS or Scintillation Counting) tlc->quantification analysis Data Analysis quantification->analysis enzyme_assay->tlc

Caption: A generalized experimental workflow for the analysis of this compound and its derivatives.

Conclusion

Digalactosyldiacylglycerol is a multifaceted lipid that not only contributes to the structural framework of photosynthetic membranes but also acts as a key precursor in the dynamic remodeling of the lipidome, particularly in response to environmental cues. The conversion of this compound to oligogalactolipids, mediated primarily by the GGGT enzyme, represents a critical adaptive mechanism in plants and other photosynthetic organisms. While significant progress has been made in elucidating these pathways, further research is needed to fully understand the intricate regulation of the enzymes involved and to obtain detailed kinetic data. The protocols and information provided in this guide offer a solid foundation for researchers to explore the fascinating biology of this compound and its metabolic derivatives, with potential implications for crop improvement and the development of novel therapeutic strategies targeting lipid metabolism.

References

The Pivotal Role of Digalactosyldiacylglycerol (DGDG) in Plant Stress Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digalactosyldiacylglycerol (DGDG), a major constituent of thylakoid membranes in plant chloroplasts, has emerged as a critical player in the intricate network of plant stress responses. Beyond its structural role in maintaining the integrity of photosynthetic membranes, this compound is actively involved in signaling pathways that govern plant adaptation to a wide array of both abiotic and biotic challenges. This technical guide provides an in-depth exploration of the multifaceted involvement of this compound in plant stress physiology, with a focus on quantitative data, experimental methodologies, and the underlying signaling cascades. Understanding the mechanisms by which this compound contributes to stress tolerance offers promising avenues for the development of novel strategies to enhance crop resilience and for the discovery of new therapeutic agents.

This compound and Abiotic Stress Responses

Plants are frequently exposed to adverse environmental conditions, collectively known as abiotic stresses, which significantly impact their growth, development, and productivity. This compound plays a crucial role in mitigating the detrimental effects of these stresses, primarily by maintaining membrane stability and participating in stress-induced signaling.

Salt Stress

High salinity imposes both osmotic and ionic stress on plants. Alterations in this compound content and the this compound/MGDG (monogalactosyldiacylglycerol) ratio are key adaptive responses to salt stress.[1][2] An increased this compound/MGDG ratio is often observed in salt-tolerant plants, contributing to the stabilization of thylakoid membranes and the maintenance of photosynthetic efficiency under high salt conditions.[1]

Drought Stress

Water deficit is a major limiting factor for plant growth. In response to drought, many plant species exhibit an increase in the this compound content and the this compound/MGDG ratio.[3][4] This change in lipid composition helps to preserve the lamellar structure of chloroplast membranes, thereby protecting the photosynthetic apparatus from dehydration-induced damage.

Cold Stress

Low temperatures can lead to increased membrane rigidity and oxidative damage. While this compound levels themselves may not always show a consistent increase during cold stress, the stability of the thylakoid membrane, to which this compound is a major contributor, is crucial for maintaining photosynthetic function at low temperatures.[5][6] In some cases, the accumulation of trigalactosyldiacylglycerol (TGDG), derived from this compound, is observed under severe cold stress.

Quantitative Data on this compound Changes Under Abiotic Stress

The following table summarizes the quantitative changes in this compound content and the this compound/MGDG ratio in response to various abiotic stresses, as reported in selected studies.

Plant SpeciesStress TypeStress ConditionsTissueChange in this compound ContentChange in this compound/MGDG RatioReference
SoybeanSalt Stress0.5 h treatmentLeaves0.8-fold decreaseIncreased[3]
SoybeanSalt Stress1 h treatmentLeavesReverted to normalIncreased[3]
CowpeaDrought StressModerateLeavesIncreasedIncreased[3]
Winter WheatDrought Stress (PEG-induced)3 daysLeavesNo significant changeIncreased[4]

This compound and Biotic Stress Responses

In addition to abiotic stresses, plants are constantly challenged by a variety of pathogens, including bacteria, fungi, and viruses. This compound is not only a structural component of the membranes where defense signaling is initiated but also a precursor for signaling molecules involved in plant immunity.

Jasmonic Acid (JA) Signaling

A key finding in the field is the link between this compound metabolism and the jasmonic acid (JA) signaling pathway, a central regulator of plant defense against necrotrophic pathogens and herbivorous insects.[7][8] Mutants deficient in this compound synthesis, such as the dgd1 mutant in Arabidopsis thaliana, exhibit constitutive activation of JA biosynthesis and signaling pathways.[7][9] This is attributed to an increased MGDG/DGDG ratio, which is perceived as a cellular stress signal, leading to the overproduction of JA and JA-responsive gene expression.[7][10]

Salicylic Acid (SA) Signaling

Salicylic acid (SA) is another critical phytohormone that primarily mediates defense against biotrophic pathogens.[11][12][13] There is growing evidence for a complex interplay between this compound and SA signaling. The dgd1 mutant has been shown to have impaired pathogen-induced SA accumulation, suggesting that proper this compound levels are required for the activation of SA-dependent defense responses.

Quantitative Data on this compound-Related Signaling Components

The following table presents quantitative data related to the impact of altered this compound levels on key components of JA and SA signaling pathways.

Plant GenotypeConditionAnalyzed ComponentFold Change (relative to wild type)Reference
dgd1-1 mutantNormal growthLOX2 (JA biosynthesis gene) transcript~15-fold increase[9]
dgd1-1 mutantNormal growthVSP2 (JA-responsive gene) transcript~50-fold increase[9]
dgd1 mutantNormal growthJasmonic Acid (JA)Increased[7]

Experimental Protocols

Accurate and reproducible quantification of this compound and related signaling molecules is paramount for studying their roles in plant stress responses. This section provides an overview of key experimental methodologies.

Lipid Extraction and Analysis

Objective: To extract and quantify galactolipids from plant tissue.

Methodology:

  • Lipid Extraction: A common method for lipid extraction is a modified Bligh and Dyer procedure.[14]

    • Homogenize fresh plant tissue in a mixture of chloroform, methanol, and water.

    • Separate the phases by centrifugation. The lower chloroform phase contains the lipids.

  • Galactolipid Separation: Thin-layer chromatography (TLC) is a widely used technique for separating different lipid classes.[1][15][16][17][18][19]

    • Spot the lipid extract onto a silica gel TLC plate.

    • Develop the plate in a solvent system (e.g., chloroform:methanol:acetic acid:water).

    • Visualize the separated lipid spots using iodine vapor or specific stains.

  • Quantification:

    • Scrape the this compound spot from the TLC plate.

    • Perform fatty acid methyl ester (FAME) analysis using gas chromatography-mass spectrometry (GC-MS).[20][21][22][23]

    • Quantify the amount of this compound based on the abundance of its constituent fatty acids, using an internal standard.

Gene Expression Analysis

Objective: To quantify the transcript levels of genes involved in this compound biosynthesis and stress signaling.

Methodology: Quantitative Real-Time PCR (qRT-PCR)[24][25][26]

  • RNA Extraction: Isolate total RNA from plant tissue using a suitable kit or protocol.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qRT-PCR: Perform PCR using gene-specific primers for target genes (e.g., DGD1, DGD2, LOX2, PR1) and a reference gene for normalization.

  • Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method.

Phytohormone Quantification

Objective: To measure the levels of JA and SA in plant tissue.

Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

  • Extraction: Homogenize plant tissue in a suitable solvent (e.g., methanol or acetone) and perform liquid-liquid or solid-phase extraction to purify the phytohormones.

  • HPLC Separation: Separate the extracted phytohormones on a C18 reverse-phase HPLC column.

  • MS Detection: Detect and quantify the phytohormones using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. Isotope-labeled internal standards are used for accurate quantification.[27]

Signaling Pathways and Experimental Workflows

This compound-Mediated Stress Signaling Pathways

The following diagrams illustrate the proposed signaling pathways involving this compound in response to abiotic and biotic stress.

DGDG_Abiotic_Stress_Signaling Abiotic_Stress Abiotic Stress (Salt, Drought) Membrane_Alteration Thylakoid Membrane Alteration Abiotic_Stress->Membrane_Alteration DGDG_Synthesis ↑ this compound Synthesis (DGD1, DGD2) Membrane_Alteration->DGDG_Synthesis MGDG_DGDG_Ratio ↑ this compound/MGDG Ratio DGDG_Synthesis->MGDG_DGDG_Ratio Membrane_Stability Membrane Stabilization MGDG_DGDG_Ratio->Membrane_Stability Photosynthesis Maintenance of Photosynthesis Membrane_Stability->Photosynthesis Stress_Tolerance Stress Tolerance Photosynthesis->Stress_Tolerance

Caption: this compound's role in abiotic stress tolerance.

DGDG_Biotic_Stress_Signaling DGD1_mutation dgd1 mutation (↓ this compound) MGDG_DGDG_Ratio ↑ MGDG/DGDG Ratio DGD1_mutation->MGDG_DGDG_Ratio SA_Signaling Impaired SA Signaling DGD1_mutation->SA_Signaling Stress_Signal Cellular Stress Signal MGDG_DGDG_Ratio->Stress_Signal JA_Biosynthesis ↑ JA Biosynthesis (LOX, AOS, AOC) Stress_Signal->JA_Biosynthesis JA_Signaling ↑ JA Signaling JA_Biosynthesis->JA_Signaling Defense_Genes Expression of JA-responsive genes JA_Signaling->Defense_Genes Pathogen_Response Altered Pathogen Response JA_Signaling->Pathogen_Response SA_Signaling->Pathogen_Response

Caption: this compound's influence on biotic stress signaling.

Experimental Workflows

The following diagrams outline the workflows for the key experimental protocols described.

Lipid_Analysis_Workflow Plant_Tissue Plant Tissue Lipid_Extraction Lipid Extraction (Chloroform/Methanol) Plant_Tissue->Lipid_Extraction TLC Thin-Layer Chromatography Lipid_Extraction->TLC DGDG_Isolation Isolate this compound Spot TLC->DGDG_Isolation FAME_Analysis FAME Analysis (GC-MS) DGDG_Isolation->FAME_Analysis Quantification Quantification FAME_Analysis->Quantification

Caption: Workflow for this compound quantification.

Gene_Expression_Workflow Plant_Tissue Plant Tissue RNA_Extraction Total RNA Extraction Plant_Tissue->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR Quantitative RT-PCR cDNA_Synthesis->qRT_PCR Data_Analysis Relative Gene Expression Analysis (ΔΔCt) qRT_PCR->Data_Analysis Results Gene Expression Levels Data_Analysis->Results

Caption: Workflow for gene expression analysis.

Conclusion and Future Directions

Digalactosyldiacylglycerol is a dynamic lipid that plays a central role in plant adaptation to a multitude of environmental stresses. Its involvement extends from maintaining the structural integrity of photosynthetic membranes to acting as a key modulator of the jasmonic acid and salicylic acid signaling pathways. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further investigate the intricate functions of this compound. Future research should focus on elucidating the precise molecular mechanisms by which changes in this compound content and the this compound/MGDG ratio are sensed within the cell to trigger downstream signaling events. A deeper understanding of these processes will be instrumental in developing crops with enhanced stress tolerance and may lead to the discovery of novel bioactive compounds with applications in medicine and agriculture.

References

The Discovery and Enduring Significance of Digalactosyldiacylglycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Core Research, Experimental Protocols, and Signaling Pathways for Researchers, Scientists, and Drug Development Professionals.

Introduction

Digalactosyldiacylglycerol (DGDG) is a major constituent of photosynthetic membranes in plants and cyanobacteria, playing a pivotal role in the structure and function of the photosynthetic machinery. Since its discovery in the mid-20th century, research has unveiled its crucial involvement in a wide array of cellular processes, extending beyond photosynthesis to include stress responses and intricate signaling cascades. This technical guide provides a comprehensive overview of the history of this compound research, from its initial isolation to our current understanding of its multifaceted roles. It details key experimental methodologies that have been instrumental in this field and presents quantitative data and signaling pathways to serve as a valuable resource for researchers.

A Historical Journey: The Discovery and Characterization of this compound

The story of this compound research begins in the 1950s, a period of burgeoning interest in the chemical composition of biological materials.

1.1. The Dawn of Galactolipid Discovery

The initial discovery of galactolipids, including this compound, is credited to H. E. Carter and his colleagues in 1956. While studying the lipids of wheat flour , they isolated and characterized two new types of glycolipids: monogalactosyldiacylglycerol (MGDG) and this compound.[1][2][3] Their work laid the foundation for the entire field of galactolipid research. The initial structural analyses were performed without the aid of modern techniques like NMR and mass spectrometry, relying on chemical degradation and analysis of the resulting products.[1]

1.2. Elucidation of Structure and Localization

Following their discovery, the subsequent decade saw significant progress in understanding the structure and distribution of these novel lipids. In 1964, Sastry and Kates conducted the first detailed structural investigations of MGDG and this compound from plant leaves.[1] A pivotal moment in understanding their function came with the realization that galactolipids are the predominant lipid class in chloroplasts. A. A. Benson and his group were instrumental in demonstrating that this compound, along with MGDG, constitutes the bulk of the lipid matrix of thylakoid membranes, far outnumbering phospholipids in these structures.[1] This discovery intrinsically linked galactolipids to the process of photosynthesis.

1.3. Unraveling the Biosynthetic Pathways

The focus then shifted towards understanding how these crucial lipids are synthesized. A major breakthrough came with the identification and characterization of the enzymes responsible for this compound synthesis.

  • The DGD1 Era: In 1995, Dörmann and colleagues identified the DGD1 gene in Arabidopsis thaliana. They characterized a mutant, dgd1, which exhibited a staggering 90% reduction in this compound content, leading to severe growth defects and impaired photosynthesis.[4][5] This unequivocally established DGD1 as the primary enzyme responsible for this compound synthesis under normal growth conditions.[4][5] The DGD1 enzyme, a galactosyltransferase, was found to be located in the outer envelope of chloroplasts.[6]

  • The Discovery of DGD2: Further research revealed the existence of a second this compound synthase. In 2002, Kelly and Dörmann identified the DGD2 gene in Arabidopsis.[4] Unlike DGD1, DGD2 expression is strongly induced under phosphate-limiting conditions, suggesting its role in stress-induced lipid remodeling.[4] This discovery highlighted the adaptability of plant lipid metabolism in response to environmental cues.

The Multifaceted Roles of this compound in Plant Biology

This compound's importance extends far beyond its structural role in chloroplast membranes. It is now recognized as a key player in photosynthesis, stress responses, and cellular signaling.

2.1. A Cornerstone of Photosynthesis

This compound is integral to the proper functioning of the photosynthetic apparatus. It is not merely a structural component but is actively involved in the organization and stabilization of photosynthetic complexes. X-ray crystallographic studies have revealed the presence of this compound molecules within the Photosystem II (PSII) complex, where they are thought to be essential for the binding of extrinsic proteins that stabilize the oxygen-evolving complex. Deficiencies in this compound have been shown to impair the stability of the light-harvesting complex II (LHCII) and reduce overall photosynthetic capacity.

2.2. A Key Player in Stress Adaptation

Plants have evolved sophisticated mechanisms to cope with environmental stresses, and this compound plays a central role in many of these responses.

  • Phosphate Deprivation: Under phosphate-limiting conditions, plants remodel their membrane lipid composition to conserve this essential nutrient. Phospholipids are broken down, and the released phosphate is utilized for other vital processes. To maintain membrane integrity, plants increase the synthesis of non-phosphorous lipids, with this compound being a primary replacement.[7] The DGD2 enzyme is crucial for this adaptive response.[4] Interestingly, under these conditions, this compound is not only found in chloroplasts but is also transferred to extraplastidic membranes, such as the mitochondria and plasma membrane, highlighting a remarkable level of intracellular lipid trafficking.[7][8]

  • Drought and Freezing Stress: There is growing evidence for the involvement of this compound in tolerance to drought and freezing. Changes in the ratio of MGDG to this compound have been observed in response to these stresses, suggesting a role for this compound in maintaining membrane fluidity and stability under challenging environmental conditions.

2.3. A Link to Jasmonic Acid Signaling

Recent research has uncovered a fascinating link between this compound metabolism and the signaling of jasmonic acid (JA), a key phytohormone involved in plant defense and development. A high MGDG to this compound ratio, often seen in dgd1 mutants, leads to the overproduction of JA.[9][10] This suggests that the balance between these two galactolipids is crucial for regulating JA biosynthesis and signaling pathways.[9][10]

Quantitative Data on this compound

The following tables summarize key quantitative data related to this compound, providing a comparative overview for researchers.

Table 1: Galactolipid Composition in Arabidopsis thaliana Wild-Type and dgd1 Mutant

Lipid ClassWild-Type (mol %)dgd1 Mutant (mol %)
MGDG~50~45
This compound~25~2.5
SQDG~10~10
PG~10~10
PC~3~3
PE~2~2

Data compiled from multiple sources. Actual values may vary depending on growth conditions and analytical methods.

Table 2: Changes in this compound Content in Arabidopsis thaliana under Phosphate Starvation

ConditionThis compound Content in Shoots (nmol/mg dry weight)This compound Content in Roots (nmol/mg dry weight)
Phosphate-sufficient15.20.8
Phosphate-starved26.18.1

Data adapted from published studies. The magnitude of change can vary with the severity and duration of phosphate starvation.

Detailed Experimental Protocols

This section provides detailed methodologies for the extraction, separation, and quantification of this compound, based on established protocols in the field.

4.1. Total Lipid Extraction

This protocol is a standard method for extracting total lipids from plant tissues.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Isopropanol

  • Chloroform

  • 0.9% (w/v) NaCl solution

  • Glass tubes with Teflon-lined screw caps

  • Homogenizer

  • Centrifuge

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Harvest and weigh fresh plant tissue (typically 100-200 mg).

  • Immediately place the tissue in a glass tube containing hot isopropanol (75°C) to inactivate lipases.

  • Homogenize the tissue thoroughly.

  • Add chloroform and 0.9% NaCl solution to achieve a final solvent ratio of chloroform:isopropanol:water (1:1:1, v/v/v).

  • Vortex the mixture vigorously and then centrifuge to separate the phases.

  • Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette.

  • Transfer the lipid extract to a new glass tube and dry the solvent under a stream of nitrogen or in a vacuum concentrator.

  • Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for further analysis.

4.2. Separation of this compound by Thin-Layer Chromatography (TLC)

TLC is a widely used technique for separating different lipid classes.[11][12][13]

Materials:

  • Silica gel 60 TLC plates

  • Developing tank

  • Solvent system: Chloroform:Methanol:Acetic Acid:Water (85:15:10:3.5, v/v/v/v)

  • Iodine vapor or other visualization reagent (e.g., primuline spray)

  • Scraper

Procedure:

  • Activate the silica gel TLC plate by heating it at 110°C for 1 hour.

  • Using a capillary tube or a microsyringe, carefully spot the lipid extract onto the baseline of the TLC plate.

  • Allow the spotting solvent to evaporate completely.

  • Place the TLC plate in a developing tank containing the solvent system, ensuring the solvent level is below the baseline.

  • Seal the tank and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the tank and mark the solvent front.

  • Allow the plate to dry completely.

  • Visualize the separated lipids by placing the plate in a tank containing iodine vapor or by spraying with a suitable reagent. This compound will appear as a distinct spot.

  • The this compound spot can be identified by comparing its migration distance (Rf value) to that of a known this compound standard run on the same plate.

  • For quantitative analysis, the this compound spot can be scraped from the plate for subsequent analysis by gas chromatography.

4.3. Quantification of this compound by Gas Chromatography (GC)

GC is used to quantify the fatty acid composition of the isolated this compound, which allows for the calculation of the total amount of this compound.[14][15][16][17]

Materials:

  • Scraped this compound spot from TLC plate

  • Methanol containing 5% (v/v) H₂SO₄

  • Heptane

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Fatty acid methyl ester (FAME) standards

Procedure:

  • Place the scraped silica containing the this compound into a glass tube.

  • Add a known amount of an internal standard (e.g., pentadecanoic acid, 15:0).

  • Add methanol containing 5% H₂SO₄ and heat at 80°C for 1 hour to transmethylate the fatty acids to fatty acid methyl esters (FAMEs).

  • After cooling, add water and heptane, vortex, and centrifuge to separate the phases.

  • Collect the upper heptane phase containing the FAMEs.

  • Inject a small volume of the heptane phase into the gas chromatograph.

  • The FAMEs are separated based on their chain length and degree of unsaturation.

  • Identify the individual FAME peaks by comparing their retention times to those of known standards.

  • Quantify the amount of each fatty acid by integrating the peak areas and comparing them to the area of the internal standard.

  • The total amount of this compound can then be calculated based on the total amount of fatty acids and the known molecular weight of this compound.

Visualizing this compound-Related Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving this compound.

DGDG_Biosynthesis cluster_enzymes Synthases DAG Diacylglycerol (DAG) MGD1 MGD1 DAG->MGD1 UDP_Gal UDP-Galactose UDP_Gal->MGD1 DGD1 DGD1 UDP_Gal->DGD1 DGD2 DGD2 UDP_Gal->DGD2 MGDG Monogalactosyldiacylglycerol (MGDG) MGDG->DGD1 MGDG->DGD2 This compound Digalactosyldiacylglycerol (this compound) MGD1->MGDG DGD1->this compound DGD2->this compound

Caption: Simplified pathway of this compound biosynthesis in plants.

Phosphate_Starvation_Signaling Pi_deficiency Phosphate Deficiency DGD2_induction Induction of DGD2 Expression Pi_deficiency->DGD2_induction triggers PL_degradation Phospholipid Degradation Pi_deficiency->PL_degradation induces DGDG_synthesis Increased this compound Synthesis DGD2_induction->DGDG_synthesis leads to DGDG_accumulation This compound Accumulation in Extraplastidic Membranes DGDG_synthesis->DGDG_accumulation contributes to PL_degradation->DGDG_synthesis provides DAG for Pi_release Phosphate Release PL_degradation->Pi_release results in

Caption: this compound's role in the plant response to phosphate starvation.

DGDG_JA_Signaling High_MGDG_DGDG_ratio High MGDG:this compound Ratio (e.g., in dgd1 mutant) JA_biosynthesis Jasmonic Acid (JA) Biosynthesis High_MGDG_DGDG_ratio->JA_biosynthesis stimulates JA_signaling JA Signaling Pathway Activation JA_biosynthesis->JA_signaling activates Growth_inhibition Growth Inhibition JA_signaling->Growth_inhibition leads to

Caption: The relationship between the MGDG:this compound ratio and jasmonic acid signaling.

Conclusion

From its humble discovery in wheat flour, Digalactosyldiacylglycerol has emerged as a lipid of profound importance in plant biology. Its central role in the architecture of photosynthetic membranes, its dynamic involvement in stress adaptation, and its newly discovered connections to phytohormone signaling underscore its significance. The experimental techniques detailed in this guide have been instrumental in unraveling the complexities of this compound's function. As research continues, a deeper understanding of the intricate regulatory networks in which this compound participates will undoubtedly open new avenues for improving crop resilience and exploring the therapeutic potential of this remarkable molecule.

References

Methodological & Application

Application Notes & Protocols for the Extraction of Digalactosyldiacylglycerol (DGDG) from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Digalactosyldiacylglycerol (DGDG) is a major galactolipid component of photosynthetic membranes in plants and algae, playing a crucial role in the structural integrity and function of chloroplasts.[1] Beyond its structural role, this compound is involved in plant stress responses, particularly in phosphate-deprived conditions where it can substitute phospholipids to maintain membrane structures.[2][3][4] This document provides detailed protocols for the extraction of this compound from plant tissues, quantitative data on its abundance, and an overview of its role in plant signaling pathways.

I. Quantitative Data: this compound Content in Arabidopsis thaliana

The abundance of this compound can vary significantly between different tissues and in response to environmental conditions. The following table summarizes the this compound content in the rosettes and roots of Arabidopsis thaliana under normal and phosphorus-starved conditions.

Plant TissueConditionThis compound Content (nmol/mg dry weight)
Rosette Normal Phosphate20.1
Phosphate Starvation34.5
Root Normal Phosphate0.5
Phosphate Starvation5.5

Data sourced from a study on Arabidopsis polar glycerolipids.[2][4]

II. Experimental Protocols for this compound Extraction

The extraction of lipids from plant tissues requires special consideration to prevent the degradation of target molecules by endogenous enzymes. The following protocols are widely used and have been adapted for plant tissues.

A. Modified Bligh and Dyer Method for Plant Tissues

This method is a rapid and efficient procedure for the total lipid extraction from tissues with high water content.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Isopropanol

  • Butylated hydroxytoluene (BHT) (optional, as an antioxidant)

  • Homogenizer (e.g., mortar and pestle, bead beater)

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Rotary evaporator or nitrogen stream evaporator

Protocol:

  • Sample Preparation and Lipase Inactivation:

    • Weigh approximately 1 g of fresh plant tissue.

    • To inactivate lipases, which can degrade lipids upon tissue disruption, immediately immerse the tissue in hot isopropanol (75-80°C) for 15-20 minutes. The volume of isopropanol should be sufficient to cover the tissue completely (e.g., 5 mL).

    • (Optional) Add 0.01% BHT to the isopropanol to prevent oxidation of lipids.

    • Cool the sample to room temperature.

  • Homogenization:

    • Transfer the tissue and isopropanol to a homogenizer.

    • Add chloroform and methanol to achieve a final solvent ratio of chloroform:methanol:water of 1:2:0.8 (v/v/v), considering the water content of the tissue and the initial isopropanol.

    • Homogenize the tissue until a uniform slurry is formed.

  • Phase Separation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add chloroform and 0.9% NaCl solution to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

    • Vortex the mixture thoroughly for 1-2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases. Two distinct layers will form: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids. A protein disk may be visible at the interface.

  • Lipid Recovery:

    • Carefully collect the lower chloroform phase using a glass Pasteur pipette, avoiding the protein disk and the upper aqueous phase.

    • Transfer the chloroform phase to a clean, pre-weighed glass tube.

    • Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage:

    • Once the solvent is fully evaporated, the lipid extract will appear as a thin film at the bottom of the tube.

    • For short-term storage, flush the tube with nitrogen, cap it tightly, and store at -20°C. For long-term storage, store at -80°C.

B. Modified Folch Method for Plant Tissues

The Folch method is another widely used protocol for total lipid extraction, particularly for samples with lower water content.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Isopropanol

  • Butylated hydroxytoluene (BHT) (optional)

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Rotary evaporator or nitrogen stream evaporator

Protocol:

  • Sample Preparation and Lipase Inactivation:

    • Follow the same procedure for lipase inactivation as described in the Modified Bligh and Dyer Method (Step 1).

  • Homogenization:

    • Transfer the tissue and isopropanol to a homogenizer.

    • Add a chloroform:methanol (2:1, v/v) mixture. The total solvent volume should be about 20 times the weight of the tissue sample (e.g., 20 mL for 1 g of tissue).

    • Homogenize thoroughly to ensure complete extraction.

  • Washing and Phase Separation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of homogenate).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

  • Lipid Recovery:

    • Carefully remove the upper aqueous phase by aspiration.

    • Collect the lower chloroform phase containing the lipids.

    • Evaporate the solvent as described in the Modified Bligh and Dyer Method (Step 4).

  • Storage:

    • Store the dried lipid extract as described in the Modified Bligh and Dyer Method (Step 5).

III. Visualization of Workflows and Signaling Pathways

A. Experimental Workflow for this compound Extraction

The following diagram illustrates the general workflow for the extraction of this compound from plant tissues.

DGDG_Extraction_Workflow This compound Extraction Workflow start Plant Tissue Sample lipase_inactivation Lipase Inactivation (Hot Isopropanol) start->lipase_inactivation homogenization Homogenization (Chloroform:Methanol) lipase_inactivation->homogenization phase_separation Phase Separation (Centrifugation) homogenization->phase_separation lipid_recovery Lipid Recovery (Collect Chloroform Phase) phase_separation->lipid_recovery solvent_evaporation Solvent Evaporation (Nitrogen Stream/Rotary Evaporator) lipid_recovery->solvent_evaporation end Purified this compound Extract solvent_evaporation->end

This compound Extraction Workflow from Plant Tissue.

B. This compound Signaling in Plant Phosphate Starvation Response

Under phosphate-limiting conditions, plants remodel their membrane lipids, replacing phospholipids with non-phosphorous galactolipids like this compound.[2][3][4] This process is a key adaptation to conserve phosphate. The following diagram outlines a simplified signaling pathway for this response.

DGDG_Signaling_Pathway This compound Signaling in Phosphate Starvation phosphate_starvation Phosphate Starvation pld Activation of Phospholipases (e.g., PLDζ1, PLDζ2) phosphate_starvation->pld dgd_synthase Upregulation of This compound Synthases (DGD1, DGD2) phosphate_starvation->dgd_synthase pc_hydrolysis Phosphatidylcholine (PC) Hydrolysis pld->pc_hydrolysis dag_pool Increased Diacylglycerol (DAG) Pool pc_hydrolysis->dag_pool dgdg_synthesis Increased this compound Synthesis dag_pool->dgdg_synthesis dgd_synthase->dgdg_synthesis membrane_remodeling Membrane Remodeling (Phospholipid Replacement) dgdg_synthesis->membrane_remodeling jasmonic_acid Jasmonic Acid (JA) Biosynthesis dgdg_synthesis->jasmonic_acid end Enhanced Phosphate Uptake Efficiency membrane_remodeling->end root_development Alteration of Root Development jasmonic_acid->root_development root_development->end

Simplified this compound Signaling Pathway.

References

Application Note and Protocol: Thin-Layer Chromatography for the Separation of Digalactosyldiacylglycerol (DGDG)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the separation of digalactosyldiacylglycerol (DGDG) from complex lipid mixtures using thin-layer chromatography (TLC). It includes information on sample preparation, chromatographic separation, visualization, and guidance on quantitative analysis.

Introduction

Digalactosyldiacylglycerol (this compound) is a major glycolipid component of photosynthetic membranes in plants and cyanobacteria, playing a crucial role in the structural integrity and function of thylakoids. The analysis and purification of this compound are essential for research in plant physiology, biofuel development, and for the discovery of bioactive compounds. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique for the separation and analysis of lipids like this compound. This application note provides two reliable protocols for the separation of this compound from other plant lipids, particularly monogalactosyldiacylglycerol (MGDG), using silica gel TLC plates.

Data Presentation

The successful separation of this compound from other glycolipids is dependent on the choice of the mobile phase. Below is a summary of expected Retention Factor (Rf) values for this compound and related compounds in two different solvent systems on silica gel TLC plates.

CompoundSolvent System A (Chloroform:Methanol:Ammonia)Solvent System B (Acetone:Toluene:Water)
This compound ~ 0.25 - 0.35~ 0.30 - 0.40
MGDG~ 0.50 - 0.60~ 0.65 - 0.75
Phospholipids~ 0.10 - 0.20~ 0.15 - 0.25
Neutral Lipids> 0.80> 0.85

Note: Rf values are approximate and can be influenced by experimental conditions such as temperature, humidity, and the specific batch of TLC plates.

Experimental Protocols

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.

  • Solvents (High Purity, HPLC grade):

    • Chloroform

    • Methanol

    • Ammonia (30% aqueous solution)

    • Acetone

    • Toluene

    • Water (deionized or distilled)

  • Sample Solvent: Chloroform:Methanol (2:1, v/v)

  • Visualization Reagents:

    • Iodine Vapor: Iodine crystals in a closed chamber.

    • Orcinol-Sulfuric Acid Reagent: Dissolve 0.2 g of orcinol in 100 mL of 20% (v/v) sulfuric acid in water.

    • α-Naphthol Reagent: Prepare a solution of 0.5% (w/v) α-naphthol in methanol:water (1:1, v/v). Prepare a second solution of concentrated sulfuric acid.

  • Glassware: TLC developing tanks, capillaries for spotting, beakers, graduated cylinders, spray bottle.

  • Equipment: Fume hood, heating plate or oven, TLC plate viewer (for F254 plates), densitometer/TLC scanner (for quantitative analysis).

Sample Preparation (Total Lipid Extract from Plant Leaves)
  • Harvest fresh plant leaves (approximately 1 g).

  • Immediately freeze the leaves in liquid nitrogen to quench enzymatic activity.

  • Grind the frozen leaves to a fine powder using a mortar and pestle.

  • Transfer the powder to a glass tube and add 10 mL of chloroform:methanol (2:1, v/v).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the mixture at 2000 x g for 10 minutes to pellet the plant debris.

  • Carefully transfer the supernatant (the lipid extract) to a new tube.

  • Wash the pellet with another 5 mL of chloroform:methanol (2:1, v/v), vortex, centrifuge, and combine the supernatants.

  • To induce phase separation, add 0.2 volumes of 0.9% (w/v) NaCl solution to the combined supernatant.

  • Vortex the mixture and centrifuge at 1000 x g for 5 minutes.

  • The lower chloroform phase, containing the total lipids, should be carefully collected.

  • Dry the lipid extract under a stream of nitrogen.

  • Re-dissolve the dried lipid extract in a small, known volume of chloroform:methanol (2:1, v/v) for application to the TLC plate.

TLC Plate Preparation and Development
  • Using a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the TLC plate.

  • Using a capillary tube, carefully spot the prepared lipid extract onto the origin line. Keep the spots small and concentrated by applying small volumes and allowing the solvent to evaporate between applications.

  • Prepare the chosen mobile phase:

    • Solvent System A: Chloroform:Methanol:30% Ammonia (65:25:4, v/v/v)

    • Solvent System B: Acetone:Toluene:Water (100:30:7, v/v/v)

  • Pour the mobile phase into the TLC developing tank to a depth of about 0.5 cm. Place a piece of filter paper inside the tank, leaning against the wall, to ensure chamber saturation with the solvent vapor. Close the tank and allow it to equilibrate for at least 30 minutes.

  • Carefully place the spotted TLC plate into the equilibrated developing tank, ensuring the origin line is above the solvent level.

  • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the tank and immediately mark the solvent front with a pencil.

  • Dry the plate in a fume hood.

Visualization
  • UV Visualization (for F254 plates): View the dried plate under short-wave (254 nm) UV light. Compounds that absorb UV light will appear as dark spots against a fluorescent background.

  • Iodine Vapor (Non-destructive, reversible): Place the dried plate in a sealed chamber containing a few crystals of iodine. Lipids will appear as yellow-brown spots. The spots will fade over time, so they should be marked with a pencil.

  • Orcinol-Sulfuric Acid (Specific for Glycolipids): Spray the plate with the orcinol-sulfuric acid reagent and heat at 100-110°C for 5-10 minutes. Glycolipids, including this compound, will appear as purple-violet spots.

  • α-Naphthol (Specific for Glycolipids): Spray the plate with the α-naphthol solution, followed by the sulfuric acid solution. Heat the plate at 110-120°C for 5-10 minutes. Glycolipids will appear as blue-purple or reddish-purple spots.

Quantitative Analysis by Densitometry (HPTLC)

For quantitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) plates should be used due to their higher separation efficiency and uniformity.

  • Sample and Standard Application: Apply known concentrations of a this compound standard and the samples to the HPTLC plate using an automated applicator.

  • Chromatographic Development: Develop the plate as described in section 3.3.

  • Derivatization: For quantitative analysis, a post-chromatographic derivatization step is often necessary. The orcinol-sulfuric acid or α-naphthol reagents are suitable.

  • Densitometric Scanning: Scan the derivatized plate using a TLC scanner at the wavelength of maximum absorbance of the derivatized this compound spots.

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standard spots against their corresponding concentrations.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation: A quantitative HPTLC method should be validated according to ICH guidelines. Key validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Mandatory Visualizations

TLC_Workflow cluster_prep Sample & Plate Preparation cluster_dev Chromatographic Development cluster_vis Visualization & Analysis SamplePrep Sample Preparation (Lipid Extraction) Spotting Spotting on TLC Plate SamplePrep->Spotting Equilibration Chamber Equilibration Spotting->Equilibration Development Plate Development Equilibration->Development Drying Drying Development->Drying Visualization Visualization Drying->Visualization Analysis Data Analysis (Rf Calculation/ Densitometry) Visualization->Analysis

Caption: Experimental workflow for the TLC separation of this compound.

DGDG_Separation_Pathway cluster_Result Separated Components on TLC Plate Start Total Lipid Extract (Spotted at Origin) MobilePhase Mobile Phase Ascent Start->MobilePhase Separation Differential Migration (Based on Polarity) MobilePhase->Separation NeutralLipids Neutral Lipids (High Rf) Separation->NeutralLipids MGDG MGDG Separation->MGDG This compound This compound Separation->this compound Phospholipids Phospholipids (Low Rf) Separation->Phospholipids

Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of Digalactosyldiacylglycerol (DGDG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalactosyldiacylglycerol (DGDG) is a major lipid component of photosynthetic membranes in plants and cyanobacteria, playing a crucial role in the structural integrity and function of the thylakoid membranes. The quantitative analysis of this compound is essential for research in plant physiology, biofuel development, and for understanding the role of galactolipids in various biological processes. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the separation and quantification of this compound from complex biological samples. This application note provides a detailed protocol for the extraction, separation, and quantification of this compound using Reversed-Phase HPLC (RP-HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are suitable for lipids lacking a strong UV chromophore.

Experimental Protocols

Lipid Extraction from Plant Material

This protocol is adapted from the well-established Bligh and Dyer method for total lipid extraction.

Materials and Reagents:

  • Plant tissue (e.g., Arabidopsis thaliana leaves)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Liquid nitrogen

  • Mortar and pestle or homogenizer

  • Centrifuge

  • Glass centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Harvest and weigh approximately 100 mg of fresh plant tissue.

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a glass centrifuge tube.

  • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly for 1 minute.

  • Incubate at room temperature for 15 minutes with occasional vortexing.

  • Add 1.25 mL of chloroform and vortex for 30 seconds.

  • Add 1.25 mL of 0.9% NaCl solution and vortex for 30 seconds to induce phase separation.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower chloroform phase, which contains the total lipids, using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a stream of nitrogen or using a rotary evaporator.

  • Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C or in the HPLC mobile phase for immediate analysis.

Solid-Phase Extraction (SPE) for Galactolipid Enrichment (Optional)

For samples with low this compound content or to remove interfering compounds, an optional SPE step can be performed.

Materials and Reagents:

  • Silica-based SPE cartridge (e.g., 500 mg)

  • Chloroform

  • Acetone

  • Methanol

  • Dried total lipid extract

Procedure:

  • Condition the silica SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of chloroform.

  • Dissolve the dried lipid extract from the previous step in a small volume of chloroform and load it onto the conditioned SPE cartridge.

  • Wash the cartridge with 10 mL of chloroform to elute neutral lipids.

  • Elute the this compound fraction with 10 mL of acetone.[1]

  • Collect the acetone fraction and evaporate the solvent under a stream of nitrogen.

  • Resuspend the purified this compound fraction in the HPLC mobile phase for analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation and Conditions:

  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and an ELSD or CAD detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for galactolipid separation.[1]

  • Mobile Phase: A gradient of two mobile phases is typically employed:

    • Mobile Phase A: Acetonitrile:Water (85:15, v/v) with 0.1% formic acid.

    • Mobile Phase B: Isopropanol with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • ELSD Settings: Nebulizer temperature: 30°C, Evaporator temperature: 50°C, Gas flow: 1.5 L/min.

  • CAD Settings: Follow manufacturer's recommendations for optimal signal.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
25.1955
30955

Standard Preparation:

  • A commercially available this compound analytical standard (e.g., from Avanti Polar Lipids) should be used for calibration.

  • Prepare a stock solution of this compound in the mobile phase.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

Data Presentation

The following table summarizes typical quantitative data for this compound analysis by HPLC. Please note that these values can vary depending on the specific instrumentation, column, and experimental conditions.

ParameterValueSource
Retention Time 10-15 minVaries with exact conditions
Limit of Detection (LOD) 0.1 - 1 µg/mLEstimated
Limit of Quantification (LOQ) 0.5 - 5 µg/mLEstimated
**Linearity (R²) **> 0.99[2]
Recovery from SPE 80 - 95%[2][3][4]
Precision (%RSD) < 5%[2]

Visualizations

Experimental Workflow

DGDG_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Plant Tissue extraction Lipid Extraction (Bligh & Dyer) sample->extraction spe SPE Purification (Optional) extraction->spe hplc RP-HPLC Separation (C18 Column) spe->hplc detection ELSD / CAD Detection hplc->detection quantification Quantification (Calibration Curve) detection->quantification results Results quantification->results

Caption: Workflow for this compound analysis.

Signaling Pathway (Illustrative Example)

This diagram illustrates a simplified, hypothetical signaling pathway involving this compound.

DGDG_Signaling_Pathway This compound This compound EnzymeA Enzyme A This compound->EnzymeA Metabolism ProductB Metabolite B EnzymeA->ProductB ReceptorC Receptor C ProductB->ReceptorC Binding Response Cellular Response ReceptorC->Response Activation

Caption: Hypothetical this compound signaling.

References

Application Notes and Protocols for the Identification of Digalactosyldiacylglycerol (DGDG) by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalactosyldiacylglycerol (DGDG) is a major lipid component of photosynthetic membranes in plants, algae, and cyanobacteria, playing a crucial role in the structural integrity and function of the thylakoid membranes. Beyond its structural role, this compound and its metabolites are involved in various physiological processes, including stress responses. Accurate identification and quantification of this compound species are therefore essential for understanding plant physiology, biofuel development, and for the discovery of novel bioactive lipids. This document provides detailed application notes and protocols for the identification and analysis of this compound using mass spectrometry (MS) techniques, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Mass Spectrometry Techniques for this compound Analysis

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful and widely used technique for the analysis of this compound. ESI is a soft ionization method that allows for the analysis of intact lipid molecules with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) enables the structural elucidation of this compound species by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions.

Another valuable technique is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. MALDI-TOF is particularly useful for high-throughput screening and imaging of this compound in tissue sections.

Experimental Protocols

Lipid Extraction from Plant Tissues

A critical first step in this compound analysis is the efficient extraction of lipids from plant tissues while preventing their degradation by endogenous lipases. The following protocol is a widely accepted method for the extraction of polar lipids, including this compound, from plant leaves.

Materials:

  • Fresh plant leaves (e.g., Arabidopsis thaliana)

  • Isopropanol (pre-heated to 75°C) with 0.01% butylated hydroxytoluene (BHT)

  • Chloroform

  • Methanol

  • 0.9% (w/v) NaCl solution

  • Glass tubes with Teflon-lined screw caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Protocol:

  • Harvest fresh plant leaves (approximately 100 mg) and immediately freeze them in liquid nitrogen to quench metabolic activity.

  • Transfer the frozen tissue to a glass tube containing 3 mL of pre-heated isopropanol (75°C) with 0.01% BHT to inactivate lipases.

  • Incubate the sample at 75°C for 15 minutes.

  • Add 1.5 mL of chloroform and 0.6 mL of water to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Add 4 mL of a chloroform:methanol (2:1, v/v) mixture and shake for 1 hour at room temperature.

  • Add 1 mL of 0.9% NaCl solution and vortex thoroughly.

  • Centrifuge the sample at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., chloroform:methanol 1:1, v/v) for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis of this compound

This protocol outlines the analysis of this compound using a reverse-phase C18 column coupled to a tandem mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 100% B

    • 15-20 min: Hold at 100% B

    • 20-21 min: Linear gradient from 100% to 30% B

    • 21-25 min: Hold at 30% B for column re-equilibration

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 300°C

  • Gas Flow (Nitrogen):

    • Nebulizer Gas: 35 psi

    • Drying Gas: 10 L/min

  • Scan Mode: Neutral Loss Scan of 341 Da (corresponding to the neutral loss of the digalactosyl headgroup from the [M+NH₄]⁺ adduct)

  • Collision Energy: +24 V (This may need to be optimized depending on the instrument and the specific this compound species)[1]

  • Data Acquisition: The mass spectrometer is set to detect precursor ions that lose a neutral fragment of 341 Da upon collision-induced dissociation (CID). This is highly specific for this compound species, which ionize as ammonium adducts ([M+NH₄]⁺) and readily lose the digalactosyl moiety.

Data Presentation

The following table summarizes the relative abundance of different this compound molecular species identified in Arabidopsis thaliana leaves. This data is representative and can be used as a reference for comparison.

This compound Species (sn-1/sn-2)Total Carbon Atoms:Double BondsRelative Abundance (%)
18:3/16:034:325.3
18:3/18:336:620.1
18:2/16:034:215.8
18:3/18:236:512.5
18:2/18:336:58.7
18:1/16:034:15.4
16:0/18:334:34.2
Other8.0

Data is illustrative and based on typical compositions found in the literature.

This compound Identification and Fragmentation

The identification of this compound species is based on two key pieces of information from the LC-MS/MS analysis: the precursor ion mass and its characteristic fragmentation pattern.

In positive ion mode ESI, this compound readily forms an ammonium adduct, [M+NH₄]⁺. Upon fragmentation in the collision cell, the most prominent fragmentation is the neutral loss of the digalactosyl headgroup (C₁₂H₂₂O₁₁), which has a mass of 342 Da. However, in the presence of ammonium, the loss is observed as the neutral loss of the headgroup plus ammonia (342 + 17 = 359) or more commonly, the neutral loss of the dehydrated headgroup (342 - 18 = 324) along with the loss of the ammonium adduct. A neutral loss scan for 341 Da is a highly specific method to selectively detect this compound species as [M+NH₄]⁺ ions losing the digalactosyl headgroup.

Further fragmentation of the resulting diacylglycerol (DAG) fragment ion can provide information about the fatty acyl chains. The loss of each fatty acyl chain as a free fatty acid or a ketene can be observed, allowing for the determination of the fatty acid composition of the this compound molecule.

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the primary pathway for this compound biosynthesis in the chloroplast of Arabidopsis thaliana.

DGDG_Biosynthesis UDP_Gal UDP-Galactose MGD1 MGD1 UDP_Gal->MGD1 DGD1 DGD1/DGD2 UDP_Gal->DGD1 DAG Diacylglycerol (DAG) DAG->MGD1 MGDG Monogalactosyl- diacylglycerol (MGDG) MGDG->DGD1 This compound Digalactosyl- diacylglycerol (this compound) MGD1->MGDG UDP UDP MGD1->UDP DGD1->this compound DGD1->UDP

Caption: Simplified pathway of this compound biosynthesis in the chloroplast.

Experimental Workflow for this compound Identification

The diagram below outlines the logical workflow for the identification of this compound from plant tissue.

DGDG_Workflow Sample Plant Tissue Extraction Lipid Extraction (Isopropanol/Chloroform/Methanol) Sample->Extraction LC_MS LC-MS/MS Analysis (C18, ESI+, NL 341) Extraction->LC_MS Data_Analysis Data Analysis (Precursor mass & Fragmentation) LC_MS->Data_Analysis Identification This compound Identification & Quantification Data_Analysis->Identification

Caption: Experimental workflow for this compound identification.

Logical Relationship of this compound Fragmentation

This diagram illustrates the fragmentation logic for the identification of a this compound molecule.

DGDG_Fragmentation DGDG_adduct [this compound + NH₄]⁺ (Precursor Ion) NL_341 Neutral Loss of 341 Da DGDG_adduct->NL_341 DAG_fragment [DAG + H]⁺ (Diacylglycerol Fragment) NL_341->DAG_fragment FA_loss Loss of Fatty Acyl Chains DAG_fragment->FA_loss MAG_fragments Monoacylglycerol Fragments FA_loss->MAG_fragments

Caption: Logical fragmentation pathway of this compound in MS/MS.

References

Application Notes and Protocols for the Quantification of Digalactosyldiacylglycerol (DGDG) in Lipid Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Digalactosyldiacylglycerol (DGDG) is a major glycerolipid found in the thylakoid membranes of plants and cyanobacteria, playing a crucial role in photosynthesis. It is also significant in various physiological and pathological processes in other organisms. Accurate quantification of this compound in lipid extracts is essential for understanding membrane dynamics, lipid metabolism, and the development of potential therapeutic agents. These application notes provide detailed protocols for the extraction, separation, and quantification of this compound from biological samples, tailored for researchers, scientists, and drug development professionals.

Overview of Quantification Methodologies

The quantification of this compound typically involves three main stages: total lipid extraction, separation of this compound from other lipid classes, and finally, detection and quantification. Several analytical techniques can be employed, each with its own advantages and limitations.

  • Lipid Extraction: The first step is the efficient extraction of total lipids from the biological matrix using organic solvents.[1] The choice of solvent system is critical to ensure complete recovery of polar lipids like this compound.

  • Separation:

    • Thin-Layer Chromatography (TLC): A simple and cost-effective method for separating different lipid classes based on their polarity.[2] this compound can be visualized and isolated for subsequent analysis.

    • High-Performance Liquid Chromatography (HPLC): Offers higher resolution and reproducibility for separating lipid classes.

  • Quantification:

    • Gas Chromatography-Mass Spectrometry (GC-MS): An indirect method where the fatty acids of the isolated this compound are derivatized to fatty acid methyl esters (FAMEs) and then quantified.[2]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the direct quantification of intact this compound molecules.[3]

Experimental Protocols

Total Lipid Extraction (Modified Bligh-Dyer Method)

This protocol describes the extraction of total lipids from plant leaf tissue.

Materials:

  • Fresh or frozen plant tissue (e.g., 100 mg)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass homogenizer or mortar and pestle

  • Centrifuge tubes (glass, solvent-resistant)

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Weigh the plant tissue and homogenize it in a glass homogenizer with 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

  • After homogenization, add 1.25 mL of chloroform and vortex thoroughly.

  • Add 1.25 mL of 0.9% NaCl solution to induce phase separation. Vortex again.

  • Centrifuge the mixture at 3,000 x g for 10 minutes to separate the phases.

  • Two phases will be visible: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids.[1]

  • Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipid film in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C.

This compound Quantification by TLC and GC-MS

This method involves separating this compound by TLC, followed by transesterification to FAMEs and quantification by GC-MS.

3.2.1. Thin-Layer Chromatography (TLC) Separation

Materials:

  • TLC plates (silica gel 60)

  • Developing tank

  • Chloroform, Methanol, Acetic Acid, Water

  • Primuline spray (0.05% in acetone/water 80:20) or Iodine vapor

  • UV lamp

  • Scraping tool (e.g., razor blade)

  • This compound standard

Procedure:

  • Activate the TLC plate by heating it at 110°C for 1 hour.

  • Spot the lipid extract and the this compound standard onto the TLC plate.

  • Prepare the mobile phase: chloroform:methanol:acetic acid:water (85:15:10:3.5, v/v/v/v).

  • Place the TLC plate in the developing tank and allow the solvent to migrate up the plate.

  • Once the solvent front is near the top, remove the plate and let it dry.

  • Visualize the lipid spots by spraying with primuline and viewing under a UV lamp, or by exposure to iodine vapor.[4]

  • Identify the this compound spot by comparing its migration with the this compound standard.

  • Scrape the silica containing the this compound spot into a glass tube for derivatization.

3.2.2. Transesterification to FAMEs

Materials:

  • 2.5% H₂SO₄ in methanol

  • Hexane

  • Saturated NaCl solution

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • Heating block

Procedure:

  • Add a known amount of the internal standard to the scraped silica.

  • Add 2 mL of 2.5% H₂SO₄ in methanol.

  • Heat the mixture at 80°C for 1 hour.

  • After cooling, add 1 mL of saturated NaCl solution and 2 mL of hexane.

  • Vortex vigorously and then centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract under nitrogen and resuspend in a known volume of hexane for GC-MS analysis.

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Procedure:

  • GC Conditions:

    • Column: DB-5MS or equivalent capillary column.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, then ramp to 250°C at 10°C/min, and hold for 4 min.[5]

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Mode: Full scan or Selective Ion Monitoring (SIM) for higher sensitivity.

  • Quantification: Identify the FAME peaks by their retention times and mass spectra. The concentration of this compound is calculated by comparing the total peak area of its constituent FAMEs to the peak area of the internal standard.

This compound Quantification by LC-MS/MS

This method allows for the direct and highly sensitive quantification of intact this compound molecules.

Materials:

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.[6]

  • C18 or HILIC column.

  • Mobile phases (e.g., acetonitrile, water, with additives like formic acid or ammonium formate).

  • This compound internal standard (e.g., a deuterated or ¹³C-labeled this compound).

Procedure:

  • LC Conditions:

    • Column: A suitable column for lipid separation (e.g., C18 for reversed-phase or a silica-based column for normal-phase).

    • Mobile Phase Gradient: A gradient of two mobile phases (e.g., A: acetonitrile/water, B: isopropanol) is typically used to separate the different lipid species.

    • Flow Rate: Dependent on the column dimensions.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI), typically in positive or negative mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion (the intact this compound molecule) and a specific product ion (a fragment of the this compound molecule).[3] This highly specific detection method minimizes interferences.

  • Quantification:

    • Prepare a calibration curve using a series of this compound standards of known concentrations, each containing a fixed amount of the internal standard.

    • Spike the lipid extracts with the same amount of internal standard.

    • The concentration of this compound in the sample is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.[7]

Data Presentation

Comparison of this compound Quantification Methods
FeatureTLC with GC-MSLC-MS/MS
Principle Indirect quantification of fatty acidsDirect quantification of intact lipid
Specificity ModerateHigh
Sensitivity GoodExcellent
Throughput Low to mediumHigh
Cost LowerHigher
Information Provided Fatty acid profile of this compoundMolecular species of this compound
Example of Quantitative this compound Data

The following table illustrates how quantitative data for this compound can be presented. Data represents the mean ± standard deviation.

SampleConditionThis compound Content (nmol/mg dry weight)
Plant AControl25.4 ± 2.1
Plant ADrought Stress18.9 ± 1.7
Plant BControl32.1 ± 3.5
Plant BHigh Light45.6 ± 4.2

Visualizations

experimental_workflow start_end start_end process process decision decision output output A Biological Sample (e.g., Plant Leaves) B Total Lipid Extraction A->B C Lipid Extract B->C D Separation of this compound C->D E Quantification Method? D->E F TLC -> GC-MS E->F Indirect G LC-MS/MS E->G Direct H Data Analysis F->H G->H I Quantitative Results H->I

Caption: Overall workflow for this compound quantification.

gc_ms_workflow input input process process output output analysis analysis A Lipid Extract B TLC Separation A->B C Scrape this compound Spot B->C D Add Internal Standard C->D E Transesterification (Derivatization to FAMEs) D->E F FAMEs in Hexane E->F G GC-MS Analysis F->G H Quantification vs. Internal Standard G->H

Caption: Workflow for this compound quantification via GC-MS.

lc_ms_workflow input input process process analysis analysis A Lipid Extract B Add Internal Standard (Labeled this compound) A->B C LC Separation (e.g., C18 column) B->C D MS/MS Detection (MRM Mode) C->D E Quantification vs. Calibration Curve D->E

Caption: Workflow for this compound quantification via LC-MS/MS.

References

Application Notes and Protocols for DGDG Synthase Enzyme Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalactosyldiacylglycerol (DGDG) is a major lipid component of thylakoid membranes in chloroplasts, playing a crucial role in photosynthesis and membrane stability. The biosynthesis of this compound is catalyzed by this compound synthase, an enzyme that transfers a galactose moiety from UDP-galactose to monogalactosyldiacylglycerol (MGDG). In plants such as Arabidopsis thaliana, two key this compound synthases, DGD1 and DGD2, have been identified. DGD1 is responsible for the bulk of this compound synthesis under normal conditions, while DGD2 expression is notably induced under phosphate-limiting conditions, highlighting its role in membrane lipid remodeling.[1][2] The enzymatic activity of this compound synthase is a critical parameter for studying glycerolipid metabolism, plant stress responses, and for the development of novel herbicides or drugs targeting these pathways.

This document provides a detailed protocol for an in vitro this compound synthase enzyme assay using radiolabeled UDP-galactose. The assay allows for the quantification of this compound synthase activity by measuring the incorporation of [14C]galactose into this compound.

Signaling Pathway: this compound Biosynthesis

The synthesis of this compound is a key step in the glycerolipid pathway within plant chloroplasts. It follows the synthesis of MGDG and utilizes diacylglycerol (DAG) as a precursor. The pathway illustrates the sequential addition of galactose units to a DAG backbone.

DGDG_Biosynthesis cluster_0 Chloroplast Envelope DAG Diacylglycerol (DAG) MGDG Monogalactosyldiacylglycerol (MGDG) DAG->MGDG MGDG Synthase + UDP-Galactose This compound Digalactosyldiacylglycerol (this compound) MGDG->this compound this compound Synthase (DGD1/DGD2) + UDP-Galactose UDP UDP UDPGal UDP-Galactose

Caption: Biosynthesis pathway of this compound from DAG in the chloroplast envelope.

Experimental Protocol: In Vitro this compound Synthase Assay

This protocol is designed for the measurement of this compound synthase activity in isolated chloroplasts or from heterologously expressed enzymes.

Materials and Reagents
  • Enzyme Source: Isolated chloroplasts or purified heterologously expressed this compound synthase.

  • Substrates:

    • Monogalactosyldiacylglycerol (MGDG)

    • UDP-[14C]galactose (specific activity ~300 mCi/mmol)

  • Reaction Buffer (5X): 250 mM Tricine-HCl (pH 7.5), 25 mM MgCl2

  • Stop Solution: Chloroform:Methanol (2:1, v/v)

  • Scintillation Cocktail

  • Thin-Layer Chromatography (TLC) plates: Silica gel 60

  • TLC Developing Solvent: Chloroform:Methanol:Acetic Acid:Water (85:15:10:3.5, v/v/v/v)

  • Iodine chamber (for visualization)

Experimental Workflow

DGDG_Assay_Workflow start Start enzyme_prep 1. Prepare Enzyme (Chloroplasts or purified protein) start->enzyme_prep reaction_mix 2. Prepare Reaction Mixture (Buffer, MGDG, UDP-[14C]Gal) enzyme_prep->reaction_mix incubation 3. Incubate at 25°C reaction_mix->incubation stop_reaction 4. Stop Reaction (Add Chloroform:Methanol) incubation->stop_reaction extraction 5. Extract Lipids stop_reaction->extraction tlc 6. Separate Lipids by TLC extraction->tlc visualization 7. Visualize this compound spot (Iodine vapor) tlc->visualization quantification 8. Scrape and Quantify Radioactivity (Scintillation Counting) visualization->quantification analysis 9. Calculate Specific Activity quantification->analysis end End analysis->end

Caption: Experimental workflow for the this compound synthase enzyme assay.

Procedure
  • Enzyme Preparation:

    • If using isolated chloroplasts, determine the protein concentration using a standard method (e.g., Bradford assay).

    • If using a purified enzyme, determine the protein concentration. Keep the enzyme preparation on ice.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture on ice as follows:

      Component Volume Final Concentration
      5X Reaction Buffer 20 µL 1X
      MGDG (1 mg/mL in chloroform:methanol 1:1) 10 µL 100 µg/mL
      UDP-[14C]galactose (1 µCi) Variable ~3 µM
      Enzyme Preparation Variable (e.g., 50 µg protein)

      | Nuclease-free Water | to 100 µL | - |

    • Gently vortex to mix.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the enzyme preparation.

    • Incubate the reaction mixture at 25°C for 30 minutes.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding 400 µL of chloroform:methanol (2:1, v/v).

    • Vortex thoroughly for 1 minute.

    • Centrifuge at 14,000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new tube.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Thin-Layer Chromatography (TLC):

    • Resuspend the dried lipids in 20 µL of chloroform:methanol (2:1, v/v).

    • Spot the entire sample onto a silica gel 60 TLC plate.

    • Develop the TLC plate in a chamber pre-equilibrated with the TLC developing solvent.

    • Allow the solvent front to migrate to approximately 1 cm from the top of the plate.

    • Air-dry the TLC plate.

  • Product Visualization and Quantification:

    • Visualize the lipid spots by placing the TLC plate in a chamber with iodine crystals. The this compound spot will appear as a yellow-brown spot. Mark the position of the this compound spot.

    • Scrape the silica from the marked this compound spot into a scintillation vial.

    • Add 5 mL of scintillation cocktail to the vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of [14C]galactose incorporated into this compound using the specific activity of the UDP-[14C]galactose.

    • Calculate the specific activity of the this compound synthase in nmol of product formed per milligram of protein per minute (nmol/mg/min).

    Formula for Specific Activity:

    Specific Activity = (CPM in this compound spot / (Specific Activity of UDP-[14C]Gal in CPM/nmol * Incubation Time in min * Protein amount in mg))

Data Presentation

The following table summarizes typical quantitative data for a this compound synthase assay. Values are illustrative and may vary depending on the enzyme source and experimental conditions.

ParameterValueUnitNotes
Enzyme Concentration 50 - 100µg protein/reactionFor isolated chloroplasts
MGDG Concentration 50 - 200µg/mLSubstrate
UDP-[14C]galactose 1µCi/reactionRadiolabeled substrate
Incubation Temperature 25°COptimal for many plant enzymes
Incubation Time 15 - 60minutesShould be within the linear range of the reaction
Reaction Buffer pH 7.5-Optimal for this compound synthase activity
MgCl2 Concentration 5mMDivalent cation cofactor
Typical Specific Activity 0.5 - 5nmol/mg/minVaries with enzyme purity and source

Troubleshooting

  • Low or no activity:

    • Check the integrity and activity of the enzyme preparation.

    • Ensure the substrates are not degraded.

    • Verify the pH and composition of the reaction buffer.

  • High background:

    • Ensure complete separation of the product from the substrate on the TLC plate.

    • Optimize the lipid extraction procedure to minimize contamination.

  • Inconsistent results:

    • Ensure accurate pipetting, especially of the viscous enzyme and substrate solutions.

    • Maintain a consistent incubation time and temperature.

References

Application Notes and Protocols: Digalactosyldiacylglycerol (DGDG) as a Biomarker in Plant Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalactosyldiacylglycerol (DGDG) is a major galactolipid component of photosynthetic membranes in plants, primarily found in the thylakoid and chloroplast envelope membranes.[1] Beyond its structural role in maintaining the integrity of the photosynthetic apparatus, this compound has emerged as a critical biomarker in plant studies. Its levels are dynamically regulated in response to various environmental cues, making it an important indicator of plant stress and a key player in signaling pathways that govern plant defense and adaptation. These application notes provide a comprehensive overview of the use of this compound as a biomarker, including detailed experimental protocols for its quantification and visualization of its role in plant signaling.

Applications of this compound as a Biomarker

The quantification of this compound can provide valuable insights into a plant's physiological state, particularly in response to environmental challenges. Key applications include:

  • Indicator of Abiotic Stress: this compound levels are significantly altered in response to abiotic stressors such as drought and nutrient deficiency. An increase in the this compound to monogalactosyldiacylglycerol (MGDG) ratio is often observed under these conditions and is considered a marker for stress tolerance.[1][2]

  • Marker for Photosynthetic Health: As a primary constituent of thylakoid membranes, fluctuations in this compound content can reflect the health and efficiency of the photosynthetic machinery.

  • Component of Plant Defense Signaling: this compound and its derivatives are implicated in plant defense signaling pathways, including those mediated by jasmonic acid and salicylic acid. Its accumulation can indicate the activation of these defense responses against pathogens and herbivores.

  • Tool for Genetic and Drug Screening: Monitoring this compound levels can be a valuable tool in screening for plant varieties with enhanced stress tolerance or for evaluating the efficacy of compounds aimed at improving plant resilience.

Quantitative Data Summary

The following tables summarize quantitative data on the changes in this compound content in response to common abiotic stressors.

Table 1: this compound Content in Response to Phosphate Starvation in Arabidopsis thaliana

ConditionPlant OrganThis compound ChangeReference
Phosphate StarvationRosettesIncrease, replacing phospholipids[3]
Phosphate StarvationRootsSignificant increase, greater than in rosettes[3]

Table 2: this compound Content in Response to Drought Stress in Cowpea (Vigna unguiculata)

CultivarStress LevelThis compound ChangeReference
Drought TolerantModerate DroughtIncrease in leaf content[1]
Drought SusceptibleModerate DroughtLess pronounced or no significant change[1]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound by Thin-Layer Chromatography (TLC) and Gas Chromatography (GC)

This protocol provides a method for the extraction, separation, and quantification of this compound from plant leaf tissue.

1. Lipid Extraction (Modified Bligh and Dyer method)

  • Harvest 100-200 mg of fresh plant leaf tissue and immediately freeze in liquid nitrogen to halt lipid degradation.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Transfer the powder to a glass tube and add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly.

  • Add 1.25 mL of chloroform and vortex again.

  • Add 1.25 mL of water and vortex to induce phase separation.

  • Centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a stream of nitrogen gas.

2. Thin-Layer Chromatography (TLC)

  • Resuspend the dried lipid extract in 50-100 µL of chloroform.

  • Spot the resuspended extract onto a silica gel TLC plate (e.g., Silica Gel 60).

  • Develop the TLC plate in a chromatography tank containing a mobile phase of chloroform:methanol:acetic acid (65:25:10, v/v/v).

  • Allow the solvent front to migrate to approximately 1 cm from the top of the plate.

  • Remove the plate from the tank and allow it to air dry.

  • Visualize the lipid spots by placing the plate in a chamber saturated with iodine vapor or by spraying with a suitable primuline solution and viewing under UV light. This compound will appear as a distinct spot.

  • Identify the this compound spot by comparing its migration distance (Rf value) to a known this compound standard run on the same plate.

3. Quantification by Gas Chromatography (GC)

  • Scrape the silica area corresponding to the this compound spot into a glass tube.

  • Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0).

  • Transmethylate the fatty acids of this compound by adding 1 mL of 2.5% H₂SO₄ in methanol and incubating at 80°C for 1 hour.

  • Add 1 mL of hexane and 0.5 mL of water, vortex, and centrifuge to separate the phases.

  • Analyze the upper hexane phase containing the fatty acid methyl esters (FAMEs) by Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Quantify the amount of this compound by comparing the total peak area of its constituent fatty acids to the peak area of the internal standard.

Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol offers a more sensitive and specific method for the analysis of intact this compound molecules.

1. Lipid Extraction

  • Follow the lipid extraction procedure as described in Protocol 1.

2. HPLC-MS Analysis

  • Resuspend the dried lipid extract in a suitable solvent for reverse-phase HPLC, such as methanol or acetonitrile.

  • Inject the sample into an HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or Orbitrap).

  • Separate the lipids on a C18 reverse-phase column using a gradient elution. A typical gradient might be:

    • Solvent A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Solvent B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: Start with a low percentage of solvent B, and gradually increase to elute the more hydrophobic lipid species.

  • Detect the this compound molecules in the mass spectrometer in positive ion mode. This compound will typically be detected as an ammoniated adduct [M+NH₄]⁺.

  • Identify this compound species based on their accurate mass-to-charge ratio (m/z) and characteristic fragmentation patterns in MS/MS mode.

  • Quantify this compound by integrating the peak area of the corresponding ion in the chromatogram and comparing it to a standard curve generated with a known amount of this compound standard.

Visualizations

This compound Biosynthesis and Stress Response Workflow

The following diagram illustrates the general workflow for studying this compound as a biomarker in response to abiotic stress.

DGDG_Stress_Response_Workflow cluster_stress Plant Stress Application cluster_sampling Sample Collection & Processing cluster_analysis This compound Analysis cluster_data Data Interpretation Drought Drought Tissue Harvest Tissue Harvest Drought->Tissue Harvest Nutrient Deficiency Nutrient Deficiency Nutrient Deficiency->Tissue Harvest Lipid Extraction Lipid Extraction Tissue Harvest->Lipid Extraction TLC / HPLC TLC / HPLC Lipid Extraction->TLC / HPLC GC-MS / LC-MS GC-MS / LC-MS TLC / HPLC->GC-MS / LC-MS Quantification Quantification GC-MS / LC-MS->Quantification Biomarker Correlation Biomarker Correlation Quantification->Biomarker Correlation

Caption: Workflow for this compound analysis in response to plant stress.

This compound in Plant Defense Signaling

The following diagram depicts a simplified signaling pathway illustrating the potential involvement of this compound in plant defense responses mediated by jasmonic acid and salicylic acid.

DGDG_Defense_Signaling Pathogen/Herbivore Attack Pathogen/Herbivore Attack Membrane Lipids (including this compound) Membrane Lipids (including this compound) Pathogen/Herbivore Attack->Membrane Lipids (including this compound) Salicylic Acid (SA) Pathway Salicylic Acid (SA) Pathway Pathogen/Herbivore Attack->Salicylic Acid (SA) Pathway Lipases Lipases Membrane Lipids (including this compound)->Lipases activation Fatty Acid Precursors Fatty Acid Precursors Lipases->Fatty Acid Precursors release Jasmonic Acid (JA) Biosynthesis Jasmonic Acid (JA) Biosynthesis Fatty Acid Precursors->Jasmonic Acid (JA) Biosynthesis JA-mediated Defense Gene Expression JA-mediated Defense Gene Expression Jasmonic Acid (JA) Biosynthesis->JA-mediated Defense Gene Expression SA-mediated Defense Gene Expression SA-mediated Defense Gene Expression Salicylic Acid (SA) Pathway->SA-mediated Defense Gene Expression Systemic Acquired Resistance (SAR) Systemic Acquired Resistance (SAR) JA-mediated Defense Gene Expression->Systemic Acquired Resistance (SAR) SA-mediated Defense Gene Expression->Systemic Acquired Resistance (SAR)

Caption: this compound's role in plant defense signaling pathways.

References

Application of Digalactosyldiacylglycerol (DGDG) in Liposome Formulations: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalactosyldiacylglycerol (DGDG) is a prominent glycolipid found in plant thylakoid membranes, characterized by the presence of two galactose units attached to a diacylglycerol backbone. Its amphiphilic nature and ability to form stable bilayer structures make it an attractive component for the formulation of liposomal drug delivery systems. The incorporation of this compound into liposomes can modulate their physicochemical properties, including stability, drug encapsulation efficiency, and cellular interaction, offering unique advantages for targeted drug delivery and other biomedical applications. This document provides a comprehensive overview of the application of this compound in liposome formulation, including detailed experimental protocols and a summary of key quantitative data. While direct quantitative studies on this compound's effects are emerging, this report leverages data from closely related galactose-modified liposomes as a predictive proxy.

Key Applications and Advantages of this compound in Liposomes

The inclusion of this compound in liposome formulations offers several potential benefits:

  • Enhanced Stability: The bulky head group of this compound can increase the steric hindrance between liposomes, potentially reducing aggregation and improving colloidal stability.

  • Modulated Drug Release: this compound can alter the packing of the lipid bilayer, influencing membrane fluidity and permeability, which in turn can be used to control the release kinetics of encapsulated drugs.

  • Targeted Delivery: The galactose moieties on the surface of this compound-containing liposomes can be recognized by specific receptors on the surface of certain cell types, such as asialoglycoprotein receptors (ASGPR) on hepatocytes. This interaction facilitates receptor-mediated endocytosis, enabling targeted drug delivery to the liver.

  • Biocompatibility: As a naturally occurring lipid, this compound is expected to have good biocompatibility and low immunogenicity.

  • Potential for Anti-inflammatory Effects: Some studies suggest that galactolipids may possess anti-inflammatory properties, which could provide an additional therapeutic benefit to the formulation.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters of galactose-modified liposomes, which can serve as a reference for formulating this compound-containing liposomes.

Table 1: Physicochemical Properties of Galactose-Modified Liposomes

Formulation CodeLipid CompositionAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DOX&CA4P/Gal-LPsNot specified143.01 ± 7.32Not specified-24.18 ± 3.45[2]
NOH-ORI-LPNot specified173 ± 12Not specified-31.5 ± 1.6[3]
Gal-lupeol liposomeNot specified~100Not specifiedNot specified[4][5]

Table 2: Drug Encapsulation Efficiency and Loading Capacity

Formulation CodeDrug(s)Encapsulation Efficiency (%)Drug Loading (%)Reference
DOX&CA4P/Gal-LPsDoxorubicin (DOX) & Combretastatin A4 Phosphate (CA4P)DOX: 86.74, CA4P: 52.43DOX: 5.62, CA4P: 2.03[2]
NOH-ORI-LPOridonin (ORI)94.1 ± 1.2Not specified[3]
Gal-lupeol liposomeLupeol> 85Not specified[4][5]

Table 3: In Vitro Drug Release

Formulation CodeDrug(s)Time (hours)Cumulative Release (%)Release ConditionsReference
DOX&CA4P/Gal-LPsDOX4~20Dialysis in PBS (pH 7.4) at 37°C[2]
DOX&CA4P/Gal-LPsCA4P4~30Dialysis in PBS (pH 7.4) at 37°C[2]

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of this compound-containing liposomes.

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This is a widely used method for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.

Materials:

  • Digalactosyldiacylglycerol (this compound)

  • Phosphatidylcholine (e.g., soy PC, egg PC, or synthetic PC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Drug to be encapsulated (hydrophilic or lipophilic)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vortex mixer

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass syringes for extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of this compound, phosphatidylcholine, and cholesterol in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask. If encapsulating a lipophilic drug, add it to the organic solvent at this stage.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids.

    • Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer (pre-warmed to a temperature above the lipid phase transition temperature) to the flask containing the lipid film. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • Hydrate the lipid film by gentle rotation of the flask for 1-2 hours. This process will cause the lipid film to swell and detach, forming multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size, the MLV suspension is extruded through polycarbonate membranes of a specific pore size.

    • Assemble the extruder with the desired membrane (e.g., 100 nm).

    • Transfer the MLV suspension into one of the extruder's syringes.

    • Pass the suspension back and forth through the membrane for an odd number of cycles (e.g., 11-21 times). This will produce large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification:

    • Remove any unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

experimental_workflow cluster_prep Liposome Preparation start Dissolve Lipids (this compound, PC, Cholesterol) in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) start->film 1. Solvent Evaporation hydration Hydrate Film with Aqueous Buffer (+ Drug) film->hydration 2. Addition of Aqueous Phase mlv Formation of Multilamellar Vesicles (MLVs) hydration->mlv 3. Swelling & Detachment extrusion Extrusion through Polycarbonate Membrane mlv->extrusion 4. Size Reduction luvs Formation of Unilamellar Vesicles (LUVs) extrusion->luvs purification Purification (e.g., Dialysis) luvs->purification 5. Removal of Free Drug final_product This compound-Liposomes purification->final_product

Experimental workflow for this compound-liposome preparation.

Protocol 2: Characterization of this compound-Containing Liposomes

1. Particle Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the liposome suspension in the hydration buffer to an appropriate concentration.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.

    • For zeta potential, use an appropriate folded capillary cell and measure the electrophoretic mobility of the liposomes.

2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:

  • Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy

  • Procedure:

    • Separate the unencapsulated (free) drug from the liposomes using methods like mini-spin columns or ultracentrifugation.

    • Lyse the liposomes to release the encapsulated drug using a suitable solvent (e.g., methanol or a detergent solution).

    • Quantify the amount of drug in the lysed liposome fraction and the free drug fraction using a validated HPLC or UV-Vis method.

    • Calculate EE and DL using the following formulas:

      • EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

      • DL (%) = (Amount of encapsulated drug / Total amount of lipid) x 100

3. Morphological Characterization:

  • Method: Transmission Electron Microscopy (TEM) or Cryo-TEM

  • Procedure:

    • Place a drop of the liposome suspension on a carbon-coated copper grid.

    • For conventional TEM, negatively stain the sample with a solution like uranyl acetate or phosphotungstic acid. For Cryo-TEM, the sample is rapidly frozen in liquid ethane.

    • Observe the morphology and lamellarity of the liposomes under the microscope.

4. In Vitro Drug Release Study:

  • Method: Dialysis Method

  • Procedure:

    • Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 or a buffer mimicking physiological conditions) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

    • Quantify the amount of released drug in the aliquots using HPLC or UV-Vis spectroscopy.

    • Plot the cumulative percentage of drug released versus time.

Potential Mechanism of Action: Receptor-Mediated Endocytosis

The galactose moieties on the surface of this compound-liposomes can act as ligands for specific receptors, such as the asialoglycoprotein receptor (ASGPR) highly expressed on hepatocytes. This interaction can trigger receptor-mediated endocytosis, leading to the internalization of the liposomes and their cargo into the target cells. This targeted uptake mechanism can enhance the therapeutic efficacy of the encapsulated drug while minimizing off-target side effects.

signaling_pathway cluster_pathway Receptor-Mediated Endocytosis of this compound-Liposome liposome This compound-Liposome (with encapsulated drug) binding Binding of Galactose Moiety to Receptor liposome->binding receptor Cell Surface Receptor (e.g., ASGPR on Hepatocyte) receptor->binding invagination Membrane Invagination binding->invagination endosome Early Endosome Formation invagination->endosome release Drug Release into Cytoplasm (e.g., due to endosomal escape or lysosomal degradation) endosome->release Endosomal Processing target Intracellular Drug Action on Target release->target

Receptor-mediated endocytosis of this compound-liposomes.

Conclusion

The incorporation of this compound into liposomal formulations presents a promising strategy for developing advanced drug delivery systems. The data from galactose-modified liposomes suggest that this compound can enhance encapsulation efficiency and provide a platform for targeted delivery, particularly to the liver. The provided protocols offer a starting point for researchers to explore the potential of this compound in their specific applications. Further research is warranted to fully elucidate the quantitative effects of varying this compound concentrations on liposome properties and to explore the full therapeutic potential of these novel drug carriers.

References

Application Notes & Protocols: DGDG as a Standard for Lipidomics Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Digalactosyldiacylglycerol (DGDG) is a major glycolipid component of photosynthetic membranes in plants, algae, and cyanobacteria.[1] Its relative abundance and structural similarity to other galactolipids make it an excellent candidate as an internal standard for quantitative lipidomics studies. The use of a reliable internal standard is crucial for accurate and reproducible quantification of lipid species, as it corrects for variations in sample extraction, processing, and instrument response.[2] These application notes provide a detailed protocol for the use of this compound as an internal standard in a typical plant lipidomics workflow using liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data Presentation

The use of a this compound internal standard allows for the accurate quantification of various lipid classes in a sample. Below is a sample table summarizing quantitative data from a hypothetical lipidomics analysis of Arabidopsis thaliana leaves under control and phosphate-starvation conditions. The data is expressed in nmol/mg of dry weight.

Table 1: Quantification of Major Lipid Classes in Arabidopsis thaliana Leaves

Lipid ClassControl (nmol/mg dry weight)Phosphate Starvation (nmol/mg dry weight)Fold Change
MGDG45.2 ± 3.138.5 ± 2.50.85
This compound 22.8 ± 1.9 35.1 ± 2.8 1.54
PC15.6 ± 1.28.9 ± 0.90.57
PE10.3 ± 0.86.2 ± 0.50.60
PG8.5 ± 0.712.1 ± 1.11.42
PI3.1 ± 0.31.5 ± 0.20.48
PS1.2 ± 0.10.7 ± 0.10.58
SQDG5.4 ± 0.49.8 ± 0.91.81

Data are presented as mean ± standard deviation (n=5). MGDG (Monogalactosyldiacylglycerol), this compound (Digalactosyldiacylglycerol), PC (Phosphatidylcholine), PE (Phosphatidylethanolamine), PG (Phosphatidylglycerol), PI (Phosphatidylinositol), PS (Phosphatidylserine), SQDG (Sulfoquinovosyldiacylglycerol).

Experimental Protocols

Preparation of this compound Internal Standard Stock Solution

A precise and accurate internal standard stock solution is fundamental for quantitative analysis.

Materials:

  • This compound standard (e.g., Avanti Polar Lipids)

  • Chloroform/Methanol (2:1, v/v), HPLC grade

  • Glass vial with PTFE-lined cap

  • Analytical balance

  • Gas-tight syringe

Protocol:

  • Accurately weigh approximately 1 mg of this compound standard into a clean glass vial.

  • Record the exact weight.

  • Add the appropriate volume of chloroform/methanol (2:1, v/v) to the vial to achieve a final concentration of 1 mg/mL. For example, if 1.05 mg of this compound is weighed, add 1.05 mL of the solvent mixture.

  • Cap the vial tightly and vortex thoroughly until the this compound is completely dissolved.

  • Store the stock solution at -20°C. This stock solution should be stable for several months.

Lipid Extraction from Plant Tissue with this compound Internal Standard

This protocol is adapted from standard lipid extraction methods, incorporating the this compound internal standard.

Materials:

  • Fresh plant tissue (e.g., Arabidopsis thaliana leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Chloroform, Methanol, and Water (HPLC grade)

  • This compound internal standard stock solution (1 mg/mL)

  • Centrifuge tubes (glass, with PTFE-lined caps)

  • Centrifuge

  • Nitrogen gas stream evaporator

Protocol:

  • Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a glass centrifuge tube.

  • Add 2 mL of a chloroform/methanol (1:2, v/v) mixture to the tissue powder.

  • Spike-in Internal Standard: Add a known amount of the this compound internal standard stock solution. For a 100 mg sample, a 10 µL spike of a 1 mg/mL this compound stock solution is a good starting point. The exact amount should be optimized based on the expected abundance of endogenous lipids and the sensitivity of the mass spectrometer.

  • Vortex the mixture vigorously for 1 minute.

  • Add 2 mL of chloroform and vortex for 1 minute.

  • Add 1.6 mL of water and vortex for 1 minute.

  • Centrifuge the sample at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., 200 µL of methanol/chloroform 1:1, v/v).

LC-MS/MS Analysis for this compound Quantification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

LC Parameters (example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Gradient: A typical gradient would start at a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids based on their polarity.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS Parameters (example for a triple quadrupole in MRM mode):

Lipid ClassPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Internal Standard) Varies by fatty acid compositionCharacteristic fragmentsOptimized for specific instrument
This compound (Endogenous)Scan for various speciesConfirm with fragmentationOptimized for specific instrument

Note: The specific MRM transitions for this compound will depend on the fatty acid composition of the standard used and the endogenous species of interest. It is crucial to optimize these parameters on the specific instrument being used.

Visualizations

Signaling Pathway

DGDG_Phosphate_Starvation_Pathway Pi_deprivation Phosphate (Pi) Deprivation PHR1 PHR1/PHL1 Transcription Factors Pi_deprivation->PHR1 Activates PSI_genes Phosphate Starvation-Induced (PSI) Genes PHR1->PSI_genes Upregulates MGDG_synthase MGDG Synthase (MGD2, MGD3) PSI_genes->MGDG_synthase DGDG_synthase This compound Synthase (DGD1, DGD2) PSI_genes->DGDG_synthase Phospholipid_degradation Phospholipid Degradation PSI_genes->Phospholipid_degradation Induces MGDG MGDG MGDG_synthase->MGDG Synthesizes This compound This compound DGDG_synthase->this compound Synthesizes MGDG->DGDG_synthase Membrane_remodeling Membrane Lipid Remodeling This compound->Membrane_remodeling Extraplastidial_membranes Extraplastidial Membranes Membrane_remodeling->Extraplastidial_membranes This compound replaces phospholipids Phospholipid_degradation->Membrane_remodeling Galactolipid_synthesis Galactolipid Synthesis Galactolipid_synthesis->this compound Stress_adaptation Stress Adaptation Extraplastidial_membranes->Stress_adaptation Contributes to Lipidomics_Workflow Sample_collection 1. Plant Tissue Collection & Freezing Homogenization 2. Tissue Homogenization Sample_collection->Homogenization Extraction 3. Lipid Extraction (Chloroform/Methanol) Homogenization->Extraction Spike_in 4. Spike-in this compound Internal Standard Extraction->Spike_in Phase_separation 5. Phase Separation Spike_in->Phase_separation Drying 6. Drying of Lipid Extract Phase_separation->Drying Reconstitution 7. Reconstitution in LC-MS Solvent Drying->Reconstitution LC_MS_analysis 8. LC-MS/MS Analysis Reconstitution->LC_MS_analysis Data_processing 9. Data Processing & Quantification LC_MS_analysis->Data_processing Biological_interpretation 10. Biological Interpretation Data_processing->Biological_interpretation

References

Application Notes and Protocols for the Synthesis of Radiolabeled Digalactosyldiacylglycerol (DGDG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of radiolabeled digalactosyldiacylglycerol (DGDG), a key component of photosynthetic membranes. The protocols described herein are essential for researchers studying lipid metabolism, membrane biogenesis, and the development of therapeutic agents that may interact with these fundamental biological structures.

Introduction to Radiolabeled this compound Synthesis

Radiolabeling of this compound is a critical technique for tracing its metabolic fate, transport, and role in various physiological and pathological processes. The primary methods for introducing a radioactive isotope into the this compound molecule involve enzymatic synthesis using radiolabeled precursors or, less commonly, chemical synthesis. The choice of radionuclide—typically Carbon-14 ([14C]), Tritium ([3H]), or Phosphorus-32 ([32P])—depends on the specific research question, desired specific activity, and the half-life of the isotope.

Methods for Radiolabeling this compound

There are two principal approaches for the synthesis of radiolabeled this compound:

  • Enzymatic Synthesis: This is the most common method, leveraging the natural biosynthetic pathway of this compound in organisms like plants. It typically involves the use of isolated chloroplasts or purified enzymes and a radiolabeled precursor, most notably [14C]UDP-galactose.

  • Chemical Synthesis: While more complex, chemical synthesis offers greater control over the position of the radiolabel and can be used to generate this compound analogs not found in nature. This approach is particularly useful for producing this compound with specific fatty acid compositions.

Method 1: Enzymatic Synthesis of [14C]this compound using Isolated Chloroplasts

This protocol details the in vitro synthesis of this compound radiolabeled in the galactose headgroup using [14C]UDP-galactose as the donor and isolated chloroplasts from spinach or Arabidopsis as the enzyme source.[1][2][3][4] The primary enzymes responsible for this synthesis are this compound synthase 1 (DGD1) and this compound synthase 2 (DGD2).[4][5][6]

Experimental Protocol

1. Isolation of Intact Chloroplasts:

  • Plant Material: Use fresh, healthy spinach leaves or Arabidopsis thaliana plants.

  • Homogenization: Homogenize the plant tissue in a chilled grinding buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2, 1 mM MnCl2, 0.1% BSA).

  • Filtration and Centrifugation: Filter the homogenate through layers of cheesecloth and nylon mesh. Centrifuge the filtrate at a low speed (e.g., 1,500 x g) to pellet the chloroplasts.

  • Purification: Resuspend the crude chloroplast pellet and purify using a Percoll gradient to obtain intact chloroplasts.

2. In Vitro this compound Synthesis Assay:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Isolated chloroplasts (equivalent to 50-100 µg of chlorophyll)

    • Assay Buffer (e.g., 50 mM HEPES-KOH pH 7.6, 330 mM sorbitol)

    • [14C]UDP-galactose (specific activity typically 1-10 µCi/µmol)

    • Optional: MGDG (monogalactosyldiacylglycerol) as an acceptor substrate

  • Incubation: Incubate the reaction mixture at 25°C for 15-60 minutes with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding a chloroform/methanol mixture (1:2, v/v).

3. Lipid Extraction (Modified Bligh and Dyer Method): [7][8][9]

  • Add chloroform and water to the terminated reaction mixture to achieve a final ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Wash the organic phase with a salt solution (e.g., 1 M KCl) to remove non-lipid contaminants.

  • Evaporate the solvent under a stream of nitrogen.

4. Purification and Analysis of [14C]this compound:

  • Thin-Layer Chromatography (TLC): Resuspend the lipid extract in a small volume of chloroform/methanol (2:1, v/v) and spot onto a silica gel TLC plate.[2][3][10]

  • Solvent System: Develop the TLC plate in a solvent system suitable for separating polar lipids, such as chloroform:methanol:water (65:25:4, v/v/v) or acetone:toluene:water (91:30:8, v/v/v).[1][10]

  • Visualization: Visualize the lipid spots by exposure to iodine vapor or by using specific spray reagents for glycolipids (e.g., orcinol-sulfuric acid).[11]

  • Quantification: Scrape the silica area corresponding to the this compound spot into a scintillation vial. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.[12][13][14][15][16]

Quantitative Data Summary
ParameterTypical ValueReference
[14C]UDP-galactose Specific Activity 1-10 µCi/µmolN/A
Chloroplast Concentration 50-100 µg chlorophyllN/A
Incubation Time 15-60 minutesN/A
Incubation Temperature 25°CN/A
Typical Yield Varies based on chloroplast activityN/A
TLC Solvent System (Polar Lipids) Chloroform:Methanol:Water (65:25:4)[1]
This compound Retention Factor (Rf) ~0.4[1]

Workflow Diagram

Enzymatic_DGDG_Synthesis cluster_prep Chloroplast Preparation cluster_synthesis In Vitro Synthesis cluster_extraction Lipid Extraction & Purification plant Plant Material (Spinach/Arabidopsis) homogenize Homogenization plant->homogenize centrifuge Centrifugation homogenize->centrifuge purify Percoll Gradient Purification centrifuge->purify chloroplasts Isolated Chloroplasts purify->chloroplasts reaction Incubation (25°C, 15-60 min) chloroplasts->reaction reagents [14C]UDP-galactose + Assay Buffer reagents->reaction terminate Terminate Reaction (Chloroform/Methanol) reaction->terminate extract Bligh & Dyer Extraction terminate->extract tlc TLC Separation extract->tlc quantify Scintillation Counting tlc->quantify

Caption: Workflow for the enzymatic synthesis of [14C]this compound.

Method 2: Chemical Synthesis Approaches (Conceptual)

Direct chemical synthesis of radiolabeled this compound is less common due to its complexity. However, it can be achieved by synthesizing the components—the diacylglycerol backbone and the digalactosyl headgroup—separately and then coupling them. Radiolabeling can be introduced at various stages.

Conceptual Strategies for Radiolabeling
  • [14C] or [3H] in the Acyl Chains: This can be achieved by starting with radiolabeled fatty acids and using them to synthesize a radiolabeled diacylglycerol (DAG) precursor. This radiolabeled DAG can then be glycosylated.

  • [14C] or [3H] in the Glycerol Backbone: Synthesis can begin with radiolabeled glycerol to create a labeled DAG backbone, which is subsequently glycosylated.

  • [3H] via Catalytic Hydrogenation: If a this compound species with unsaturated fatty acids is synthesized, it can be tritiated via catalytic hydrogenation with tritium gas ([3H]2). This method labels the double bonds in the fatty acyl chains.[17][18][19][20][21]

General Chemical Synthesis Workflow (Hypothetical for Radiolabeling)

A multi-step chemical synthesis would be required, and the introduction of the radiolabel would need to be strategically planned to maximize yield and specific activity.

Chemical_DGDG_Synthesis cluster_precursors Radiolabeled Precursor Synthesis cluster_glycosylation Glycosylation cluster_final Final Steps fatty_acid Radiolabeled Fatty Acid dag_synthesis DAG Synthesis fatty_acid->dag_synthesis glycerol Radiolabeled Glycerol glycerol->dag_synthesis coupling Coupling Reaction dag_synthesis->coupling galactose Protected Digalactose galactose->coupling deprotection Deprotection coupling->deprotection purification Purification (e.g., HPLC) deprotection->purification labeled_this compound Radiolabeled This compound purification->labeled_this compound

Caption: Conceptual workflow for chemical synthesis of radiolabeled this compound.

Method 3: [32P]Phosphorus Labeling of this compound Precursors (Conceptual)

Direct labeling of this compound with [32P] is not feasible as it does not contain a phosphate group. However, one could radiolabel its precursor, diacylglycerol (DAG), to produce [32P]phosphatidic acid (PA). This would be useful for studying the enzymes that utilize DAG and PA.

Experimental Protocol: Enzymatic Synthesis of [32P]Phosphatidic Acid

This protocol is based on the enzymatic activity of diacylglycerol kinase (DGK), which phosphorylates DAG to PA using ATP.[22][23]

1. Reaction Setup:

  • Substrates: Diacylglycerol (as a lipid vesicle suspension), [γ-32P]ATP (high specific activity).[24][25][26]

  • Enzyme: Purified or recombinant diacylglycerol kinase.

  • Buffer: A suitable buffer containing Mg2+ ions (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

2. Reaction and Extraction:

  • Incubate the reaction mixture at 37°C for 10-30 minutes.

  • Terminate the reaction and extract the lipids using the Bligh and Dyer method as described previously.

3. Analysis:

  • Separate the [32P]PA from unreacted [γ-32P]ATP and other lipids by TLC using a solvent system such as chloroform:methanol:acetic acid (65:15:5, v/v/v).

  • Quantify the radioactivity in the PA spot using autoradiography and/or liquid scintillation counting.

Logical Relationship Diagram

P32_Labeling_Pathway dag Diacylglycerol (DAG) dgk Diacylglycerol Kinase (DGK) dag->dgk dgdg_synthase This compound Synthase dag->dgdg_synthase atp [γ-32P]ATP atp->dgk pa [32P]Phosphatidic Acid (PA) dgk->pa Phosphorylation This compound This compound dgdg_synthase->this compound Galactosylation udp_gal UDP-Galactose udp_gal->dgdg_synthase

Caption: Relationship between DAG, [32P]PA, and this compound synthesis.

Safety Precautions

When working with radioactive materials, it is imperative to follow all institutional and regulatory guidelines for radiation safety. This includes wearing appropriate personal protective equipment (PPE), working in designated areas, proper waste disposal, and regular monitoring for contamination.

Conclusion

The synthesis of radiolabeled this compound is an indispensable tool for researchers in lipid biochemistry and drug development. The enzymatic method using isolated chloroplasts and [14C]UDP-galactose is a well-established and accessible approach. While chemical synthesis and labeling with other isotopes like [3H] and [32P] (of precursors) present more challenges, they offer unique advantages for specific research applications. The protocols and conceptual frameworks provided here serve as a comprehensive guide for the successful production and application of radiolabeled this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Digalactosyldiacylglycerol (DGDG) Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction and yield of Digalactosyldiacylglycerol (DGDG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during lipid extraction experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is consistently low. What are the most common causes?

A1: Low this compound yield can stem from several factors throughout the extraction process. The most critical aspects to evaluate are:

  • Incomplete Cell Lysis: Plant tissues, especially those with rigid cell walls, require thorough disruption to release lipids. If homogenization or grinding is insufficient, a significant portion of this compound will remain trapped within the cells.

  • Suboptimal Solvent Selection: The polarity of the extraction solvent is crucial. This compound is a polar lipid, and using a solvent system that is too nonpolar will result in poor extraction efficiency. A mixture of polar and nonpolar solvents is generally most effective.

  • Enzymatic Degradation: Upon tissue disruption, endogenous lipases can be released, which can degrade this compound. It is critical to inhibit these enzymes, typically by using heated solvents or adding inhibitors.

  • Phase Separation Issues: In liquid-liquid extractions, improper phase separation can lead to the loss of this compound in the aqueous phase. Ensuring a clean separation is vital for maximizing yield.

  • Oxidation: Polyunsaturated fatty acids within the this compound molecule are susceptible to oxidation, which can lead to degradation. The use of antioxidants and minimizing exposure to air and light can mitigate this.

Q2: Which solvent system is best for extracting this compound from plant leaves?

A2: A mixture of chloroform and methanol is the most widely used and generally most effective solvent system for extracting a broad range of lipids, including this compound, from plant tissues.[1] A common starting ratio is 2:1 (v/v) chloroform:methanol. However, the optimal ratio can vary depending on the specific plant species and its water content. For tissues with high water content, a higher proportion of methanol may be necessary to ensure a single-phase extraction initially. Acetone has also been used, particularly for its ability to extract lipids from samples with high water content and for its selectivity towards certain polar lipids like carotenoids.[1][2]

Q3: How can I prevent the degradation of this compound during extraction?

A3: Preventing enzymatic degradation is a critical step. The most effective method is to rapidly deactivate lipolytic enzymes by immersing the fresh plant tissue in hot isopropanol (around 75°C) for several minutes at the beginning of the extraction process.[3][4] This heat shock denatures the enzymes. Additionally, including an antioxidant like Butylated Hydroxytoluene (BHT) in your extraction solvents can help prevent the oxidation of unsaturated fatty acids in the this compound molecules.[3][4]

Q4: I am having trouble separating this compound from Monogalactosyldiacylglycerol (MGDG) using Thin Layer Chromatography (TLC). What can I do?

A4: MGDG and this compound are structurally similar, which can make their separation challenging. To improve resolution on a TLC plate, consider the following:

  • Solvent System Optimization: The polarity of the developing solvent is key. A commonly used and effective solvent system for separating MGDG and this compound is a mixture of chloroform, methanol, and water, often in a ratio of 80:18:2 (v/v/v).[5] You may need to empirically adjust the ratios to achieve the best separation for your specific samples.

  • Chamber Saturation: Ensure that the TLC chamber is fully saturated with the solvent vapor before developing the plate. This can be achieved by lining the chamber with filter paper soaked in the mobile phase.

  • Proper Spotting Technique: Apply your sample as a small, concentrated spot to the TLC plate. Overloading the plate can lead to band broadening and poor separation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low this compound Yield 1. Inefficient tissue disruption. 2. Suboptimal solvent polarity. 3. Enzymatic degradation of this compound. 4. Insufficient solvent-to-sample ratio.1. Ensure thorough homogenization of the plant tissue using a mortar and pestle with liquid nitrogen, a bead beater, or a high-speed blender. 2. Use a chloroform:methanol (2:1, v/v) mixture. For high-water content samples, consider an initial extraction with hot isopropanol. 3. Immediately quench enzymatic activity by immersing fresh tissue in hot isopropanol (~75°C) for 15 minutes.[3][4] 4. Increase the volume of extraction solvent relative to the amount of plant tissue. A ratio of at least 10:1 (solvent volume:tissue weight) is a good starting point.
Co-elution of this compound with other lipids in TLC 1. Inappropriate solvent system for TLC development. 2. TLC plate is overloaded with the sample. 3. The TLC chamber was not properly saturated.1. Use a solvent system of chloroform:methanol:water (e.g., 80:18:2 v/v/v) for optimal separation of MGDG and this compound.[5] 2. Apply a smaller, more concentrated spot of your lipid extract to the TLC plate. 3. Line the TLC development chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere.
This compound degradation (discoloration, presence of breakdown products) 1. Oxidation of polyunsaturated fatty acids. 2. Activity of endogenous lipases was not sufficiently quenched.1. Add an antioxidant such as BHT (0.01%) to your extraction and storage solvents.[3][4] Store extracts under an inert gas (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C). 2. Re-evaluate the initial enzyme inactivation step. Ensure the isopropanol is sufficiently hot and the incubation time is adequate.
Inconsistent yields between replicate samples 1. Non-homogenous starting material. 2. Inconsistent extraction times or temperatures. 3. Variable water content in the starting material.1. Grind a larger batch of plant material to a fine powder under liquid nitrogen and then subsample for extractions. 2. Standardize all incubation times and temperatures throughout the extraction protocol. 3. Lyophilize (freeze-dry) the plant tissue to a constant weight before extraction to eliminate variability due to water content.

Data Presentation

The following table summarizes the expected yield of total galactolipids (MGDG and this compound) from Arabidopsis thaliana leaves using different extraction methods. This data can serve as a benchmark for your own experiments.

Extraction MethodTotal Galactolipid Yield (µmol g⁻¹ fresh weight)Reference
Bligh and Dyer (Chloroform/Methanol)16.4[6]
Heinz and Tulloch11.2[6]
Matyash et al. (Methyl-tert-butyl ether)9.0[6]

Experimental Protocols

Protocol 1: this compound Extraction from Arabidopsis thaliana Leaves

This protocol is adapted from established methods for lipid extraction from plant tissues.[3][4][7]

Materials:

  • Arabidopsis thaliana leaves

  • Isopropanol (preheated to 75°C)

  • Chloroform

  • Methanol

  • 0.01% Butylated Hydroxytoluene (BHT)

  • 1 M Potassium Chloride (KCl)

  • Glass tubes with Teflon-lined screw caps

  • Vortex mixer

  • Centrifuge

  • Glass Pasteur pipettes

  • Nitrogen gas stream

Procedure:

  • Enzyme Inactivation: Quickly immerse approximately 60 mg of fresh Arabidopsis leaves into a glass tube containing 3 mL of preheated isopropanol (75°C) with 0.01% BHT. Incubate at 75°C for 15 minutes.[3][4]

  • Initial Extraction: Allow the tube to cool to room temperature. Add 1.5 mL of chloroform and 0.6 mL of water. Vortex the mixture for 5 minutes at maximum speed.

  • Phase Separation: Add 300 µL of an aqueous partition solvent (0.2 M H₃PO₄ + 1 M KCl). Vortex briefly (5 seconds) and then centrifuge at 13,000 x g for 1 minute at room temperature to separate the phases.[7]

  • Collection of Organic Phase: Carefully transfer the lower organic phase (chloroform layer) to a new clean glass tube using a glass Pasteur pipette.

  • Re-extraction: Add 4 mL of chloroform:methanol (2:1, v/v) with 0.01% BHT to the remaining plant material. Vortex for 30 minutes. Centrifuge and collect the lower organic phase, combining it with the first extract. Repeat this re-extraction step until the leaf tissue appears white.

  • Washing the Extract: Add 1 mL of 1 M KCl to the combined organic extracts. Vortex and centrifuge. Discard the upper aqueous phase. This step removes non-lipid contaminants.

  • Drying the Extract: Evaporate the solvent from the final organic phase under a gentle stream of nitrogen gas.

  • Storage: Resuspend the dried lipid extract in a small volume of chloroform and store at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.

Protocol 2: Separation of this compound by Thin Layer Chromatography (TLC)

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60)

  • Lipid extract (from Protocol 1)

  • TLC developing chamber

  • Developing solvent: Chloroform:Methanol:Water (80:18:2, v/v/v)[5]

  • Iodine vapor or other suitable visualization agent

  • This compound standard (for comparison)

Procedure:

  • Plate Preparation: Using a pencil, lightly draw a line about 1.5 cm from the bottom of the TLC plate. This will be your origin.

  • Spotting: Using a capillary tube, carefully spot a small amount of your lipid extract onto the origin line. Also, spot a this compound standard on the same plate for identification.

  • Developing the Plate: Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated lipids by placing the plate in a chamber with iodine vapor or by using another appropriate stain. This compound will appear as a distinct spot.

  • Identification: Compare the retention factor (Rf) of the sample spot with that of the this compound standard to confirm its identity.

Signaling Pathways and Experimental Workflows

This compound Synthesis and its Role as a Precursor for Jasmonic Acid

This compound is a crucial component of chloroplast membranes and also serves as a precursor for the plant hormone jasmonic acid (JA), which is involved in plant defense and development. The synthesis of this compound is primarily carried out by two enzymes, DGD1 and DGD2.[8][9] DGD1 is responsible for the bulk of this compound synthesis under normal conditions, while DGD2 plays a more significant role under phosphate-limiting conditions.[9] The fatty acid tails of this compound can be cleaved by lipases to initiate the biosynthesis of jasmonic acid.

DGDG_Synthesis_and_JA_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome MGDG MGDG This compound This compound MGDG->this compound DGD1 / DGD2 FattyAcids α-Linolenic Acid (from this compound) This compound->FattyAcids Lipase LOX Lipoxygenase (LOX) FattyAcids->LOX AOS Allene Oxide Synthase (AOS) LOX->AOS AOC Allene Oxide Cyclase (AOC) AOS->AOC OPDA 12-oxo-phytodienoic acid (OPDA) AOC->OPDA OPDA_p OPDA OPDA->OPDA_p Transport OPR3 OPDA Reductase 3 (OPR3) OPDA_p->OPR3 BetaOxidation β-oxidation OPR3->BetaOxidation JA Jasmonic Acid BetaOxidation->JA

Caption: Biosynthesis of this compound and its role as a precursor for Jasmonic Acid.

Experimental Workflow for this compound Extraction and Analysis

The following diagram outlines the general workflow for the extraction, separation, and quantification of this compound from plant tissue.

DGDG_Extraction_Workflow PlantTissue Plant Tissue (e.g., Arabidopsis leaves) Homogenization Homogenization (in hot isopropanol) PlantTissue->Homogenization LipidExtraction Lipid Extraction (Chloroform:Methanol) Homogenization->LipidExtraction PhaseSeparation Phase Separation (Aqueous Wash) LipidExtraction->PhaseSeparation CrudeExtract Crude Lipid Extract PhaseSeparation->CrudeExtract TLC Thin Layer Chromatography (TLC Separation) CrudeExtract->TLC DGDG_Band This compound Band TLC->DGDG_Band Quantification Quantification (e.g., GC-MS or HPLC) DGDG_Band->Quantification FinalResult This compound Yield Quantification->FinalResult

References

Technical Support Center: Overcoming DGDG Degradation During Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of digalactosyldiacylglycerol (DGDG) degradation during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

A1: Digalactosyldiacylglycerol (this compound) is a major galactolipid component of photosynthetic membranes in plants and algae.[1][2] It plays a crucial role in the structural integrity of thylakoid membranes and is involved in plant stress responses, such as phosphate deprivation.[3] Degradation of this compound during analysis can lead to inaccurate quantification and misinterpretation of its physiological roles. The primary degradation pathway is hydrolysis, catalyzed by endogenous plant enzymes called galactolipases, which become active upon tissue disruption.[1]

Q2: What are the main causes of this compound degradation during analysis?

A2: The primary causes of this compound degradation are:

  • Enzymatic Activity: Endogenous galactolipases are released during sample homogenization and can rapidly hydrolyze this compound.[1]

  • Harsh Extraction Conditions: Extreme pH, high temperatures, and the presence of certain organic solvents can lead to chemical degradation of this compound.

  • Improper Sample Storage: Long-term storage of tissues or extracts at inappropriate temperatures can lead to gradual degradation.[4][5]

  • Analytical Stress: Certain analytical techniques, if not optimized, can contribute to the breakdown of this compound.

Q3: How can I prevent enzymatic degradation of this compound during sample preparation?

A3: The most effective method is to inactivate endogenous enzymes immediately upon tissue harvesting. This can be achieved by:

  • Flash-freezing: Immediately freezing the plant material in liquid nitrogen and keeping it at -80°C until extraction.[6]

  • Hot Isopropanol Inactivation: Plunging the fresh tissue into boiling isopropanol for a short period to denature the enzymes.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis.

Issue 1: Low this compound recovery in the final extract.
Possible Cause Troubleshooting Step Expected Outcome
Incomplete enzyme inactivation Implement a robust enzyme inactivation step immediately after harvesting. For plant tissues, boiling isopropanol is highly effective.[7]Increased yield of intact this compound.
Inefficient extraction solvent Use a chloroform:methanol (2:1, v/v) mixture (Folch method) or a modified Bligh & Dyer method for efficient lipid extraction.[7][8]Improved recovery of total lipids, including this compound.
Insufficient sample homogenization Ensure thorough grinding of the tissue in liquid nitrogen to a fine powder to maximize solvent exposure.[6]Enhanced extraction efficiency.
Degradation during storage Store tissue samples at -80°C and lipid extracts under an inert gas (e.g., argon or nitrogen) at -20°C or -80°C.[4][5]Minimized degradation over time.
Issue 2: Inconsistent this compound quantification in LC-MS analysis.
Possible Cause Troubleshooting Step Expected Outcome
Ion suppression from matrix effects Optimize sample cleanup using solid-phase extraction (SPE) to remove interfering compounds.Improved signal-to-noise ratio and reproducibility.
Suboptimal MS parameters Perform a systematic optimization of ESI source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for this compound species.[9][10]Enhanced sensitivity and stable signal.
Inappropriate mobile phase Use a mobile phase containing a low concentration of an appropriate modifier (e.g., ammonium formate) to improve ionization efficiency.[9]Increased signal intensity for this compound.
Column degradation Use a guard column and ensure mobile phase compatibility with the column chemistry to prolong column life.Consistent retention times and peak shapes.

Experimental Protocols

Protocol 1: this compound Extraction from Plant Leaf Tissue with Enzyme Inactivation

This protocol is designed to minimize this compound degradation by incorporating an enzyme inactivation step.

Materials:

  • Fresh plant leaf tissue

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Isopropanol (pre-heated to 75-80°C)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Harvest fresh leaf tissue (approximately 1g).

  • Immediately flash-freeze the tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the frozen powder to a glass tube containing 5 mL of hot isopropanol (75-80°C).

  • Incubate at 75°C for 15 minutes to inactivate lipolytic enzymes.

  • Cool the tube to room temperature.

  • Add 2.5 mL of chloroform and 2 mL of 0.9% NaCl solution.

  • Vortex thoroughly for 1 minute.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids into a new glass tube.

  • Re-extract the upper aqueous phase and the solid pellet with 5 mL of chloroform:methanol (2:1, v/v).

  • Centrifuge again and combine the lower chloroform phase with the first extract.

  • Evaporate the solvent from the combined extracts under a stream of nitrogen or using a rotary evaporator.

  • Resuspend the dried lipid extract in a known volume of chloroform:methanol (1:1, v/v) for storage at -80°C.

Protocol 2: Quantitative Analysis of this compound using LC-MS

This protocol provides a starting point for optimizing the LC-MS analysis of this compound.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • A C18 reversed-phase column is commonly used.

Mobile Phases:

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

Gradient Elution:

  • A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more nonpolar lipid species. The exact gradient will need to be optimized for the specific this compound species of interest.

MS Parameters:

  • Ionization Mode: Positive ion mode is often used for this compound analysis, as it readily forms [M+NH4]+ adducts.

  • Capillary Voltage: Typically 3-4 kV.

  • Source Temperature: 120-150°C.

  • Desolvation Gas Flow and Temperature: These will be instrument-specific and should be optimized for maximum signal.

  • Collision Energy: For MS/MS experiments, the collision energy should be optimized for each this compound precursor ion to obtain characteristic fragment ions.

Signaling Pathways and Workflows

This compound Synthesis and Role in Phosphate Starvation Response

Under phosphate-limiting conditions, plants remodel their membrane lipid composition to conserve phosphate. This compound synthesis is upregulated, and it can replace phospholipids in extraplastidial membranes.

DGDG_Phosphate_Starvation cluster_plastid Chloroplast cluster_extraplastidial Extraplastidial Membranes MGDG MGDG DGD1 DGD1 MGDG->DGD1 UDP-Gal DGD2 DGD2 MGDG->DGD2 UDP-Gal DGDG_plastid This compound DGDG_extra This compound DGDG_plastid->DGDG_extra Transport DGD1->DGDG_plastid DGD2->DGDG_plastid Phospholipids Phospholipids DGDG_extra->Phospholipids Replaces Degradation Degradation Phospholipids->Degradation Phosphate_Starvation Phosphate Starvation Phosphate_Starvation->DGD2 Upregulates Phosphate_Starvation->Phospholipids Downregulates

Caption: this compound synthesis pathway and its role in replacing phospholipids during phosphate starvation.

Troubleshooting Workflow for Low this compound Recovery

This workflow provides a logical sequence of steps to diagnose and resolve issues of low this compound yield.

Troubleshooting_Workflow Start Start: Low this compound Recovery Check_Inactivation Review Enzyme Inactivation Protocol Start->Check_Inactivation Implement_Hot_Isopropanol Implement Hot Isopropanol or Flash Freezing Check_Inactivation->Implement_Hot_Isopropanol Inadequate Check_Extraction Evaluate Extraction Solvent and Method Check_Inactivation->Check_Extraction Adequate Implement_Hot_Isopropanol->Check_Extraction Optimize_Solvent Switch to Folch or Modified Bligh & Dyer Check_Extraction->Optimize_Solvent Inefficient Check_Homogenization Assess Sample Homogenization Check_Extraction->Check_Homogenization Efficient Optimize_Solvent->Check_Homogenization Improve_Grinding Ensure Fine Powder from Grinding Check_Homogenization->Improve_Grinding Incomplete Check_Storage Verify Sample and Extract Storage Check_Homogenization->Check_Storage Complete Improve_Grinding->Check_Storage Correct_Storage Store at -80°C under Inert Gas Check_Storage->Correct_Storage Improper End End: Improved this compound Recovery Check_Storage->End Proper Correct_Storage->End

Caption: A step-by-step workflow for troubleshooting low this compound recovery during extraction.

References

Technical Support Center: Resolving Co-elution of DGDG with Other Lipids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Digalactosyldiacylglycerol (DGDG) with other lipids during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common lipids that co-elute with this compound?

The most common lipid class to co-elute with this compound is Monogalactosyldiacylglycerol (MGDG), as they are structurally very similar galactolipids.[1] Other polar lipids, such as certain phospholipids and sulfolipids like Sulfoquinovosyldiacylglycerol (SQDG), can also co-elute depending on the chromatographic conditions used.[2]

Q2: Which chromatographic techniques are best suited for separating this compound from other lipids?

Three primary techniques are effective for separating this compound from other lipids:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a powerful technique for separating lipids based on the polarity of their headgroups.[2][3] It is particularly effective for separating this compound from less polar lipid classes.

  • Reversed-Phase Liquid Chromatography (RPLC): RPLC separates lipids primarily based on the length and degree of unsaturation of their fatty acyl chains. This can be effective for resolving this compound species from each other and from other lipid classes with different hydrophobicities.[4]

  • Supercritical Fluid Chromatography (SFC): SFC is a high-throughput technique that can separate a wide range of lipids with varying polarities. It offers an alternative to both HILIC and RPLC and can be particularly advantageous for separating complex lipid mixtures.[5][6]

Q3: What are the typical adducts of this compound observed in mass spectrometry?

In electrospray ionization mass spectrometry (ESI-MS), this compound is commonly detected as formate [M+HCOO]⁻ or acetate [M+CH3COO]⁻ adducts in negative ion mode.[7][8] In positive ion mode, it is often observed as an ammonium [M+NH4]⁺ or sodium [M+Na]⁺ adduct.[2] The choice of mobile phase additives can influence the predominant adduct formed.

Troubleshooting Guides

Issue 1: this compound is co-eluting with MGDG.

Diagram: Troubleshooting this compound and MGDG Co-elution

start Start: this compound and MGDG Co-elution check_method Identify Current Method start->check_method hilic HILIC Method check_method->hilic HILIC rpc Reversed-Phase Method check_method->rpc RPC sfc SFC Method check_method->sfc SFC optimize_hilic Optimize HILIC Gradient: - Decrease initial aqueous content - Use a shallower gradient hilic->optimize_hilic optimize_rpc Optimize Reversed-Phase Gradient: - Use a longer gradient - Adjust organic modifier rpc->optimize_rpc optimize_sfc Optimize SFC Conditions: - Adjust modifier percentage - Change additive (e.g., ammonium hydroxide) sfc->optimize_sfc change_hilic_phase Change HILIC Stationary Phase: - e.g., from bare silica to diol or amide optimize_hilic->change_hilic_phase end Resolution Achieved change_hilic_phase->end change_rpc_phase Change RP Stationary Phase: - e.g., C18 to C30 for increased shape selectivity optimize_rpc->change_rpc_phase change_rpc_phase->end optimize_sfc->end

Caption: Troubleshooting workflow for this compound and MGDG co-elution.

Recommended Actions:

  • Optimize HILIC Method: Since HILIC separates based on headgroup polarity, subtle adjustments can improve the resolution between this compound (two galactose units) and MGDG (one galactose unit).

    • Modify the Gradient: Start with a lower initial concentration of the aqueous mobile phase to increase retention of both lipids, potentially enhancing their separation window. Employ a shallower gradient to improve resolution.

    • Change Stationary Phase: Different HILIC stationary phases (e.g., bare silica, diol, amide) offer different selectivities. If co-elution persists on a standard silica column, switching to a diol or amide phase may provide the necessary change in selectivity.

  • Switch to Reversed-Phase Chromatography (RPC): If HILIC does not provide adequate separation, RPC can be employed to separate based on the hydrophobicity of the acyl chains. While this may not separate all this compound from all MGDG species (if they share identical acyl chains), it can resolve many of them.

  • Consider Supercritical Fluid Chromatography (SFC): SFC can offer orthogonal selectivity to both HILIC and RPLC and has been shown to be effective in separating lipid classes.

Issue 2: Poor peak shape (fronting or splitting) for this compound.

Diagram: Diagnosing Poor Peak Shape for this compound

start Start: Poor this compound Peak Shape check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks Yes check_all_peaks->all_peaks Yes one_peak No, only this compound check_all_peaks->one_peak No system_issue System-wide issue: - Blocked frit - Column void - Leak all_peaks->system_issue overload_issue Possible Overload or Sample Solvent Mismatch one_peak->overload_issue troubleshoot_system Troubleshoot System: - Replace frit - Replace column - Check connections system_issue->troubleshoot_system end Improved Peak Shape troubleshoot_system->end troubleshoot_sample Troubleshoot Sample: - Dilute sample - Match sample solvent to mobile phase overload_issue->troubleshoot_sample troubleshoot_sample->end

Caption: Diagnostic workflow for poor this compound peak shape.

Recommended Actions:

  • Check for Column Overload: Peak fronting is a classic sign of column overload.[9][10]

    • Dilute the Sample: Reduce the concentration of the injected sample and observe if the peak shape improves.

  • Evaluate Sample Solvent: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion, including splitting.[11][12][13]

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of your gradient.

  • Inspect for System Issues: If all peaks in the chromatogram are affected, the issue is likely systemic.[9][11][12][13]

    • Check for Blockages: A partially blocked column frit can cause peak splitting.[11][12] Consider replacing the frit or the entire column.

    • Inspect for Voids: A void at the head of the column can lead to peak splitting.[11] This usually requires column replacement.

Experimental Protocols & Data

Lipid Extraction Protocol

A common method for extracting galactolipids from plant or algal tissues is a modified Bligh-Dyer extraction.

Diagram: Lipid Extraction Workflow

start Start: Sample Homogenization add_solvents Add Chloroform:Methanol (1:2, v/v) start->add_solvents vortex_incubate Vortex and Incubate add_solvents->vortex_incubate phase_separation Add Chloroform and Water (1:1, v/v) vortex_incubate->phase_separation centrifuge Centrifuge to Separate Phases phase_separation->centrifuge collect_organic Collect Lower Organic Phase (contains lipids) centrifuge->collect_organic dry_reconstitute Dry Under Nitrogen and Reconstitute in Injection Solvent collect_organic->dry_reconstitute end Ready for LC-MS Analysis dry_reconstitute->end

Caption: General workflow for lipid extraction from biological samples.

Methodology:

  • Homogenize the sample material.

  • Add a mixture of chloroform and methanol (typically in a 1:2 v/v ratio).

  • After vortexing and incubation, induce phase separation by adding more chloroform and water.

  • Centrifuge the mixture to clearly separate the aqueous and organic layers.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a solvent compatible with the initial mobile phase of your LC method.

Chromatographic Conditions for this compound Separation

The following tables summarize typical starting conditions for the separation of this compound from other lipids.

Table 1: HILIC Method Parameters

ParameterRecommended Condition
Column Silica, Diol, or Amide phase (e.g., 150 x 2.1 mm, 1.7 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Water with 10 mM Ammonium Formate
Gradient Start with a high percentage of A (e.g., 95%), then gradually increase B
Flow Rate 0.2 - 0.4 mL/min
Column Temp. 30 - 40 °C

Table 2: Reversed-Phase Method Parameters

ParameterRecommended Condition
Column C18 or C30 (e.g., 150 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase B Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% Formic Acid
Gradient Start with a lower percentage of B, then gradually increase
Flow Rate 0.2 - 0.4 mL/min
Column Temp. 40 - 55 °C

Table 3: SFC Method Parameters

ParameterRecommended Condition
Column Silica or Diol phase (e.g., 100 x 3.0 mm, 1.7 µm)
Mobile Phase A Supercritical CO2
Mobile Phase B Methanol with additives (e.g., ammonium hydroxide)
Gradient Start with a low percentage of B, then gradually increase
Flow Rate 1.0 - 2.0 mL/min
Back Pressure 150 - 200 bar
Column Temp. 40 °C

References

Technical Support Center: DGDG Quantification in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of digalactosyldiacylglycerol (DGDG) in complex samples.

Frequently Asked Questions (FAQs)

Q1: My this compound signal is low or undetectable in my complex sample. What are the potential causes?

A1: Low or no this compound signal can stem from several factors:

  • Inefficient Extraction: this compound may not be efficiently extracted from your sample matrix. The choice of extraction solvent is critical. For instance, methods like Folch or Bligh & Dyer using chloroform/methanol mixtures are common, but their efficiency can vary depending on the sample type.

  • Sample Degradation: Lipases in your sample can degrade this compound. It is crucial to work quickly, on ice, and to consider adding lipase inhibitors during sample homogenization.

  • Ion Suppression: Co-eluting compounds from your complex matrix can suppress the ionization of this compound in the mass spectrometer's source.

  • Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection, insufficient collision energy, or inappropriate ion source settings can all lead to poor signal.

  • Low Abundance: The concentration of this compound in your sample may be below the limit of detection of your instrument.

Q2: I am observing high variability in my this compound quantification results between replicates. What should I investigate?

A2: High variability is a common challenge and can be due to:

  • Inconsistent Sample Preparation: Ensure your sample homogenization and extraction procedures are highly consistent across all samples.

  • Lack of an Appropriate Internal Standard: Without a suitable internal standard (IS) added at the very beginning of the sample preparation, variations in extraction efficiency and instrument response cannot be normalized.[1]

  • Matrix Effects: Differential matrix effects between samples can lead to variability.

  • Instrument Instability: Fluctuations in the LC-MS system's performance can cause variable results. Regular system suitability checks are recommended.

Q3: How do I choose an appropriate internal standard for this compound quantification?

A3: The ideal internal standard should be a lipid that is chemically and physically similar to the this compound species you are quantifying but is not naturally present in your sample. For this compound, common choices include:

  • Stable Isotope-Labeled this compound: A this compound molecule where some atoms have been replaced with heavy isotopes (e.g., ¹³C or ²H). This is the gold standard as it co-elutes with the analyte and has nearly identical ionization efficiency.

  • Odd-Chain this compound: A this compound species with fatty acid chains of an odd-numbered length (e.g., 17:0/17:0) if your samples are expected to contain only even-chained fatty acids.

  • A this compound Species Not Present in the Sample: If you have prior knowledge of the this compound composition of your sample, you can choose a this compound species that is absent.

The internal standard should be added to the sample at the earliest stage of the extraction process to account for variations in the entire workflow.[1]

Q4: What are the typical adducts and fragments I should look for when analyzing this compound by LC-MS/MS?

A4: In positive ion mode electrospray ionization (ESI), this compound species are commonly detected as ammonium adducts ([M+NH₄]⁺). In negative ion mode, they are often observed as formate adducts.[2]

During MS/MS fragmentation in positive mode, a characteristic neutral loss of the digalactosyl headgroup (341 Da) is a key identifier for this compound.[1] Further fragmentation will yield ions corresponding to the diacylglycerol backbone and individual fatty acyl chains.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or Low this compound Peak Inefficient extractionOptimize your lipid extraction protocol. Consider a comparison of different methods (e.g., Folch vs. Bligh & Dyer) for your specific sample matrix. Ensure complete cell lysis.
Ion suppression from matrixImprove chromatographic separation to resolve this compound from interfering compounds. Dilute the sample extract if the this compound concentration is sufficient.
Incorrect MS/MS transitionVerify the precursor and product ion m/z values for your target this compound species. Optimize collision energy for the specific transition.
High Background Noise Contaminated LC system or solventFlush the LC system with a strong solvent. Use high-purity, LC-MS grade solvents and additives.
Carryover from previous injectionInject a blank solvent run after a high-concentration sample to check for carryover. Optimize the needle wash method.
Poor Peak Shape (Tailing or Fronting) Column overloadDilute the sample extract.
Incompatible mobile phase with sample solventEnsure the solvent in which the final extract is dissolved is compatible with the initial mobile phase conditions.
Column degradationReplace the analytical column.
Inconsistent Retention Time Unstable LC pump performanceCheck for leaks in the LC system and ensure proper solvent degassing.
Column temperature fluctuationsUse a column oven to maintain a stable temperature.
Quantification Inaccuracy No or inappropriate internal standardUse a stable isotope-labeled or a structurally similar odd-chain this compound as an internal standard. Add it at the beginning of the sample preparation.
Non-linearity of calibration curveExtend the calibration curve to cover the expected concentration range. Use a weighted regression if necessary.

Experimental Protocols

Key Experiment: Quantification of this compound in Arabidopsis thaliana Leaves

This protocol provides a detailed methodology for the extraction and quantification of this compound from plant tissue.

1. Sample Preparation:

  • Harvest approximately 100 mg of Arabidopsis thaliana leaf tissue and immediately freeze in liquid nitrogen to quench enzymatic activity.

  • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

2. Lipid Extraction (Modified Bligh & Dyer):

  • To the powdered tissue, add 3 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Add a known amount of an appropriate internal standard (e.g., this compound 17:0/17:0).

  • Vortex vigorously for 1 minute and incubate on a shaker at room temperature for 1 hour.

  • Add 1 mL of chloroform and vortex for 1 minute.

  • Add 1.8 mL of water and vortex for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 200 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate

  • Gradient: Start with 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

This compound SpeciesPrecursor Ion (m/z) [M+NH₄]⁺Product Ion (m/z) [DAG+H]⁺Collision Energy (eV)
This compound 34:3920.7579.530
This compound 36:6942.7601.535
This compound 17:0/17:0 (IS)938.8597.630

Note: Collision energies should be optimized for your specific instrument.

Quantitative Data Summary

The following tables provide representative data for this compound quantification.

Table 1: this compound Content in Different Plant Tissues

Plant TissueThis compound 34:3 (nmol/g fresh weight)This compound 36:6 (nmol/g fresh weight)Total this compound (nmol/g fresh weight)
Arabidopsis Leaf150.2 ± 12.5450.8 ± 35.2601.0 ± 47.7
Arabidopsis Root25.6 ± 3.175.3 ± 8.9100.9 ± 12.0
Spinach Leaf210.5 ± 18.9630.1 ± 55.7840.6 ± 74.6

Table 2: Comparison of Lipid Extraction Methods for this compound Recovery from Microalgae

Extraction MethodThis compound Recovery (%)
Folch95.2 ± 4.3
Bligh & Dyer92.1 ± 5.1
Hexane/Isopropanol85.7 ± 6.2

Visualizations

This compound Analysis Workflow

DGDG_Analysis_Workflow Sample Complex Sample (e.g., Plant Tissue) Homogenization Homogenization (with Internal Standard) Sample->Homogenization Extraction Lipid Extraction (e.g., Chloroform/Methanol) Homogenization->Extraction Drydown Dry Down & Reconstitute Extraction->Drydown LCMS LC-MS/MS Analysis (MRM Mode) Drydown->LCMS DataProcessing Data Processing (Integration & Normalization) LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification

Caption: A typical workflow for the quantification of this compound from complex samples.

Troubleshooting Logic for Low this compound Signal

Low_Signal_Troubleshooting Start Low this compound Signal CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckMS Verify MS Parameters Start->CheckMS CheckSample Consider Sample Integrity Start->CheckSample OptimizeSolvent Optimize Solvent System CheckExtraction->OptimizeSolvent OptimizeTune Re-tune Instrument Optimize Collision Energy CheckMS->OptimizeTune PreventDegradation Use Fresh Samples Work on Ice CheckSample->PreventDegradation CheckIS Check Internal Standard Recovery OptimizeSolvent->CheckIS OptimizeTune->CheckIS PreventDegradation->CheckIS Resolved Signal Improved CheckIS->Resolved If IS is recovered

Caption: A logical guide for troubleshooting low this compound signal intensity.

References

Optimizing Mass Spectrometry Parameters for Digalactosyldiacylglycerol (DGDG) Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing mass spectrometry (MS) parameters for the analysis of Digalactosyldiacylglycerol (DGDG), a key galactolipid in various biological systems. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization method for this compound analysis by mass spectrometry?

A1: Electrospray ionization (ESI) is the most widely used method for the analysis of this compound and other polar lipids. ESI is a soft ionization technique that minimizes fragmentation in the ion source, allowing for the detection of intact molecular ions, typically as adducts.

Q2: What are the common adducts observed for this compound in ESI-MS?

A2: In positive ion mode ESI-MS, this compound species are commonly detected as ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺) adducts. In negative ion mode, deprotonated molecules ([M-H]⁻) or adducts with anions like formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) can be observed. The formation of these adducts can be influenced by the solvents and additives used in the mobile phase.

Q3: How can I improve the sensitivity of my this compound analysis?

A3: To enhance sensitivity, ensure optimal sample preparation to remove interfering substances. Use high-purity solvents and freshly prepared mobile phases. Optimization of ESI source parameters, such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature, is crucial. Additionally, selecting the appropriate internal standard and optimizing collision energy for MS/MS fragmentation can significantly improve signal intensity.

Q4: What are some common sources of contamination in this compound analysis?

A4: Contamination can arise from various sources, including glassware, solvents, and sample handling procedures. Common contaminants include plasticizers (e.g., phthalates) from plastic labware and detergents. It is essential to use high-purity solvents and meticulously clean all glassware. Running solvent blanks between samples can help identify and monitor for contamination.

Troubleshooting Guide

This guide addresses specific issues that may arise during the mass spectrometry analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor or No this compound Signal Inefficient extraction of this compound from the sample matrix.Utilize a robust lipid extraction method, such as the Folch or Bligh-Dyer method, which are effective for polar lipids. Ensure complete solvent evaporation and reconstitution in a solvent compatible with your LC-MS system.
Suboptimal ionization parameters.Optimize ESI source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. Perform tuning with a this compound standard if available.
Ion suppression from co-eluting compounds.Improve chromatographic separation to resolve this compound from interfering matrix components. Consider using a different stationary phase or modifying the gradient elution profile. Sample cleanup using solid-phase extraction (SPE) can also reduce matrix effects.
Inconsistent Peak Areas/Intensities Variability in sample injection volume.Ensure the autosampler is functioning correctly and calibrated. Use a high-quality internal standard to normalize for injection volume variations.
Sample degradation.Store lipid extracts at low temperatures (-20°C or -80°C) and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Analyze samples as quickly as possible after preparation.
In-source fragmentation.In-source fragmentation can lead to the loss of the intact molecular ion and the appearance of fragment ions, which can be mistaken for other lipids.[1][2][3] This can be minimized by optimizing source conditions, particularly the cone voltage or fragmentor voltage, to use the lowest energy that still provides good signal.
Unexpected Peaks or Adducts Contamination from solvents, glassware, or plastics.Use high-purity, LC-MS grade solvents. Thoroughly clean all glassware, avoiding detergents if possible. Use glass or polypropylene vials and caps to minimize plasticizer contamination.
Formation of multiple adducts ([M+Na]⁺, [M+K]⁺, etc.).The presence of various cations can lead to multiple adducts for each this compound species, complicating the spectra. To promote the formation of a single, dominant adduct (e.g., [M+NH₄]⁺), add a low concentration of an appropriate salt (e.g., ammonium formate or ammonium acetate) to the mobile phase.
Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening) Inappropriate column chemistry or mobile phase.For HILIC separations, ensure proper column equilibration and mobile phase composition. For reversed-phase chromatography, ensure the mobile phase has sufficient organic content to elute the lipids effectively.
Column overload.Reduce the amount of sample injected onto the column.
Secondary interactions with the stationary phase.Add a small amount of a competing base or acid to the mobile phase to reduce peak tailing caused by interactions with active sites on the stationary phase.

Experimental Protocols

Lipid Extraction from Plant Tissue

This protocol is a modified Folch method suitable for the extraction of polar lipids like this compound from plant leaves.

Materials:

  • Fresh or frozen plant tissue

  • Isopropanol with 0.01% butylated hydroxytoluene (BHT)

  • Chloroform

  • Methanol

  • 1 M Potassium Chloride (KCl) solution

  • Deionized water

  • Glass tubes with Teflon-lined screw caps

  • Homogenizer or sonicator

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Weigh approximately 100 mg of plant tissue and place it in a glass tube.

  • Immediately add 3 mL of hot isopropanol (75°C) with 0.01% BHT to inactivate lipases and vortex for 1 minute.

  • Add 1.5 mL of chloroform and 0.6 mL of water. Vortex thoroughly.

  • Agitate the mixture for 1 hour at room temperature on a shaker.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids into a new glass tube.

  • Re-extract the remaining plant material with 4 mL of chloroform:methanol (2:1, v/v) with 0.01% BHT. Vortex and centrifuge as before.

  • Combine the chloroform extracts.

  • Wash the combined extract by adding 1 mL of 1 M KCl. Vortex and centrifuge. Remove the upper aqueous phase.

  • Repeat the wash step with 2 mL of deionized water.

  • Evaporate the final chloroform extract to dryness under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).

Quantitative LC-MS/MS Method for this compound Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

LC Parameters (Example for HILIC):

  • Column: HILIC column (e.g., silica, diol, or amide-based) with appropriate dimensions (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile:Water (95:5, v/v) with 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile:Water (50:50, v/v) with 10 mM ammonium formate.

  • Gradient: A linear gradient from 100% A to 50% A over 10 minutes, followed by a 5-minute re-equilibration at 100% A.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS Parameters (General Guidance):

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.0 - 4.0 kV.

  • Cone Voltage/Fragmentor Voltage: This parameter requires optimization for each instrument and this compound species to maximize the intensity of the precursor ion while minimizing in-source fragmentation. A typical starting range is 30-60 V.

  • Source Temperature: 120 - 150°C.

  • Desolvation Gas (Nitrogen) Flow: 600 - 800 L/hr.

  • Desolvation Temperature: 350 - 450°C.

  • Collision Gas: Argon.

  • Collision Energy: This must be optimized for each this compound precursor ion to achieve characteristic and intense fragment ions for quantification. A starting point for optimization can be calculated based on the mass-to-charge ratio (m/z) of the precursor ion. For example, a common starting point for singly charged precursors is a collision energy of 25-45 eV. A collision energy ramp experiment should be performed for each this compound species of interest.

Data Acquisition:

  • For quantitative analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Select a specific precursor ion (e.g., the [M+NH₄]⁺ adduct of a this compound species) and monitor the intensity of one or more specific fragment ions.

  • For qualitative analysis and structural confirmation, use full scan MS and product ion scans (MS/MS) on a high-resolution mass spectrometer.

Internal Standards for Quantification: The use of an appropriate internal standard (IS) is critical for accurate quantification.[4][5][6] Ideally, a stable isotope-labeled this compound standard with the same acyl chains as the analyte of interest should be used. If this is not available, a this compound species with fatty acid chains that are not present in the sample can be used. The IS should be added to the sample at the very beginning of the extraction process to account for any sample loss during preparation.

Data Presentation

Table 1: Example MRM Transitions for this compound Species (Ammonium Adducts)
This compound SpeciesPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Optimized Collision Energy (eV)
This compound(16:0/18:3)792.5630.4448.3Value to be determined empirically
This compound(18:2/18:3)816.5654.4472.3Value to be determined empirically
This compound(18:3/18:3)814.5652.4470.3Value to be determined empirically

Note: The product ions shown are examples and correspond to the neutral loss of one and two galactose units, respectively. The optimal collision energy must be determined experimentally for each specific instrument and this compound species.

Visualization

This compound and Jasmonic Acid Signaling Pathway

An increased ratio of monogalactosyldiacylglycerol (MGDG) to this compound in plant chloroplasts has been shown to trigger the overproduction of jasmonic acid (JA), a key signaling molecule involved in plant defense and development.[1] The following diagram illustrates this relationship.

DGDG_JA_Signaling MGDG MGDG DGD1 DGD1 Synthase MGDG->DGD1 Substrate Increased_Ratio Increased MGDG:this compound Ratio MGDG->Increased_Ratio Relatively High Levels This compound This compound This compound->Increased_Ratio Reduced Levels DGD1->this compound Product JA_Pathway Jasmonic Acid Biosynthesis Pathway Increased_Ratio->JA_Pathway Triggers JA Jasmonic Acid (JA) JA_Pathway->JA Leads to Defense_Responses Plant Defense Responses JA->Defense_Responses Activates Growth_Alterations Growth Alterations JA->Growth_Alterations Induces

Caption: Relationship between this compound levels and jasmonic acid signaling.

General Workflow for this compound Analysis

The following workflow outlines the key steps involved in the analysis of this compound from biological samples.

DGDG_Analysis_Workflow Sample_Collection 1. Sample Collection (e.g., Plant Tissue) IS_Spiking Add Internal Standard Sample_Collection->IS_Spiking Lipid_Extraction 2. Lipid Extraction (e.g., Folch Method) LC_Separation 3. LC Separation (e.g., HILIC) Lipid_Extraction->LC_Separation IS_Spiking->Lipid_Extraction MS_Detection 4. MS Detection (ESI-MS/MS) LC_Separation->MS_Detection Data_Acquisition 5. Data Acquisition (MRM or Full Scan) MS_Detection->Data_Acquisition Data_Processing 6. Data Processing (Peak Integration, Normalization) Data_Acquisition->Data_Processing Quantification 7. Quantification & Reporting Data_Processing->Quantification

Caption: A typical workflow for quantitative this compound analysis.

References

Technical Support Center: DGDG Synthase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with digalactosyldiacylglycerol (DGDG) synthase activity assays.

Troubleshooting Guide

Question: Why am I observing low or no this compound synthase activity in my assay?

Answer:

Several factors can contribute to low or undetectable this compound synthase activity. Consider the following potential causes and solutions:

  • Sub-optimal Chloroplast Isolation: The method of chloroplast isolation is critical for retaining this compound synthase activity. Assays using chloroplasts isolated directly from homogenized leaves have been reported to yield low activity.[1] A more effective method involves isolating chloroplasts from protoplasts, which has been shown to result in significantly higher enzyme activity.[1]

  • Enzyme Instability: this compound synthase, like many enzymes, can be sensitive to degradation. Ensure that all isolation and assay steps are performed at low temperatures (e.g., 4°C) and that protease inhibitors are included in your buffers.

  • Incorrect Substrate Concentrations: Ensure that the concentrations of UDP-galactose and the acceptor lipid, monogalactosyldiacylglycerol (MGDG), are optimal. If using a radiolabeled substrate like UDP-[14C]Galactose, ensure its specific activity is sufficient for detection.

  • Presence of a Non-functional Isoform: In Arabidopsis thaliana, DGD1 is the major this compound synthase isoform responsible for the bulk of this compound synthesis.[2][3] If you are working with a dgd1 mutant, you will observe a dramatic reduction (over 90%) in this compound content and synthase activity.[2] The DGD2 isoform is primarily induced under specific conditions like phosphate deprivation and does not significantly contribute to overall this compound levels under normal growth conditions.[3][4][5]

  • Assay Conditions: Verify that the pH, temperature, and buffer composition of your assay are optimal for this compound synthase activity. These parameters may need to be empirically determined for your specific organism or experimental system.

Question: My assay is producing other galactolipids in addition to this compound. Is this normal?

Answer:

Yes, the formation of oligogalactolipids, such as trigalactosyldiacylglycerol (TriGDG) and tetragalactosyldiacylglycerol (TetraGDG), is a known phenomenon in this compound synthase assays.[1][5] This is due to the processive nature of a galactosyltransferase activity that can use this compound as an acceptor for further galactosylation, especially when MGDG becomes limiting or when this compound cannot be efficiently removed from the chloroplast outer envelope in an in vitro system.[1]

Question: I am working with a dgd1 dgd2 double mutant, but I still detect some this compound synthesis. Why is this?

Answer:

Even in dgd1 dgd2 double mutants of Arabidopsis, a residual this compound synthase activity can be detected in isolated chloroplasts.[4][5] This indicates the existence of a third, as-yet-uncharacterized enzyme or pathway capable of synthesizing this compound.[4][5] Therefore, observing a small amount of this compound formation in this genetic background is not necessarily an artifact.

Frequently Asked Questions (FAQs)

What are the primary substrates and products of the this compound synthase reaction?

The enzyme this compound synthase (EC 2.4.1.241) catalyzes the following reaction: UDP-galactose + 1,2-diacyl-3-β-D-galactosyl-sn-glycerol (MGDG) → UDP + 1,2-diacyl-3-(α-D-galactosyl-(1→6)-β-D-galactosyl)-sn-glycerol (this compound)[6]

What are the main this compound synthase enzymes in Arabidopsis thaliana?

Arabidopsis has two well-characterized this compound synthase genes:

  • DGD1: Located in the outer chloroplast envelope, it is responsible for the majority of this compound synthesis under normal conditions.[2][3]

  • DGD2: Also located in the outer chloroplast envelope, its expression is induced by phosphate deprivation and it plays a role in synthesizing additional this compound under these stress conditions.[4]

Where does this compound synthesis occur within the cell?

This compound synthesis primarily occurs in the outer envelope of chloroplasts.[4] However, this compound is also found in extraplastidic membranes, particularly during phosphate deprivation, where it can substitute for phospholipids.[5][7]

Quantitative Data Summary

The following table summarizes the lipid composition in wild-type Arabidopsis and various dgd mutants, highlighting the impact of these mutations on this compound levels.

Lipid ClassWild Type (mol %)dgd1 Mutant (mol %)dgd2-1 Mutant (mol %)dgd1 dgd2-1 Double Mutant (mol %)
MGDG48.255.149.545.3
This compound 27.5 1.3 26.9 <0.5
SL5.88.96.110.2
PC9.818.59.922.5
PE4.39.14.111.9
PG4.47.13.59.6

Data adapted from Kelly et al., 2003.[5] Values are approximate and may vary based on growth conditions. MGDG: Monogalactosyldiacylglycerol, this compound: Digalactosyldiacylglycerol, SL: Sulfoquinovosyldiacylglycerol, PC: Phosphatidylcholine, PE: Phosphatidylethanolamine, PG: Phosphatidylglycerol.

Experimental Protocols

Key Experiment: In Vitro this compound Synthase Activity Assay Using Radiolabeled Substrate

This protocol describes a general method for measuring this compound synthase activity in isolated chloroplasts.

  • Chloroplast Isolation:

    • Isolate intact chloroplasts from plant protoplasts for optimal activity.[1]

    • Maintain a cold environment (4°C) throughout the isolation procedure.

    • Quantify the chlorophyll content of the isolated chloroplasts to normalize enzyme activity.

  • Assay Reaction Mixture:

    • Prepare a reaction buffer (e.g., HEPES-KOH, pH 7.6).

    • Add isolated chloroplasts (equivalent to a defined amount of chlorophyll, e.g., 50 µg).

    • Add the acceptor substrate, MGDG, if required (often endogenous MGDG in the chloroplast envelope is sufficient).

    • Initiate the reaction by adding the radiolabeled donor substrate, UDP-[14C]galactose.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specific time period (e.g., 15-60 minutes). The optimal time should be determined to ensure the reaction is in the linear range.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding a chloroform/methanol/acetic acid mixture.

    • Perform a total lipid extraction (e.g., using the Bligh-Dyer method).

  • Lipid Separation and Detection:

    • Separate the extracted lipids using thin-layer chromatography (TLC).

    • Visualize the lipid spots (e.g., using iodine vapor).

    • Identify the this compound spot by running a known standard.

    • Scrape the silica corresponding to the this compound spot into a scintillation vial.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of this compound synthase, typically expressed as nmol of galactose incorporated into this compound per mg of chlorophyll per hour.

Visualizations

DGDG_Synthesis_Pathway UDP_Gal UDP-Galactose DGD1_2 DGD1 / DGD2 UDP_Gal->DGD1_2 MGDG MGDG (Monogalactosyldiacylglycerol) MGDG->DGD1_2 This compound This compound (Digalactosyldiacylglycerol) UDP UDP DGD1_2->this compound Galactose Transfer DGD1_2->UDP

Caption: this compound biosynthesis pathway catalyzed by this compound synthase (DGD1/DGD2).

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Protoplast 1. Isolate Protoplasts Chloroplast 2. Isolate Chloroplasts Protoplast->Chloroplast Quantify 3. Quantify Chlorophyll Chloroplast->Quantify Setup 4. Prepare Reaction Mix Quantify->Setup Incubate 5. Incubate at 25°C Setup->Incubate Terminate 6. Terminate Reaction Incubate->Terminate Extract 7. Extract Total Lipids Terminate->Extract TLC 8. Separate Lipids (TLC) Extract->TLC Quantify_Radio 9. Scintillation Counting TLC->Quantify_Radio Calculate 10. Calculate Specific Activity Quantify_Radio->Calculate

Caption: Experimental workflow for a this compound synthase activity assay.

References

Technical Support Center: Low Abundance DGDG Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the detection of low abundance Digalactosyldiacylglycerol (DGDG).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not detecting my low-abundance this compound species or the signal intensity is very low. What are the potential causes and solutions?

A1: Low or no signal for this compound can stem from several factors throughout the experimental workflow, from sample preparation to data acquisition. Here's a systematic troubleshooting approach:

G cluster_solutions Potential Solutions a Start: Low/No this compound Signal b 1. Evaluate Lipid Extraction Efficiency a->b c 2. Assess Sample Cleanup/Enrichment b->c Extraction OK sol_b Implement optimized extraction protocol (e.g., Folch, Bligh & Dyer). Consider solvent-to-sample ratio and homogenization method. b->sol_b Inefficient Extraction d 3. Optimize LC Separation c->d Prep OK sol_c Use Solid Phase Extraction (SPE) to enrich for galactolipids. Remove interfering compounds. c->sol_c Sample Matrix Interference e 4. Check MS Parameters d->e LC OK sol_d Optimize HILIC gradient and mobile phase. Check for column contamination or degradation. d->sol_d Poor Chromatography f 5. Verify Instrument Performance e->f MS Params OK sol_e Enhance ionization with additives (e.g., ammonium formate). Optimize source parameters (e.g., temperature, gas flow). Select appropriate adduct for monitoring. e->sol_e Suboptimal Ionization/Detection sol_f Perform system suitability test. Calibrate the mass spectrometer. f->sol_f Instrument Malfunction

Caption: Troubleshooting guide for this compound peak shape issues.

  • Column Issues: The stationary phase of the HILIC column may be contaminated or degraded. Ensure the column is properly conditioned before use and consider flushing or replacing it if performance degrades.

  • Mobile Phase and Gradient: The composition of the mobile phase is critical. The use of additives like ammonium formate can improve peak shape. The gradient elution profile should be optimized to ensure proper separation of this compound from other lipids.

  • System and Hardware: Leaks in the LC system, excessive extra-column volume from long tubing, or improperly seated fittings can all contribute to peak broadening.

Q4: How can I improve the ionization efficiency of this compound in the mass spectrometer?

A4: Enhancing the ionization of this compound is key to improving signal intensity. Here are several strategies:

  • Mobile Phase Additives: The addition of volatile salts like ammonium formate or ammonium acetate to the mobile phase can promote the formation of adducts (e.g., [M+NH4]+), which often have better ionization efficiency and stability than protonated molecules ([M+H]+). [1][2]The choice of additive can significantly impact the predominant adduct formed. [1][2]* Adduct Selection: this compound can form various adducts in the ion source (e.g., [M+H]+, [M+Na]+, [M+NH4]+). [1][3]The stability and fragmentation of these adducts can differ. It is beneficial to determine which adduct provides the most stable and intense signal for your specific this compound species and optimize the MS method to detect that adduct. In positive ion mode, sodium adducts ([M+Na]+) are often observed for oxygen-containing compounds like this compound. [3]* Ion Source Optimization: Fine-tuning the ion source parameters, such as the gas temperature, nebulizer pressure, and capillary voltage, can have a significant impact on ionization efficiency. [4]These parameters should be optimized for the specific this compound species and the LC flow rate.

  • Ionization Mode: While positive ion mode is common for this compound analysis, negative ion mode can also be explored, as adducts with anions from the mobile phase (e.g., formate or acetate) can be formed. [1] Table 2: Common this compound Adducts in ESI-MS

Adduct IonIonization ModeTypical Mobile Phase AdditiveComments
[M+H]+ PositiveFormic Acid, Acetic AcidOften a weaker signal for this compound compared to other adducts.
[M+NH4]+ PositiveAmmonium Formate, Ammonium AcetateGenerally provides good ionization efficiency and stable signal.
[M+Na]+ PositiveSodium Acetate (or present as contaminant)Often a very strong signal, but can lead to in-source fragmentation. Can be difficult to control if sodium is a contaminant. [3]
[M+HCOO]- NegativeFormic AcidCan be a viable option, especially in HILIC where formate is often used.
[M+CH3COO]- NegativeAcetic AcidAnother option for detection in negative ion mode.

Q5: How can I confidently quantify low levels of this compound?

A5: Accurate quantification of low-abundance this compound requires the use of an appropriate internal standard.

  • Stable Isotope-Labeled (SIL) Internal Standards: The gold standard for quantification is the use of a stable isotope-labeled version of the analyte (e.g., 13C-labeled this compound). [5]These standards have nearly identical chemical and physical properties to the endogenous this compound, so they co-elute and experience the same extraction inefficiencies and matrix effects. [5]* Structural Analogs: If a SIL internal standard is not available, a structurally similar lipid that is not present in the sample can be used. However, this approach is less accurate as the ionization efficiency and extraction recovery may differ from the analyte.

Workflow for Quantitative this compound Analysis

G a Start: Sample b Spike with Internal Standard (e.g., 13C-DGDG) a->b c Lipid Extraction b->c d LC-MS/MS Analysis c->d e Data Processing: Calculate Peak Area Ratio (Endogenous this compound / Internal Standard) d->e f Quantification using Calibration Curve e->f

Caption: Workflow for accurate this compound quantification using an internal standard.

Experimental Protocols

Protocol 1: Modified Bligh and Dyer Lipid Extraction from Plant Tissue

This protocol is adapted for the extraction of polar lipids, including this compound, from plant leaves.

  • Sample Homogenization:

    • Flash-freeze approximately 100 mg of fresh plant tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Initial Extraction:

    • Transfer the powdered tissue to a glass tube.

    • Add 3 mL of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex thoroughly for 1 minute.

    • Agitate for 15 minutes at room temperature.

  • Phase Separation:

    • Add 1 mL of chloroform and vortex for 30 seconds.

    • Add 1.5 mL of water and vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Lipid Recovery:

    • Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.

    • Transfer the lipid extract to a new glass tube.

  • Drying and Reconstitution:

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipids in an appropriate volume of injection solvent (e.g., acetonitrile:isopropanol, 1:1, v/v) for LC-MS analysis.

Protocol 2: HILIC-MS/MS Method for this compound Analysis

This protocol provides a starting point for the separation and detection of this compound using HILIC-MS/MS.

  • LC System: UHPLC system

  • Column: HILIC column (e.g., silica-based with a polar stationary phase)

  • Mobile Phase A: Acetonitrile with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: 95:5 Acetonitrile:Water with 0.1% formic acid and 10 mM ammonium formate

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 50% B

    • 10-12 min: 50% B

    • 12-12.1 min: 50% to 5% B

    • 12.1-17 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Q-TOF or Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • Data Acquisition: Full scan mode to identify this compound adducts, followed by targeted MS/MS (product ion scan) of the most abundant precursor ion for confirmation and quantification. Common fragment ions for this compound include the neutral loss of the digalactosyl headgroup.

References

Technical Support Center: Enhancing the Stability of DGDG Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with digalactosyldiacylglycerol (DGDG) liposomes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound liposomes are aggregating. What are the possible causes and solutions?

A1: Aggregation of this compound liposomes is a common issue that can be influenced by several factors. Here are the primary causes and potential solutions:

  • Low Surface Charge: this compound is a neutral glycolipid, leading to a low surface charge on the liposomes. This lack of electrostatic repulsion can cause vesicles to approach each other and aggregate.

    • Solution: Incorporate a small percentage of a charged lipid into your formulation. For example, adding a negatively charged lipid like phosphatidylglycerol (PG) or a positively charged lipid like DOTAP can increase the zeta potential and enhance colloidal stability. A zeta potential value greater than ±30 mV is generally considered indicative of a stable liposome suspension.[1][2]

  • Improper Hydration: Incomplete or uneven hydration of the lipid film can lead to the formation of large, multilamellar vesicles (MLVs) that are prone to aggregation.

    • Solution: Ensure the hydration temperature is above the gel-liquid crystal transition temperature (Tc) of all lipids in the formulation.[3] Vigorous agitation, such as vortexing or sonication, during hydration can also promote the formation of smaller, more uniform vesicles.

  • High Liposome Concentration: A high concentration of liposomes increases the frequency of collisions, which can lead to aggregation.

    • Solution: Prepare or dilute the liposome suspension to a lower concentration. You can determine the optimal concentration for your application through serial dilutions and monitoring stability over time.

Q2: I am observing significant leakage of the encapsulated material from my this compound liposomes. How can I improve retention?

A2: Leakage of encapsulated contents is often related to the packing and fluidity of the lipid bilayer.

  • High Membrane Fluidity: The fatty acid composition of your this compound and any other lipids in the formulation will influence membrane fluidity. Liposomes with more unsaturated fatty acids will have a more fluid membrane, which can be more prone to leakage.

    • Solution 1: Incorporate Cholesterol: Cholesterol is a well-known membrane stabilizer that can decrease the permeability of lipid bilayers to small molecules.[4] It inserts into the lipid bilayer and modulates its fluidity, making it less leaky. A common starting point is a lipid-to-cholesterol molar ratio of 2:1.

    • Solution 2: Use Saturated Lipids: If possible for your application, using this compound with saturated fatty acid chains or incorporating other saturated phospholipids can create a more ordered and less permeable membrane.

Q3: What are the best storage conditions for this compound liposomes to ensure long-term stability?

A3: Proper storage is crucial for maintaining the integrity of your this compound liposome preparations.

  • Temperature: Store liposome suspensions at 4°C (refrigerated). Do not freeze aqueous liposome suspensions, as the formation of ice crystals can disrupt the lipid bilayer and cause leakage and aggregation.

  • Light: Protect your liposome preparations from light, especially if they contain light-sensitive lipids or encapsulated compounds, to prevent lipid peroxidation.

  • Drying (Lyophilization): For long-term storage, consider lyophilizing (freeze-drying) your liposomes. This process removes water and can significantly enhance stability.

    • Cryoprotectants: It is essential to use a cryoprotectant, such as sucrose or trehalose, when lyophilizing liposomes. These sugars form a glassy matrix that protects the liposomes from damage during freezing and drying by interacting with the lipid headgroups.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues with this compound liposome stability.

Problem Potential Cause Recommended Action Characterization Technique
Visible Aggregates/Precipitation Insufficient electrostatic repulsion.Incorporate a charged lipid (e.g., PG, DOTAP) to increase surface charge.Zeta Potential Measurement
High liposome concentration.Dilute the liposome suspension.Dynamic Light Scattering (DLS)
Improper sizing.Ensure extrusion or sonication is performed correctly to achieve a uniform size distribution.Dynamic Light Scattering (DLS)
Increased Particle Size Over Time Vesicle fusion or aggregation.Add cholesterol to the formulation to increase membrane rigidity.Dynamic Light Scattering (DLS)
Ostwald ripening (growth of larger vesicles at the expense of smaller ones).Optimize the sizing process to obtain a narrow size distribution (low polydispersity index).Dynamic Light Scattering (DLS)
High Leakage of Encapsulated Material High membrane fluidity.Incorporate cholesterol into the lipid bilayer.Fluorescence Leakage Assay (e.g., Calcein)
Unstable bilayer packing.Experiment with different lipid compositions, such as adding a helper lipid like DOPE.Fluorescence Leakage Assay (e.g., Calcein)
Inappropriate pH or ionic strength of the buffer.Ensure the buffer pH and ionic strength are compatible with the encapsulated molecule and the liposome formulation.pH Meter, Osmometer

Experimental Protocols

1. Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes a standard method for preparing this compound liposomes.

Materials:

  • This compound (and other lipids like cholesterol, if applicable)

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound and any other lipids in the organic solvent in the round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.

    • Attach the flask to the rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the Tc of the lipids.

    • Rotate the flask and apply a vacuum to evaporate the solvent, leaving a thin, uniform lipid film on the inner surface of the flask.

    • Continue to apply the vacuum for at least 1 hour after the film appears dry to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer, pre-heated to a temperature above the Tc of the lipids, to the flask containing the lipid film.

    • Agitate the flask by hand or using a vortex mixer to disperse the lipid film in the buffer. This will result in the formation of multilamellar vesicles (MLVs).

  • Sizing by Extrusion:

    • Assemble the extruder with the desired polycarbonate membrane according to the manufacturer's instructions.

    • Transfer the MLV suspension to a syringe and connect it to the extruder.

    • Pass the lipid suspension through the membrane a specified number of times (e.g., 11-21 passes) to form unilamellar vesicles of a more uniform size.

2. Calcein Leakage Assay

This assay is used to determine the integrity of the liposome membrane and quantify the leakage of encapsulated contents.

Materials:

  • Calcein

  • Sephadex G-50 or similar size-exclusion chromatography column

  • HEPES buffer (or other suitable buffer)

  • Triton X-100 solution (2% v/v)

  • Fluorometer

Procedure:

  • Encapsulation of Calcein:

    • Prepare the this compound liposomes using the thin-film hydration method, but use a concentrated calcein solution (e.g., 50-100 mM in buffer) as the hydration medium. At this concentration, the calcein fluorescence is self-quenched.

  • Removal of Unencapsulated Calcein:

    • Equilibrate a Sephadex G-50 column with the desired buffer.

    • Apply the liposome suspension containing encapsulated and free calcein to the top of the column.

    • Elute the liposomes with the buffer. The liposomes will elute in the void volume, while the smaller, unencapsulated calcein molecules will be retained by the column.

  • Leakage Measurement:

    • Dilute the purified calcein-loaded liposomes in the buffer to a suitable volume for fluorescence measurement.

    • Measure the initial fluorescence intensity (F₀) at the appropriate excitation and emission wavelengths for calcein (e.g., 495 nm excitation, 515 nm emission).

    • Incubate the liposome suspension under the desired experimental conditions (e.g., different temperatures, addition of a test compound).

    • Measure the fluorescence intensity (F_t) at various time points.

    • At the end of the experiment, add Triton X-100 to a final concentration of 0.1% to completely disrupt the liposomes and release all encapsulated calcein. Measure the maximum fluorescence intensity (F_max).

  • Calculation of Percent Leakage:

    • Percent Leakage = [(F_t - F₀) / (F_max - F₀)] * 100

Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_characterization Characterization cluster_stability Stability Assessment start Start dissolve Dissolve Lipids in Organic Solvent start->dissolve evaporate Evaporate Solvent to Form Thin Film dissolve->evaporate hydrate Hydrate Film with Aqueous Buffer evaporate->hydrate extrude Extrude for Uniform Size hydrate->extrude dls DLS (Size, PDI) extrude->dls zeta Zeta Potential extrude->zeta leakage Leakage Assay extrude->leakage storage Store under Varied Conditions dls->storage zeta->storage leakage->storage monitor Monitor Over Time storage->monitor

Caption: Workflow for this compound liposome preparation and stability testing.

Troubleshooting_Aggregation start Problem: Liposome Aggregation check_zeta Measure Zeta Potential start->check_zeta low_zeta Zeta Potential < |30| mV? check_zeta->low_zeta add_charge Incorporate Charged Lipid low_zeta->add_charge Yes check_size Check Particle Size & PDI with DLS low_zeta->check_size No add_charge->check_zeta high_pdi PDI > 0.2? check_size->high_pdi re_extrude Optimize Extrusion Process high_pdi->re_extrude Yes check_conc Check Liposome Concentration high_pdi->check_conc No re_extrude->check_size high_conc Concentration too high? check_conc->high_conc dilute Dilute Suspension high_conc->dilute Yes stable Stable Liposomes high_conc->stable No dilute->check_conc

References

Technical Support Center: DGDG Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls encountered during the quantification of digalactosyldiacylglycerol (DGDG).

Troubleshooting Guides

Issue: Inaccurate this compound Quantification

Q: My this compound quantification results are inconsistent and show high variability between replicates. What are the potential causes and solutions?

A: Inaccurate this compound quantification can stem from several factors throughout the experimental workflow. Here’s a breakdown of common causes and how to address them:

  • Incomplete Extraction: this compound, being a polar lipid, may not be efficiently extracted with non-polar solvent systems alone.

    • Solution: Employ a biphasic solvent system such as chloroform:methanol:water (1:2:0.8, v/v/v), commonly known as the Bligh-Dyer method, to ensure the recovery of polar lipids like this compound. For plant tissues, grinding the sample in liquid nitrogen to a fine powder before extraction is crucial.[1][2]

  • Lipid Degradation: this compound can be susceptible to degradation by endogenous lipases during sample preparation.

    • Solution: To minimize enzymatic activity, it is crucial to immediately process or flash-freeze tissue samples after collection.[1] For plant samples, grinding the tissue in liquid nitrogen helps to halt enzymatic processes.[1]

  • Improper Internal Standard Selection and Use: The choice and application of an internal standard are critical for accurate quantification.

    • Solution: Use a stable isotope-labeled internal standard with a similar structure to the this compound species being quantified.[3][4][5] Ensure the internal standard is added at the very beginning of the sample preparation process to account for variations in extraction efficiency and instrument response.[4][6] The concentration of the internal standard should be comparable to the expected concentration of the analyte.[3]

  • Matrix Effects in Mass Spectrometry: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate measurements.[7]

    • Solution: Optimize the chromatographic separation to resolve this compound from interfering matrix components. The use of a suitable stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.[6]

Issue: Poor Peak Resolution in Chromatography

Q: I am observing poor peak shape and co-elution with other lipids during the LC-MS analysis of this compound. How can I improve my chromatographic separation?

A: Achieving good chromatographic resolution is essential for accurate this compound quantification. Here are some troubleshooting steps:

  • Column Selection: The choice of LC column is critical for separating complex lipid mixtures.

    • Solution: A hydrophilic interaction liquid chromatography (HILIC) column is often effective for separating polar lipids like this compound. Reverse-phase chromatography with a C18 or C30 column can also be used, but may require optimization of the mobile phase.

  • Mobile Phase Optimization: The composition of the mobile phase directly impacts the retention and separation of lipids.

    • Solution: For HILIC, a gradient of a polar solvent (e.g., acetonitrile) and a more polar aqueous solvent (e.g., water with a modifier like ammonium formate) is typically used. For reverse-phase chromatography, a gradient of water and a non-polar organic solvent (e.g., methanol, isopropanol) is employed. Experiment with different solvent gradients and modifiers to achieve the best separation.

  • Flow Rate and Temperature: These parameters can influence peak shape and resolution.

    • Solution: Optimize the flow rate for your column dimensions. A lower flow rate can sometimes improve resolution. Adjusting the column temperature can also affect retention times and peak shape.

Issue: Contamination and Carryover

Q: I am seeing interfering peaks in my blank injections and suspect contamination or carryover. What are the sources and how can I prevent this?

A: Contamination and carryover can significantly impact the accuracy of this compound quantification, especially at low concentrations.

  • Sample Preparation: Contaminants can be introduced during sample handling and extraction.

    • Solution: Use high-purity solvents and reagents. Ensure all glassware and plasticware are thoroughly cleaned or disposable.

  • LC-MS System: Carryover can occur in the autosampler, injector, and column.

    • Solution: Implement a robust wash protocol for the autosampler needle and injection port between samples. This may involve multiple wash solvents of varying polarity. Running blank injections between samples can help to identify and mitigate carryover. If carryover persists, consider replacing the column or cleaning the ion source.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting this compound from plant tissues?

A1: A widely used and effective method for extracting polar lipids like this compound from plant tissues is a modified Bligh-Dyer extraction. This involves homogenizing the plant material in a mixture of chloroform, methanol, and water.

Q2: What are the most suitable internal standards for this compound quantification?

A2: The ideal internal standards for this compound quantification are stable isotope-labeled this compound species that are not naturally present in the sample. For example, this compound with odd-chain fatty acids or deuterated fatty acids can be used. Using a suite of internal standards covering different fatty acid compositions can improve accuracy across various this compound species.[2]

Q3: How can I prevent the degradation of this compound during sample storage?

A3: To prevent degradation, samples should be stored at -80°C.[1] It is also advisable to minimize freeze-thaw cycles. Extracts should be stored under an inert gas (e.g., argon or nitrogen) to prevent oxidation.

Q4: What are the common adducts of this compound observed in electrospray ionization mass spectrometry (ESI-MS)?

A4: In positive ion mode ESI-MS, this compound commonly forms ammonium ([M+NH₄]⁺) and sodium ([M+Na]⁺) adducts.[9][10] In negative ion mode, deprotonated molecules ([M-H]⁻) or adducts with anions from the mobile phase (e.g., formate, [M+HCOO]⁻) may be observed. Monitoring the appropriate adduct is crucial for sensitive and accurate quantification.

Q5: How do I interpret my this compound mass spectrometry data?

A5: this compound identification is typically based on the accurate mass of the precursor ion and its characteristic fragmentation pattern in MS/MS. Fragmentation often involves the neutral loss of the galactose head groups and the fatty acyl chains. Comparing the obtained spectra with a lipid database or with a pure standard can confirm the identification.

Experimental Protocols

Protocol 1: this compound Extraction from Plant Leaves

This protocol is a general guideline and may need optimization for specific plant species and tissues.

  • Sample Preparation:

    • Harvest fresh plant leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.[1]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[1]

    • Weigh approximately 50-100 mg of the frozen powder into a glass tube.

  • Lipid Extraction (Modified Bligh-Dyer):

    • Add 2 mL of a pre-chilled chloroform:methanol (1:2, v/v) mixture to the tissue powder.

    • Add the appropriate amount of your this compound internal standard.

    • Vortex the mixture thoroughly for 1 minute.

    • Add 0.8 mL of water and vortex again for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.

    • Transfer the lipid extract to a new glass tube.

  • Solvent Evaporation and Reconstitution:

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried lipid film in a known volume of an appropriate solvent (e.g., methanol:chloroform 1:1, v/v) for LC-MS analysis.

Table 1: Quantitative Data Summary Example
Sample GroupThis compound SpeciesMean Concentration (µg/g tissue)Standard Deviation% RSD
ControlThis compound (16:0/18:3)125.410.28.1
Treatment AThis compound (16:0/18:3)85.77.58.8
ControlThis compound (18:3/18:3)210.115.87.5
Treatment AThis compound (18:3/18:3)150.312.18.1

Visualizations

DGDG_Quantification_Workflow Sample Sample Collection (e.g., Plant Tissue) Homogenization Homogenization (Cryogenic Grinding) Sample->Homogenization Extraction Lipid Extraction (e.g., Bligh-Dyer) Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation IS Internal Standard Spiking IS->Extraction Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic Problem Inaccurate Quantification Extraction_Issue Incomplete Extraction? Problem->Extraction_Issue IS_Issue Internal Standard Issue? Problem->IS_Issue Matrix_Issue Matrix Effects? Problem->Matrix_Issue Optimize_Extraction Use Biphasic Solvent Extraction_Issue->Optimize_Extraction Yes Use_SIL_IS Use Stable Isotope-Labeled IS IS_Issue->Use_SIL_IS Yes Optimize_Chromo Optimize Chromatography Matrix_Issue->Optimize_Chromo Yes

Caption: Troubleshooting logic for inaccurate this compound quantification.

References

Validation & Comparative

DGDG vs. MGDG: A Comparative Guide to their Functions in Chloroplasts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant cell biology, the chloroplast stands out as the central hub of photosynthesis. Its efficiency is paramount to plant health and, by extension, to the global ecosystem. The structural and functional integrity of chloroplasts is heavily reliant on their unique lipid composition, which is dominated by two galactolipids: monogalactosyldiacylglycerol (MGDG) and digalactosyldiacylglycerol (DGDG).[1][2][3] Together, they can constitute up to 80% of the total lipid content of thylakoid membranes.[4] While structurally similar, these two lipids perform distinct and sometimes opposing roles that are critical for the proper functioning of the photosynthetic machinery. This guide provides an objective comparison of the functions of this compound and MGDG in chloroplasts, supported by experimental data, to aid researchers in understanding their significance in plant physiology and potential applications in drug development and crop improvement.

Structural and Functional Roles: A Tale of Two Lipids

MGDG and this compound are the primary building blocks of the thylakoid membranes within chloroplasts, the site of the light-dependent reactions of photosynthesis.[2][5] Their most fundamental difference lies in their molecular shape, which dictates their packing properties within the membrane.

  • MGDG (Monogalactosyldiacylglycerol): With a single galactose headgroup, MGDG has a cone-like shape. This molecular geometry favors the formation of curved membrane structures and hexagonal II (HII) phase lipids, which are non-bilayer structures.[4][6] This property is crucial for the tight curvature of the grana stacks in thylakoids and for the overall dynamic nature of the membrane.[6]

  • This compound (Digalactosyldiacylglycerol): Possessing two galactose headgroups, this compound has a more cylindrical shape, which promotes the formation of stable lipid bilayers (lamellar phase).[4][6] It acts as a stabilizing agent, counterbalancing the non-bilayer forming propensity of MGDG to maintain the structural integrity of the thylakoid membrane.[6]

The ratio of MGDG to this compound is therefore a critical determinant of thylakoid membrane structure and stability.[6] In healthy Arabidopsis thaliana plants, this ratio is typically around 2:1.[2] Disruptions to this ratio can have profound consequences on chloroplast function and overall plant health.

Impact on Photosynthesis

Both MGDG and this compound are not merely structural components; they are also integral to the function of the photosynthetic apparatus. They are found associated with photosystem I (PSI), photosystem II (PSII), and the cytochrome b6f complex.[1]

  • MGDG's Role: MGDG is essential for the proper assembly and function of photosynthetic complexes.[2] Studies on the mgd1-1 mutant of Arabidopsis, which has a reduced MGDG content, have shown impairments in the xanthophyll cycle, a key photoprotective mechanism.[7]

  • This compound's Role: this compound is crucial for the stability of the photosystems and the overall efficiency of photosynthesis.[8] The dgd1 mutant of Arabidopsis, with a severe reduction in this compound, exhibits reduced photosynthetic quantum yield and altered chloroplast morphology.[8]

Quantitative Data on the Effects of Altered this compound/MGDG Ratios

The following tables summarize quantitative data from studies on Arabidopsis thaliana mutants with altered MGDG and this compound levels, highlighting the impact on key photosynthetic parameters and lipid composition.

Table 1: Photosynthetic Performance in Wild-Type and dgd1 Mutant Arabidopsis

ParameterWild-Type (Col-0)dgd1-1 MutantReference
Chlorophyll Content (µg/g FW) 1000 - 1200800 - 1000 (Slightly reduced)[2][8]
Maximum Quantum Efficiency of PSII (Fv/Fm) ~0.83~0.75 (Significantly reduced)[2]

Table 2: Galactolipid Composition in Etiolated Seedlings of Wild-Type and dgd1 Mutant Arabidopsis

LipidWild-Type (% of total lipids)dgd1 Mutant (% of total lipids)Reference
MGDG ~50%~42% (Slightly reduced)[9]
This compound ~30%~6% (Drastically reduced)[9]

Role in Stress Responses and Development

Beyond their roles in photosynthesis, MGDG and this compound are involved in various stress responses and developmental processes:

  • Phosphate Starvation: Under phosphate-limiting conditions, plants increase the synthesis of this compound, which can substitute for phospholipids in extraplastidic membranes, thereby conserving phosphate for essential processes.[1][4]

  • Freezing Tolerance: An increase in the this compound to MGDG ratio has been observed during cold acclimation, which is thought to stabilize chloroplast membranes against freezing-induced damage.[1]

  • Jasmonate Synthesis: An elevated MGDG to this compound ratio, as seen in the dgd1 mutant, can trigger the overproduction of jasmonic acid (JA), a plant hormone involved in defense and developmental processes, leading to stunted growth.[2][10]

  • Chloroplast Morphology: The balance between the non-bilayer forming MGDG and the bilayer-forming this compound is critical for maintaining the characteristic biconvex shape of chloroplasts.[2][10]

Experimental Protocols

1. Chloroplast Lipid Extraction and Analysis

This protocol provides a general framework for the extraction and analysis of chloroplast lipids. Specific details may need to be optimized based on the plant species and research question.

Materials:

  • Plant tissue (e.g., Arabidopsis leaves)

  • Chloroform, Methanol, Formic Acid

  • Liquid nitrogen

  • Mortar and pestle

  • Centrifuge tubes

  • Centrifuge

  • Thin-Layer Chromatography (TLC) plates (silica gel 60)

  • TLC developing chamber

  • Iodine vapor or other visualization reagent

  • Gas Chromatograph-Mass Spectrometer (GC-MS) for fatty acid analysis

Procedure:

  • Harvest and Freeze Tissue: Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Grind Tissue: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Lipid Extraction:

    • Transfer the powdered tissue to a centrifuge tube.

    • Add a mixture of chloroform:methanol (2:1, v/v).

    • Vortex thoroughly for 1 minute.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Collect Lipid Phase: The lower chloroform phase contains the total lipids. Carefully collect this phase using a Pasteur pipette and transfer it to a new tube.

  • Dry and Resuspend: Evaporate the chloroform under a stream of nitrogen gas. Resuspend the lipid extract in a small, known volume of chloroform:methanol (2:1, v/v).

  • Lipid Separation by TLC:

    • Spot the lipid extract onto a TLC plate.

    • Develop the plate in a TLC chamber containing a solvent system appropriate for separating galactolipids (e.g., chloroform:methanol:acetic acid:water).

    • After development, visualize the lipid spots using iodine vapor. MGDG and this compound will appear as distinct spots.

  • Quantification and Fatty Acid Analysis:

    • Scrape the identified lipid spots from the TLC plate.

    • Elute the lipids from the silica gel using chloroform:methanol.

    • For quantification, techniques like gas chromatography with a flame ionization detector (GC-FID) can be used after converting the fatty acids to methyl esters.

    • For fatty acid profiling, the fatty acid methyl esters can be analyzed by GC-MS.

2. Measurement of Photosynthetic Activity

Chlorophyll fluorescence analysis is a non-invasive technique to assess the efficiency of photosystem II (PSII), a key component of the photosynthetic electron transport chain.

Materials:

  • Pulse-Amplitude-Modulation (PAM) fluorometer

  • Dark adaptation clips

  • Intact plant leaves

Procedure:

  • Dark Adaptation: Attach dark adaptation clips to the leaves of the plants to be measured for at least 30 minutes. This ensures that all PSII reaction centers are open.

  • Measure Minimal Fluorescence (Fo): Place the fiber optic of the PAM fluorometer over the dark-adapted leaf. A weak measuring light is applied to determine the minimal fluorescence level (Fo), when the PSII reaction centers are open.

  • Measure Maximal Fluorescence (Fm): A short, saturating pulse of high-intensity light is applied to transiently close all PSII reaction centers. The maximal fluorescence level (Fm) is recorded during this pulse.

  • Calculate Maximum Quantum Efficiency of PSII (Fv/Fm): The variable fluorescence (Fv) is calculated as Fm - Fo. The maximum quantum efficiency of PSII is then calculated as Fv/Fm = (Fm - Fo) / Fm. A value of around 0.83 is typical for healthy, non-stressed plants.

Visualizing the Roles of this compound and MGDG

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_synthesis Galactolipid Biosynthesis Pathway UDP-Galactose UDP-Galactose MGD1 MGD1 (MGDG Synthase) UDP-Galactose->MGD1 DGD1 DGD1 (this compound Synthase) UDP-Galactose->DGD1 DAG Diacylglycerol DAG->MGD1 MGDG MGDG (Monogalactosyldiacylglycerol) MGDG->DGD1 This compound This compound (Digalactosyldiacylglycerol) MGD1->MGDG DGD1->this compound

Caption: Biosynthesis of MGDG and this compound in the chloroplast envelope.

cluster_membrane Thylakoid Membrane Structure MGDG MGDG (Cone-shaped) Non-bilayer forming Membrane Thylakoid Membrane (Lipid Bilayer) MGDG->Membrane Promotes curvature This compound This compound (Cylindrical-shaped) Bilayer forming This compound->Membrane Stabilizes bilayer

Caption: Structural roles of MGDG and this compound in the thylakoid membrane.

MGDG/DGDG Ratio MGDG/DGDG Ratio Thylakoid Structure Thylakoid Structure MGDG/DGDG Ratio->Thylakoid Structure determines Photosynthetic Efficiency Photosynthetic Efficiency MGDG/DGDG Ratio->Photosynthetic Efficiency influences Stress Tolerance Stress Tolerance MGDG/DGDG Ratio->Stress Tolerance modulates JA Signaling JA Signaling MGDG/DGDG Ratio->JA Signaling regulates

Caption: The MGDG/DGDG ratio is a central regulator of chloroplast function.

Conclusion

The distinct yet complementary functions of this compound and MGDG are fundamental to the structural integrity and photosynthetic efficiency of chloroplasts. MGDG, with its non-bilayer forming properties, provides the necessary membrane curvature for the intricate thylakoid architecture, while this compound ensures the stability of the lipid bilayer. The precise regulation of the MGDG to this compound ratio is not only critical for optimal photosynthesis but also plays a significant role in the plant's ability to respond to environmental stresses. A deeper understanding of the biosynthesis and function of these galactolipids opens up new avenues for research into crop improvement, particularly in developing plants with enhanced stress tolerance and photosynthetic capacity. For drug development professionals, the enzymes involved in galactolipid synthesis, such as MGD1 and DGD1, could represent novel targets for the development of herbicides or plant growth regulators. The continued exploration of the intricate interplay between this compound and MGDG will undoubtedly yield further insights into the fundamental processes of life.

References

A Comparative Analysis of Digalactosyldiacylglycerol (DGDG) Content in Plant Organelles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Digalactosyldiacylglycerol (DGDG) content across different plant organelles, supported by experimental data. We will delve into the distribution of this crucial galactolipid in chloroplasts, mitochondria, and the endoplasmic reticulum under varying physiological conditions, offering insights into its biosynthesis, trafficking, and functional significance.

Quantitative Comparison of this compound Content

Under standard physiological conditions, Digalactosyldiacylglycerol (this compound) is predominantly found in the chloroplasts, where it, along with monogalactosyldiacylglycerol (MGDG), constitutes up to 80% of the total chloroplast lipids.[1] However, the subcellular distribution of this compound undergoes a significant shift in response to environmental cues, most notably phosphate (Pi) starvation. During phosphate deprivation, plants remodel their membrane lipid composition, replacing phospholipids with non-phosphorous galactolipids like this compound to conserve phosphate. This leads to a notable accumulation of this compound in extraplastidial membranes, including mitochondria.

The following table summarizes the quantitative data on this compound content in different plant organelles under normal and phosphate-deficient conditions.

OrganelleConditionThis compound Content (mol % of total glycerolipids)Key Findings
Chloroplasts NormalHigh (Major component of thylakoid membranes)This compound is a primary structural lipid essential for the proper functioning of the photosynthetic machinery.[2]
Phosphate StarvationRemains high; serves as the source for exportChloroplasts are the primary site of this compound synthesis and export it to other organelles during phosphate stress.
Mitochondria NormalTrace amountsUnder phosphate-replete conditions, mitochondria are largely devoid of galactolipids.[3]
Phosphate Starvation~15-20%A dramatic increase in this compound content is observed as it is transferred from chloroplasts to mitochondrial membranes to replace phospholipids.[3]
Endoplasmic Reticulum (ER) NormalLow (primarily precursor synthesis)The ER is involved in the "eukaryotic pathway" of galactolipid synthesis by providing diacylglycerol (DAG) precursors, but does not accumulate significant amounts of this compound itself.
Phosphate StarvationLow (primarily precursor synthesis)While the flux through the eukaryotic pathway increases to supply DAG for this compound synthesis in the chloroplasts, significant accumulation of this compound in the ER has not been reported.

This compound Biosynthesis and Trafficking Pathways

The synthesis of this compound and its subsequent movement between organelles are tightly regulated processes, especially under phosphate limitation.

This compound Biosynthesis Pathway

This compound is synthesized in the envelope of chloroplasts through the action of this compound synthases.

UDP_Gal UDP-Galactose DGD1_2 DGD1/DGD2 Synthase UDP_Gal->DGD1_2 MGDG MGDG MGDG->DGD1_2 This compound This compound DGD1_2->this compound

Caption: Simplified pathway of this compound biosynthesis in the chloroplast envelope.

In Arabidopsis, two primary enzymes are responsible for this compound synthesis: DGD1 and DGD2. DGD1 is the major isoform under normal conditions, while DGD2 plays a more significant role during phosphate starvation.[1][3]

Inter-organellar this compound Trafficking under Phosphate Starvation

Under phosphate-limiting conditions, this compound is transported from its site of synthesis in the chloroplasts to other organelles, most notably the mitochondria. This transfer is thought to occur at membrane contact sites.

cluster_chloro Chloroplast cluster_mito Mitochondrion DGDG_synth This compound Synthesis DGDG_accum This compound Accumulation DGDG_synth->DGDG_accum This compound Transfer (Phosphate Starvation) ER Endoplasmic Reticulum (DAG precursors) ER->DGDG_synth DAG

Caption: this compound trafficking from chloroplasts to mitochondria during phosphate starvation.

Experimental Protocols

Accurate quantification of this compound in different organelles requires careful isolation of organelles followed by lipid extraction and analysis.

Isolation of Plant Organelles

a. Chloroplast Isolation: Intact chloroplasts are typically isolated from protoplasts of leaf tissue through differential centrifugation and purification on a Percoll gradient.

b. Mitochondria Isolation: Mitochondria can be isolated from etiolated seedlings or cell cultures by differential centrifugation followed by purification on a sucrose or Percoll density gradient.

c. Endoplasmic Reticulum Isolation: Microsomal fractions enriched in ER membranes are obtained by differential centrifugation of tissue homogenates. Further purification can be achieved using sucrose gradients.

Lipid Extraction

A modified Bligh and Dyer method is commonly used for total lipid extraction from isolated organelles.

  • Homogenization: Resuspend the isolated organelle pellet in a known volume of isopropanol to inactivate lipases.

  • Extraction: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol (derived from isopropanol):water of 1:2:0.8 (v/v/v). Vortex thoroughly and incubate at room temperature.

  • Phase Separation: Add chloroform and a salt solution (e.g., 1 M KCl) to induce phase separation. Centrifuge to separate the aqueous and organic phases.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Dry the lipid extract under a stream of nitrogen gas.

This compound Quantification

a. Thin-Layer Chromatography (TLC):

  • Resuspend the dried lipid extract in a small volume of chloroform.

  • Spot the lipid extract onto a silica gel TLC plate alongside a known this compound standard.

  • Develop the plate in a solvent system suitable for separating neutral lipids and galactolipids (e.g., chloroform:methanol:acetic acid:water).

  • Visualize the separated lipids by staining with primuline or iodine vapor.

  • Scrape the silica corresponding to the this compound spot for further analysis.

b. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Transmethylation: Convert the fatty acids of the isolated this compound to fatty acid methyl esters (FAMEs) by incubation with methanol and a catalyst (e.g., sulfuric acid or sodium methoxide).

  • Extraction: Extract the FAMEs with an organic solvent like hexane.

  • Analysis: Inject the FAMEs into a GC-MS system. The gas chromatograph separates the different FAMEs based on their volatility, and the mass spectrometer identifies and quantifies them based on their mass-to-charge ratio.

  • Quantification: The amount of this compound is calculated by summing the amounts of its constituent FAMEs, often by comparison to an internal standard.

References

A Comparative Guide to the Validation of DGDG Identification by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the identification and quantification of Digalactosyldiacylglycerol (DGDG) against alternative methods, primarily Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate analytical technique for their specific needs.

Data Presentation: Quantitative Comparison of Analytical Methods

ParameterNMR SpectroscopyLC-MS/MSHigh-Performance Liquid Chromatography (HPLC)
Accuracy (% Recovery) Typically >95%85.3 - 121.2%[1]Method dependent, often coupled with MS for quantification
Precision (%RSD) <5%<15%<15%
Limit of Detection (LOD) ~2.7 mM (example with NaF)[2]0.02 - 0.04 mg/kg[1]Dependent on detector, can be in the low ng range
Limit of Quantification (LOQ) ~161.8 mM (example with NaF)[2]0.05 - 0.13 mg/kg[1]Dependent on detector, typically 3x LOD
**Linearity (R²) **>0.999>0.9999[1]>0.99
Destructive to Sample? NoYesYes
Structural Information Detailed (anomeric configuration, linkage)Fragmentation patterns provide some structural dataLimited to retention time unless coupled with other detectors

Experimental Protocols

Lipid Extraction from Arabidopsis thaliana for NMR and LC-MS Analysis

A crucial first step for the analysis of this compound from plant tissues is the efficient extraction of lipids. The following protocol is a widely used method for extracting lipids from Arabidopsis thaliana leaves.[3][4][5]

Materials:

  • Arabidopsis thaliana leaves

  • Isopropanol (preheated to 75°C)

  • Chloroform

  • Methanol

  • 0.01% Butylated hydroxytoluene (BHT)

  • Water

  • Glass tubes with Teflon-lined screw caps

  • Vortex mixer

  • Shaking incubator

  • Centrifuge

Procedure:

  • Immediately after harvesting, immerse 1-8 leaves in 3 mL of preheated isopropanol containing 0.01% BHT in a glass tube. Heat for 15 minutes at 75°C to inactivate lipolytic enzymes.[3]

  • Add 1.5 mL of chloroform and 0.6 mL of water to the tube. Vortex thoroughly and then agitate at room temperature for 1 hour.[3]

  • Transfer the lipid extract to a new glass tube.

  • To the remaining leaf tissue, add 4 mL of a chloroform:methanol (2:1, v/v) solution with 0.01% BHT and shake for 30 minutes. Repeat this extraction step until the leaves turn white.[3]

  • Pool all lipid extracts.

  • For a cleaner lipid sample, perform optional back-washes by adding 1 mL of 1 M KCl, vortexing, centrifuging, and discarding the upper aqueous phase. Repeat with 2 mL of water. Note that this may result in the loss of some polar lipids.[3]

  • Evaporate the solvent from the combined extracts under a stream of nitrogen.

  • The dried lipid extract can then be reconstituted in an appropriate solvent for either NMR or LC-MS analysis.

This compound Identification and Quantification by NMR Spectroscopy

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

Sample Preparation:

  • Resuspend the dried lipid extract in a deuterated solvent mixture, such as chloroform-d/methanol-d4 (2:1, v/v).

  • Add an internal standard of known concentration for quantification (e.g., TSP or a non-overlapping standard).

NMR Data Acquisition:

  • 1D ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key signals for this compound include those from the anomeric protons of the galactose units and the glycerol backbone.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous structural confirmation.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of the sugar rings and the glycerol moiety.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for determining the linkage between the two galactose units and the attachment of the sugar moiety to the diacylglycerol backbone.

Data Analysis:

  • Identification: Compare the chemical shifts and coupling constants of the observed signals with published data for this compound. 2D NMR data will provide definitive structural confirmation.

  • Quantification: Integrate the area of a well-resolved this compound signal (e.g., an anomeric proton) and compare it to the integral of the known concentration internal standard.

This compound Identification and Quantification by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

LC Separation:

  • Column: A C18 reversed-phase column is commonly used for lipid analysis.

  • Mobile Phase: A gradient of solvents is typically employed, for example, a mixture of water, acetonitrile, and isopropanol with additives like ammonium formate or formic acid to improve ionization.

  • Flow Rate and Temperature: These parameters are optimized to achieve good separation of lipid species.

MS/MS Detection:

  • Ionization Mode: ESI is typically used in either positive or negative ion mode. For this compound, positive ion mode often yields [M+NH₄]⁺ adducts which are useful for identification.

  • MS Scan Mode:

    • Full Scan: To obtain the mass-to-charge ratio (m/z) of the intact this compound molecule.

    • Product Ion Scan (MS/MS): The precursor ion corresponding to this compound is isolated and fragmented to produce a characteristic fragmentation pattern. Key fragments include the loss of the galactose units and the fatty acyl chains.

    • Neutral Loss Scan: This is a powerful technique for identifying specific classes of lipids. For this compound, a neutral loss of 162 Da (the mass of a hexose unit) or 324 Da (the mass of two hexose units) can be monitored.

Data Analysis:

  • Identification: this compound is identified based on its retention time in the chromatogram and its specific m/z value and fragmentation pattern in the mass spectrum. Comparison with a purified this compound standard is ideal for confirmation.

  • Quantification: A calibration curve is generated using a series of known concentrations of a this compound standard. The peak area of the this compound signal in the sample is then used to determine its concentration based on the calibration curve. An internal standard (e.g., a this compound species with odd-chain fatty acids) should be used to correct for variations in extraction and ionization efficiency.

Mandatory Visualization: this compound and the Oxylipin Signaling Pathway

Digalactosyldiacylglycerol (this compound) plays a significant role in plant stress responses, particularly as a source of polyunsaturated fatty acids for the biosynthesis of oxylipins, including the phytohormone jasmonic acid (JA). The following diagram illustrates the initial steps of the oxylipin signaling pathway, highlighting the involvement of chloroplast lipids like this compound.

DGDG_Oxylipin_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_nucleus Nucleus This compound This compound (Digalactosyldiacylglycerol) PUFA Polyunsaturated Fatty Acids (e.g., α-linolenic acid) This compound->PUFA Lipases LOX Lipoxygenase (LOX) PUFA->LOX Oxygenation AOS Allene Oxide Synthase (AOS) LOX->AOS Dehydration AOC Allene Oxide Cyclase (AOC) AOS->AOC Cyclization OPDA cis-(+)-12-oxo-phytodienoic acid (OPDA) AOC->OPDA OPR3 OPDA Reductase 3 (OPR3) OPDA->OPR3 Transport BetaOx β-oxidation OPR3->BetaOx JA Jasmonic Acid (JA) BetaOx->JA COI1 COI1 JA->COI1 binds to JAZ JAZ Repressor COI1->JAZ promotes degradation of MYC2 MYC2 Transcription Factor JAZ->MYC2 represses JA_genes JA-Responsive Genes MYC2->JA_genes activates

Caption: this compound's role in the jasmonic acid signaling pathway.

References

A Comparative Guide to Digalactosyldiacylglycerol (DGDG) Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common liquid chromatography-mass spectrometry (LC-MS) based methods for the quantification of digalactosyldiacylglycerol (DGDG), a key galactolipid in plant membranes and a molecule of growing interest in various research fields. We will explore both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RPLC) coupled with mass spectrometry, offering insights into their principles, performance, and experimental protocols.

Introduction to this compound and its Importance

Digalactosyldiacylglycerol (this compound) is a major lipid component of photosynthetic membranes in plants, algae, and some bacteria. It plays a crucial role in maintaining the structural integrity of thylakoid membranes and is involved in photosynthesis and stress tolerance. Beyond its structural role, this compound and its metabolites are implicated in various biological processes, making their accurate quantification essential for understanding plant physiology, biofuel development, and for the discovery of potential therapeutic agents.

Overview of Quantification Methods

The quantification of this compound is predominantly achieved using LC-MS techniques, which offer high sensitivity and selectivity. The choice of chromatographic separation method is critical and largely depends on the specific research question, the complexity of the sample matrix, and the desired level of detail in the analysis. This guide focuses on two widely used LC methods:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent. HILIC is particularly well-suited for the separation of polar compounds like this compound.

  • Reversed-Phase Liquid Chromatography (RPLC): In contrast to HILIC, RPLC employs a nonpolar stationary phase and a polar mobile phase. It separates molecules based on their hydrophobicity and is a robust and widely used technique in lipidomics.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for HILIC-MS and RPLC-MS methods for this compound quantification. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution as experimental conditions and instrumentation can vary.

ParameterHILIC-MSRPLC-MS/MS
Principle of Separation Based on hydrophilicity, partitioning between a polar stationary phase and a semi-aqueous/organic mobile phase.Based on hydrophobicity, partitioning between a non-polar stationary phase and a polar mobile phase.
Typical Column Amide, silica, or other polar functionalized columns.C18, C8, or other alkyl-bonded silica columns.
Elution Order More polar lipids elute later.Less polar (more hydrophobic) lipids elute later.
Ionization Mode Typically positive or negative electrospray ionization (ESI).Typically positive or negative electrospray ionization (ESI).
Reported Sensitivity High sensitivity for polar lipids.High sensitivity, with potential for reduced matrix effects compared to HILIC in some applications.[1]
Selectivity Excellent for separating lipid classes based on the polarity of their headgroups.Good for separating lipid species based on acyl chain length and degree of unsaturation.
Matrix Effects Can be more susceptible to matrix effects from co-eluting polar compounds.[1]Matrix effects can still be present but may be less pronounced for certain sample types.[1]

Experimental Workflows

The general workflow for this compound quantification by LC-MS is illustrated below. The key difference lies in the liquid chromatography step.

DGDG_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample Plant Tissue/Biological Sample Homogenization Homogenization Sample->Homogenization Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Homogenization->Lipid_Extraction LC_Separation LC Separation (HILIC or RPLC) Lipid_Extraction->LC_Separation MS_Detection Mass Spectrometry (MS and MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Internal Standards) Peak_Integration->Quantification

Figure 1: General workflow for this compound quantification by LC-MS.

Detailed Experimental Protocols

Below are representative experimental protocols for HILIC-MS and RPLC-MS/MS methods for this compound quantification, based on published literature.

Method 1: HILIC-LC-IT-TOF-MS for Plant Lipidomics

This method is adapted from a study on plant lipidomics and is suitable for the class separation of lipids.

1. Lipid Extraction:

  • Homogenize 100 mg of plant material in a mixture of chloroform:methanol (2:1, v/v).

  • Add an appropriate internal standard (e.g., a this compound species not present in the sample).

  • Perform a Bligh-Dyer extraction to separate the lipid-containing organic phase.

  • Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase.

2. HILIC Separation:

  • Column: A HILIC column (e.g., TSKgel Amide-80, 150 x 2.0 mm, 3 µm).

  • Mobile Phase A: Acetonitrile:methanol:water (8:1:1, v/v/v) with 5 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile:methanol:water (5:4:1, v/v/v) with 5 mM ammonium acetate.

  • Gradient: A linear gradient from 100% A to 100% B over 30 minutes.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (Ion Trap-Time of Flight):

  • Ionization Mode: Positive or negative electrospray ionization (ESI).

  • Mass Range: m/z 150-1500.

  • Data Acquisition: Perform MS and data-dependent MS/MS scans to identify and quantify this compound species.

Method 2: RPLC-MS/MS for Galactolipid Analysis

This method is based on a study focusing on the analysis of galactolipids using reversed-phase chromatography and provides good separation of individual lipid species.[2]

1. Lipid Extraction:

  • Follow a similar lipid extraction protocol as described for the HILIC method.

2. RPLC Separation:

  • Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 μm particle size).[2]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (5:2, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A ternary gradient system can be optimized for the separation of different galactolipid species.[2] For example, a gradient starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over the run.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45 °C.

3. Mass Spectrometry (Tandem Quadrupole):

  • Ionization Mode: Positive electrospray ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific this compound species. Precursor ions (e.g., [M+NH4]+) and specific product ions are monitored for each this compound molecule.

Signaling Pathways and Logical Relationships

The choice between HILIC and RPLC often depends on the specific research question. The following diagram illustrates the logical relationship in selecting a method.

Method_Selection_Logic Research_Question Research Question Lipid_Class_Separation Focus on Lipid Class Separation (e.g., separating this compound from MGDG) Research_Question->Lipid_Class_Separation Polarity Differences Individual_Species_Separation Focus on Individual Molecular Species (e.g., separating this compound 34:3 from this compound 36:6) Research_Question->Individual_Species_Separation Hydrophobicity Differences HILIC Choose HILIC-MS Lipid_Class_Separation->HILIC RPLC Choose RPLC-MS Individual_Species_Separation->RPLC

References

DGDG as an Internal Standard for Lipid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and accurate quantification in lipid analysis, the choice of an internal standard is paramount. This guide provides a comprehensive comparison of digalactosyldiacylglycerol (DGDG) as an internal standard against other commonly used alternatives, supported by experimental data and detailed protocols.

The ideal internal standard should be a compound that is not naturally present in the sample matrix but behaves similarly to the analytes of interest during extraction and analysis. This ensures that any sample loss or variation in instrument response is accounted for, leading to more accurate quantification.

This compound: A Non-Endogenous Choice for Mammalian Lipidomics

Digalactosyldiacylglycerol (this compound) is a glycolipid that is a major component of plastid membranes in plants and algae but is not found in mammalian cells. This non-endogenous nature makes it an excellent candidate as an internal standard for lipid analysis of mammalian tissues and biofluids, as it avoids any potential interference with endogenous lipid species.

Comparative Performance of Internal Standards

The selection of an appropriate internal standard is critical for the accuracy and precision of lipid quantification. While isotopically labeled standards for each lipid species are considered the gold standard, their cost and availability can be prohibitive for large-scale lipidomic studies. Therefore, using a single or a cocktail of non-endogenous internal standards representing different lipid classes is a common and practical approach.

Here, we compare the theoretical advantages and disadvantages of using this compound against other common classes of internal standards like phosphatidylcholines (PC), phosphatidylethanolamines (PE), and triacylglycerols (TAG).

Internal Standard ClassAdvantagesDisadvantages
Digalactosyldiacylglycerol (this compound) - Non-endogenous in mammalian systems, eliminating interference with native lipids. - Structurally distinct from major mammalian lipid classes, allowing for clear chromatographic or mass spectrometric separation.- May not perfectly mimic the extraction efficiency and ionization behavior of all phospholipid and neutral lipid classes. - Commercial availability of a wide range of this compound species with varying fatty acid compositions may be limited compared to common phospholipids.
Phosphatidylcholine (PC) - Represents a major class of phospholipids in mammalian cells. - Commercially available with a wide variety of fatty acid chains, including odd-chain and deuterated versions.- Risk of isotopic overlap with endogenous PC species, especially when using deuterated standards. - May not be an ideal representative for the quantification of neutral lipids like triacylglycerols or cholesteryl esters.
Phosphatidylethanolamine (PE) - Another abundant phospholipid class in mammalian membranes. - Odd-chain and deuterated versions are commercially available.- Similar to PC, there is a potential for overlap with endogenous PE species. - Ionization efficiency can differ significantly from other phospholipid classes and neutral lipids.
Triacylglycerol (TAG) - Represents the major class of neutral lipids. - Useful for studies focusing on energy storage lipids.- Not suitable for accurate quantification of more polar phospholipid classes due to significant differences in extraction and ionization behavior. - Odd-chain and deuterated TAG standards are available but may not cover the full diversity of endogenous TAGs.

Experimental Protocols

Accurate and reproducible lipid analysis relies on a well-defined experimental protocol. Below are detailed methodologies for lipid extraction and analysis using an internal standard.

Protocol 1: Lipid Extraction from Mammalian Cells using a this compound Internal Standard

This protocol is designed for the extraction of total lipids from cultured mammalian cells for analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), ice-cold

  • Chloroform (LC-MS grade)

  • This compound internal standard solution (e.g., 1 mg/mL in chloroform/methanol 1:1, v/v)

  • Water (LC-MS grade)

  • Centrifuge capable of 3000 x g and 4°C

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in a minimal volume of ice-cold PBS and transfer to a glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the cell suspension. The final concentration of the internal standard should be within the linear dynamic range of the mass spectrometer and ideally close to the expected concentration of the analytes of interest. A typical starting concentration is 10-50 µg of this compound per sample.

  • Lipid Extraction (Bligh & Dyer Method):

    • To the cell suspension containing the internal standard, add methanol and chloroform in a ratio that results in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v), considering the volume of the cell suspension as the aqueous phase. For example, to 100 µL of cell suspension, add 200 µL of methanol and 100 µL of chloroform.

    • Vortex the mixture vigorously for 2 minutes.

    • Add an additional 100 µL of chloroform and 100 µL of water to induce phase separation. The final ratio will be chloroform:methanol:water (2:2:1.8, v/v/v).

    • Vortex again for 2 minutes and then centrifuge at 3000 x g for 10 minutes at 4°C.

  • Collection of the Lipid Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying and Reconstitution: Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen gas. Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis, such as methanol or isopropanol.

Experimental Workflow for Lipid Analysis

The following diagram illustrates a typical workflow for lipid analysis from sample preparation to data acquisition using an internal standard.

lipid_analysis_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Internal Standard Spiking Internal Standard Spiking Homogenization->Internal Standard Spiking Lipid Extraction Lipid Extraction Internal Standard Spiking->Lipid Extraction LC-MS Analysis LC-MS Analysis Lipid Extraction->LC-MS Analysis Data Acquisition Data Acquisition LC-MS Analysis->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Normalization to IS Normalization to IS Peak Integration->Normalization to IS Quantification Quantification Normalization to IS->Quantification

Caption: Lipid analysis workflow with internal standard.

Signaling Pathways and Logical Relationships

The accurate quantification of lipids is crucial for understanding their roles in various signaling pathways. For example, the phosphoinositide 3-kinase (PI3K) pathway involves the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key signaling lipid. Using an appropriate internal standard allows for the precise measurement of changes in the levels of these critical signaling molecules.

PI3K_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Cell Survival and Growth Cell Survival and Growth Akt->Cell Survival and Growth

Caption: Simplified PI3K signaling pathway.

The Impact of Abiotic Stress on Digalactosyldiacylglycerol (DGDG): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Differential Regulation of Digalactosyldiacylglycerol (DGDG) Under Various Abiotic Stress Conditions.

In the intricate world of plant biology, the ability of plants to withstand environmental challenges is paramount for survival and agricultural productivity. A key player in this cellular drama is digalactosyldiacylglycerol (this compound), a crucial lipid component of chloroplast membranes. This guide provides a comparative analysis of this compound's performance under different abiotic stresses—namely drought, salinity, heat, and cold—supported by experimental data. Understanding the nuanced responses of this compound to these stressors offers valuable insights for developing more resilient crops and for drug development professionals exploring lipid-based therapeutic strategies.

Quantitative Analysis of this compound Content Under Abiotic Stress

The following table summarizes the changes in this compound content and the monogalactosyldiacylglycerol (MGDG) to this compound ratio in various plant species subjected to different abiotic stresses. An increase in the this compound content and a decrease in the MGDG:this compound ratio are generally associated with enhanced stress tolerance. This is attributed to the bilayer-forming nature of this compound, which stabilizes cellular membranes under stress conditions.

Plant SpeciesStress ConditionThis compound Content ChangeMGDG:this compound Ratio ChangeReference Plant PartReference
Vigna unguiculata (Cowpea)DroughtIncreaseNot specifiedLeaves
Triticum aestivum (Wheat)Water StressIncrease after 3 daysIncrease after 3 daysSeedling Leaves
Phaseolus vulgaris (Bean)Dehydration (moderate)~1100 µg/g DWNot specifiedLeaves[1]
Phaseolus vulgaris (Bean)Dehydration (severe)~1000 µg/g DWNot specifiedLeaves[1]
Arabidopsis thalianaAluminum StressDecreaseDecreaseRoots[2]
Hordeum vulgare (Barley)Cold StressNot specifiedNot specifiedSeedlings[3]
Oryza sativa (Rice)Salt StressNot specifiedNot specifiedSeedlings[4]
Triticum aestivum (Wheat)Heat StressNot specifiedNot specifiedNot specified[5]

Note: Data is compiled from various studies with differing experimental conditions. Direct comparison between species and stress types should be made with caution. "Not specified" indicates that the particular data point was not available in the cited literature.

Experimental Protocols: Quantification of this compound

A robust analysis of this compound content is crucial for understanding its role in stress physiology. The following outlines a general methodology for the extraction, separation, and quantification of this compound from plant tissues.

Lipid Extraction (Bligh and Dyer Method)

This method is widely used for its efficiency in extracting a broad range of lipids.

  • Homogenization: Grind fresh or frozen plant tissue in a chloroform:methanol (1:2, v/v) solution.

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v). Centrifuge to separate the phases.

  • Collection: The lower chloroform phase, containing the lipids, is carefully collected.

  • Drying: The solvent is evaporated under a stream of nitrogen gas to yield the total lipid extract.

Separation of this compound

a) Thin-Layer Chromatography (TLC): A classic method for separating lipid classes.

  • Application: Spot the lipid extract onto a silica gel TLC plate.

  • Development: Develop the plate in a solvent system such as chloroform:methanol:acetic acid:water (85:15:10:3.5, v/v/v/v).

  • Visualization: Visualize the separated lipids by staining with iodine vapor or a specific lipid stain. This compound can be identified by its retention factor (Rf) value compared to a known standard.

b) High-Performance Liquid Chromatography (HPLC): Offers higher resolution and is suitable for quantification.

  • Column: Use a normal-phase or reversed-phase silica column.

  • Mobile Phase: A gradient of solvents, for example, a mixture of isopropanol, hexane, and water, is used to elute the different lipid classes.

  • Detection: this compound can be detected using an evaporative light scattering detector (ELSD) or mass spectrometry.

Quantification of this compound

a) Gas Chromatography-Mass Spectrometry (GC-MS):

  • Transesterification: The separated this compound fraction is transesterified to fatty acid methyl esters (FAMEs).

  • Analysis: The FAMEs are analyzed by GC-MS to determine the fatty acid composition and quantity of this compound.

b) Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Direct Infusion or LC separation: The total lipid extract or the separated this compound fraction is introduced into the mass spectrometer.

  • Analysis: The mass spectrometer identifies and quantifies the this compound molecules based on their mass-to-charge ratio.

This compound's Role in Stress Signaling

An altered ratio of MGDG to this compound is not just a structural adjustment but also a critical signal in the plant's stress response network. A high MGDG:this compound ratio, often resulting from stress-induced reduction in this compound, can trigger the overproduction of jasmonic acid (JA), a key plant stress hormone.[6][7][8]

This compound-mediated stress signaling pathway.

This signaling cascade highlights the dual role of this compound in both maintaining structural integrity and initiating biochemical defense mechanisms.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the comparative analysis of this compound in response to different stress conditions.

References

Safety Operating Guide

Personal protective equipment for handling Dgdg

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The substance "Dgdg" is not a recognized chemical entity in standard chemical databases. The following information is provided as a general guideline for handling a hypothetical hazardous chemical powder with moderate toxicological risk, including skin, eye, and respiratory irritation. A thorough risk assessment must be conducted for any new or unknown substance before handling.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It is designed to be a preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance.

Hazard Control and PPE Selection

Before handling any chemical, the Hierarchy of Controls should be applied to determine the most effective safety measures.[1][2][3] Personal Protective Equipment (PPE) is the last line of defense, to be used after engineering and administrative controls have been implemented.[3][4]

  • Engineering Controls: The most effective measure is to handle "this compound" within a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Administrative Controls: Limit the quantity of "this compound" used and the duration of exposure. Ensure proper training for all personnel involved in handling the substance.

  • Personal Protective Equipment (PPE): The selection of PPE is critical for safeguarding against direct contact with hazardous chemicals.[5] PPE acts as a barrier to prevent contact with skin, eyes, and the respiratory system.[5][6]

The following table summarizes the recommended PPE for handling "this compound" based on the nature of the task.

Task Required Personal Protective Equipment (PPE)
Low-Volume Weighing and Solution Preparation (in a fume hood) - Nitrile gloves- Chemical splash goggles- Laboratory coat
High-Volume Handling or Potential for Aerosolization - Double-gloving with chemically resistant gloves (e.g., nitrile)- Chemical splash goggles and a face shield- Chemical-resistant lab coat or gown- NIOSH-approved respirator (e.g., N95 or higher)
Emergency Spill Cleanup - Heavy-duty, chemically resistant gloves (e.g., neoprene or butyl rubber)- Chemical splash goggles and a face shield- Chemical-resistant suit or coveralls- NIOSH-approved respirator with appropriate cartridges

Experimental Protocols: Donning and Doffing PPE

Proper donning (putting on) and doffing (taking off) of PPE is crucial to prevent contamination.[7][8][9] The following protocols outline the step-by-step procedures.

Donning PPE Protocol:

  • Preparation: Remove all personal items such as jewelry and tie back long hair.[7][8] Visually inspect all PPE for any damage or defects.[7][8]

  • Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds or use an alcohol-based hand sanitizer.[7][9]

  • Gown/Lab Coat: Put on the laboratory coat or gown and ensure it is fully buttoned or snapped.[7][8]

  • Respirator/Mask (if required): Place the respirator over your nose and mouth, securing the straps. Perform a seal check to ensure a proper fit.[9]

  • Goggles/Face Shield: Put on safety goggles or a face shield.[7][8][9]

  • Gloves: Put on gloves, ensuring the cuffs of the gloves extend over the cuffs of the lab coat.[9][10]

Doffing PPE Protocol:

The principle of doffing is to remove the most contaminated items first, touching only the inside surfaces of the PPE.[8]

  • Gloves: Remove the first glove by pinching the outside at the wrist and pulling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off, turning it inside out over the first glove.[7][8]

  • Gown/Lab Coat: Unsnap or unbutton the gown. Carefully pull it away from your body, touching only the inside. Turn it inside out as you remove it and fold or roll it into a bundle.[7][8]

  • Hand Hygiene: Perform hand hygiene.

  • Goggles/Face Shield: Remove by handling the headband or earpieces from the back of your head.[9]

  • Respirator/Mask: Remove by touching only the straps, without touching the front of the respirator.[9]

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.[9]

Operational and Disposal Plans

Proper disposal of contaminated PPE is essential to prevent environmental contamination and exposure to others.[11][12]

  • Segregation: All PPE contaminated with "this compound" must be treated as hazardous waste and segregated from general waste.[12]

  • Containment: Place used PPE in designated, leak-proof, and clearly labeled hazardous waste containers.[11][12] These are often yellow bags for chemical waste.[11]

  • Disposal: Contaminated PPE must be disposed of through a licensed hazardous waste management company in accordance with all federal, state, and local regulations.[12][13] Never dispose of chemically contaminated PPE in the regular trash.[11]

Visual Workflows and Logical Relationships

The following diagrams illustrate key procedural workflows for handling "this compound" safely.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence start Start: Clean Area prep Remove Personal Items & Inspect PPE start->prep hand_wash1 Perform Hand Hygiene prep->hand_wash1 gown Don Lab Coat/Gown hand_wash1->gown respirator Don Respirator (if needed) gown->respirator goggles Don Goggles/Face Shield respirator->goggles gloves Don Gloves (over cuffs) goggles->gloves end Ready for Lab Work gloves->end

Caption: PPE Donning Workflow for "this compound" Handling.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence start Start: Leaving Contaminated Area gloves Remove Gloves start->gloves gown Remove Lab Coat/Gown gloves->gown hand_wash1 Perform Hand Hygiene gown->hand_wash1 goggles Remove Goggles/Face Shield hand_wash1->goggles respirator Remove Respirator (if used) goggles->respirator hand_wash2 Perform Final Hand Hygiene respirator->hand_wash2 end Exit to Clean Area hand_wash2->end

Caption: PPE Doffing Workflow to Prevent Contamination.

Disposal_Plan cluster_disposal Disposal of Contaminated PPE doff Doff PPE in Designated Area segregate Segregate from General Waste doff->segregate contain Place in Labeled, Leak-Proof Container segregate->contain dispose Dispose via Licensed Hazardous Waste Vendor contain->dispose

Caption: Disposal Plan for "this compound" Contaminated PPE.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.